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  • Product: 1,3,5-Triphenoxybenzene
  • CAS: 23879-81-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3,5-Triphenoxybenzene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Molecule In the vast expanse of chemical literature, some molecules are extensively characterized, their prope...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Molecule

In the vast expanse of chemical literature, some molecules are extensively characterized, their properties and reactions meticulously documented. Others, like the subject of this guide, 1,3,5-triphenoxybenzene, remain in the relative quiet of niche research, their full potential yet to be unlocked. This guide endeavors to provide a comprehensive overview of 1,3,5-triphenoxybenzene, acknowledging the current scarcity of detailed experimental data in publicly accessible databases. By combining established chemical principles with the available information, we aim to equip researchers with a foundational understanding of this intriguing molecule, fostering a pathway for future exploration and application.

Molecular Identity and Structure

1,3,5-Triphenoxybenzene is an aromatic ether characterized by a central benzene ring substituted at the 1, 3, and 5 positions with phenoxy groups. This symmetrical arrangement of bulky substituents imparts unique steric and electronic properties to the molecule.

Key Identifiers:

IdentifierValue
IUPAC Name 1,3,5-Triphenoxybenzene
CAS Number 23879-81-4[1]
Molecular Formula C₂₄H₁₈O₃
Molecular Weight 354.40 g/mol

digraph "1_3_5_triphenoxybenzene" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"];
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// Central Benzene Ring node [shape=none, label=""]; c1 [pos="0,1!", label="C"]; c2 [pos="0.866,0.5!", label="C"]; c3 [pos="0.866,-0.5!", label="C"]; c4 [pos="0,-1!", label="C"]; c5 [pos="-0.866,-0.5!", label="C"]; c6 [pos="-0.866,0.5!", label="C"];

// Phenoxy Group 1 (at C1) o1 [pos="0,2!", label="O"]; c1p1 [pos="-0.866,2.5!", label="C"]; c1p2 [pos="-0.866,3.5!", label="C"]; c1p3 [pos="0,4!", label="C"]; c1p4 [pos="0.866,3.5!", label="C"]; c1p5 [pos="0.866,2.5!", label="C"];

// Phenoxy Group 2 (at C3) o2 [pos="1.732,-1!", label="O"]; c2p1 [pos="2.598,-0.5!", label="C"]; c2p2 [pos="3.464,-1!", label="C"]; c2p3 [pos="3.464,-2!", label="C"]; c2p4 [pos="2.598,-2.5!", label="C"]; c2p5 [pos="1.732,-2!", label="C"];

// Phenoxy Group 3 (at C5) o3 [pos="-1.732,-1!", label="O"]; c3p1 [pos="-2.598,-0.5!", label="C"]; c3p2 [pos="-3.464,-1!", label="C"]; c3p3 [pos="-3.464,-2!", label="C"]; c3p4 [pos="-2.598,-2.5!", label="C"]; c3p5 [pos="-1.732,-2!", label="C"];

// Bonds edge [style=solid]; c1 -- c2; c2 -- c3; c3 -- c4; c4 -- c5; c5 -- c6; c6 -- c1; c1 -- o1; c3 -- o2; c5 -- o3;

o1 -- c1p1; c1p1 -- c1p2; c1p2 -- c1p3; c1p3 -- c1p4; c1p4 -- c1p5; c1p5 -- o1; o2 -- c2p1; c2p1 -- c2p2; c2p2 -- c2p3; c2p3 -- c2p4; c2p4 -- c2p5; c2p5 -- o2; o3 -- c3p1; c3p1 -- c3p2; c3p2 -- c3p3; c3p3 -- c3p4; c3p4 -- c3p5; c3p5 -- o3;

// Double bonds (approximate representation) edge [style=bold]; c1 -- c6; c2 -- c3; c4 -- c5; c1p1 -- c1p2; c1p3 -- c1p4; c1p5 -- o1; c2p1 -- c2p2; c2p3 -- c2p4; c2p5 -- o2; c3p1 -- c3p2; c3p3 -- c3p4; c3p5 -- o3; }

Caption: Chemical structure of 1,3,5-triphenoxybenzene.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of 1,3,5-triphenoxybenzene are not widely available. However, based on its molecular structure, the following properties can be predicted:

PropertyPredicted Value/Observation
Appearance Likely a white to off-white crystalline solid.
Melting Point Expected to be a high-melting solid due to its high molecular weight and symmetrical structure.
Boiling Point Expected to have a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility Predicted to be insoluble in water and soluble in non-polar organic solvents such as toluene, benzene, and dichloromethane.
Stability The ether linkages suggest stability under neutral and basic conditions, but potential for cleavage under strong acidic conditions.

Synthesis and Reactivity

Plausible Synthetic Pathway: Ullmann Condensation

While a specific, optimized protocol for the synthesis of 1,3,5-triphenoxybenzene is not readily found in the literature, a plausible and well-established method for its preparation is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In this case, 1,3,5-trihalobenzene (e.g., 1,3,5-tribromobenzene) would be reacted with phenol in the presence of a copper catalyst and a base.

Ullmann_Synthesis cluster_reaction Ullmann Condensation reactant1 1,3,5-Tribromobenzene product 1,3,5-Triphenoxybenzene reactant1->product Cu Catalyst, Base High Temperature reactant2 Phenol (3 eq.) reactant2->product

Caption: Proposed synthesis of 1,3,5-triphenoxybenzene via Ullmann condensation.

Representative Experimental Protocol (General Ullmann Ether Synthesis)

The following is a generalized protocol for a copper-catalyzed Ullmann ether synthesis. Note: This protocol is illustrative and would require optimization for the specific synthesis of 1,3,5-triphenoxybenzene.

  • Reaction Setup: To a dry, inert-atmosphere reaction vessel, add 1,3,5-tribromobenzene, 3.0-3.5 equivalents of phenol, a copper catalyst (e.g., copper(I) iodide or copper(I) oxide), a ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine), and a base (e.g., potassium carbonate or cesium carbonate).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-200 °C) and stir vigorously for several hours to days. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reactivity

The chemical reactivity of 1,3,5-triphenoxybenzene is expected to be dictated by its aromatic rings and ether linkages.

  • Electrophilic Aromatic Substitution: The phenoxy groups are activating and ortho-, para-directing. Therefore, electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions) are likely to occur on the terminal phenyl rings. The central benzene ring is less activated due to the electron-withdrawing nature of the phenoxy oxygen atoms.

  • Ether Cleavage: The ether bonds are generally stable but can be cleaved under harsh conditions, such as with strong acids like hydrobromic or hydroiodic acid.

Potential Applications

The unique C₃-symmetric, propeller-like structure of 1,3,5-triphenoxybenzene suggests its potential utility in several areas of materials science and organic synthesis.

  • Building Block for Dendrimers and Hyperbranched Polymers: The three phenoxy groups provide multiple points for further functionalization, making it a suitable core molecule for the synthesis of dendrimers and hyperbranched polymers with unique photophysical or host-guest properties.

  • High-Performance Materials: The rigid aromatic structure suggests that polymers incorporating this moiety could exhibit high thermal stability and mechanical strength.

  • Organic Electronics: The extended π-system of the molecule could be of interest in the design of new materials for organic light-emitting diodes (OLEDs) or other organic electronic devices, although its charge transport properties would need to be investigated.

  • Ligand Design: The oxygen atoms of the ether linkages could potentially coordinate with metal ions, suggesting its use as a scaffold for the design of novel ligands for catalysis or metal-organic frameworks (MOFs).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

1,3,5-Triphenoxybenzene presents itself as a molecule of significant structural interest with a wide, albeit largely unexplored, potential for application. While the current body of literature lacks detailed characterization, the fundamental principles of organic chemistry provide a solid framework for predicting its properties and reactivity. It is our hope that this guide will serve as a valuable resource for researchers, encouraging further investigation into the synthesis, characterization, and application of this and other under-explored chemical entities.

References

  • PubChem. 1,3,5-Tris(4-nitrophenoxy)benzene. National Center for Biotechnology Information. PubChem Compound Database. [Link].

  • PubChem. Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-. National Center for Biotechnology Information. PubChem Compound Database. [Link].

  • ResearchGate. The 1,3,5-trisphenoxy-2,4,6-triethylbenzene derivatives used in this work. [Link].

  • Google Patents. A New Synthetic Method of 1,3,5-Triphenylbenzene. .
  • Google Patents. A kind of preparation method of 1,3,5 triphenyl benzene-like compounds. .
  • Google Patents.
  • PubChem. 1,3,5-Triphenylbenzene. National Center for Biotechnology Information. PubChem Compound Database. [Link].

  • PubChem. 1,3,5-Triethoxy-2,4,6-trinitrobenzene. National Center for Biotechnology Information. PubChem Compound Database. [Link].

  • NextSDS. 1,3,5-Triphenoxybenzene — Chemical Substance Information. [Link].

Sources

Exploratory

thermodynamic stability of 1,3,5-triphenoxybenzene at high temperatures

An In-Depth Technical Guide to the High-Temperature Thermodynamic Stability of 1,3,5-Triphenoxybenzene Authored by a Senior Application Scientist Abstract 1,3,5-Triphenoxybenzene is a molecule of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the High-Temperature Thermodynamic Stability of 1,3,5-Triphenoxybenzene

Authored by a Senior Application Scientist

Abstract

1,3,5-Triphenoxybenzene is a molecule of significant interest in materials science, valued for its potential use in applications demanding high thermal resilience, such as advanced lubricants and heat transfer fluids.[1][2] Its molecular architecture, characterized by a symmetrically substituted aromatic core with robust ether linkages, suggests a high degree of intrinsic stability. This guide provides a comprehensive technical overview of the thermodynamic stability of 1,3,5-triphenoxybenzene at elevated temperatures. We will explore its structural attributes, theorize on its primary decomposition pathways based on the chemistry of related poly(aryl ethers), and present detailed, field-proven experimental protocols for its empirical evaluation.[3] This document is intended for researchers and materials scientists who require a deep, mechanistic understanding of this compound's behavior under thermal stress.

Introduction: The Structural Basis of Thermal Resilience

The search for materials capable of withstanding extreme thermal environments is a critical pursuit in fields ranging from aerospace to polymer science. Aryl ethers, as a class of compounds, are renowned for their high thermal and oxidative stability.[1] 1,3,5-Triphenoxybenzene exemplifies this class, featuring a central benzene ring bonded to three phenoxy groups via C-O-C ether linkages.

The exceptional stability of this molecule is primarily derived from two key features:

  • High Bond Dissociation Energy: The aryl C-O bond is significantly stronger than its aliphatic counterpart due to the delocalization of oxygen's lone pair electrons into the aromatic π-system. This resonance stabilization increases the energy required to initiate bond cleavage, the first step in thermal decomposition.[3]

  • Molecular Symmetry: The 1,3,5-substitution pattern provides a highly symmetric and stable molecular geometry. This structure is inherently more stable than less symmetric isomers, a principle observed in related molecules like 1,3,5-triphenylbenzene, which exhibits greater thermodynamic stability compared to its 1,2,3-isomer.[4]

Understanding the precise temperature thresholds and decomposition mechanisms is crucial for defining the operational limits of any material derived from or containing 1,3,5-triphenoxybenzene.

Figure 1: Molecular structure of 1,3,5-triphenoxybenzene.

Mechanistic Insights into Thermal Decomposition

Direct experimental studies on the pyrolysis of 1,3,5-triphenoxybenzene are not extensively documented in public literature. However, a reliable mechanistic model can be constructed by drawing parallels with the well-studied decomposition of poly(aryl ethers) and other aromatic compounds.[3][5] The decomposition is not a simple, single-step event but a cascade of complex radical reactions.

The process can be logically divided into three phases:

  • Initiation: C-O Bond Homolysis. The primary and most probable rate-determining step is the homolytic cleavage of the C(aryl)-O ether bond. This is the weakest link in the molecular framework under high-temperature, inert conditions. This scission event generates a phenoxy radical and a 1,3,5-diphenoxyphenyl radical.

  • Propagation: Radical Cascade. Once formed, these highly reactive radical species drive a series of secondary reactions. These include hydrogen abstraction from adjacent molecules, leading to the formation of more stable molecules (like phenol and 1,3-diphenoxybenzene) and propagating the radical chain reaction.

  • Termination and Carbonization. At sufficiently high temperatures and concentrations, the radicals can recombine to form larger, polyaromatic structures. This process ultimately leads to the formation of a thermally stable, carbon-rich char. At extreme temperatures, fragmentation of the aromatic rings themselves can occur, releasing small gaseous products such as carbon monoxide (CO), methane (CH₄), and H₂.

Decomposition_Pathway cluster_initiation Initiation Phase cluster_propagation Propagation Phase cluster_termination Termination & Products A 1,3,5-Triphenoxybenzene (Stable Molecule) B High Thermal Energy (Δ) A->B C C(aryl)-O Bond Cleavage B->C D Phenoxy Radical + 1,3,5-Diphenoxyphenyl Radical C->D E Hydrogen Abstraction D->E F Radical Recombination & Rearrangement D->F G Stable Volatiles (e.g., Phenol, Benzene) E->G H Polymerization/Cross-linking F->H J Carbonaceous Char (Solid Residue) H->J I Small Gaseous Products (CO, H₂, CH₄) J->I > Extreme Temp.

Figure 2: Proposed high-temperature decomposition pathway for 1,3,5-triphenoxybenzene.

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermodynamic stability and decomposition profile of 1,3,5-triphenoxybenzene, a multi-faceted analytical approach is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this evaluation.

Thermogravimetric Analysis (TGA)

TGA provides quantitative data on mass loss as a function of temperature, which is essential for determining the onset of decomposition.[6]

Protocol: TGA for Decomposition Profiling

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity 1,3,5-triphenoxybenzene into a clean, inert TGA crucible (e.g., alumina or platinum). Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA furnace.

  • Atmosphere Control: Purge the furnace with a high-purity inert gas (Nitrogen or Argon) at a consistent flow rate (e.g., 50-100 mL/min) for at least 30 minutes prior to the run to ensure an oxygen-free environment. This is critical to study the intrinsic thermal stability, as opposed to oxidative stability.

  • Thermal Program:

    • Equilibration: Hold the sample at a starting temperature of 30 °C for 10 minutes to achieve thermal equilibrium.

    • Heating Ramp: Increase the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 800-1000 °C). A standard heating rate is 10 °C/min. Running the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) is necessary for kinetic analysis.[6]

  • Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot the normalized mass (%) versus temperature (°C) to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (d(mass)/dT) to obtain the Differential Thermogravimetry (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_max).

    • Determine the onset temperature of decomposition (T_onset) and the temperature at which 5% mass loss occurs (T_d5), a standard metric for comparing thermal stability.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions. It can identify the melting point and detect the exothermic or endothermic nature of decomposition events.

Protocol: DSC for Thermal Transitions

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere Control: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibration: Hold at 30 °C for 5 minutes.

    • Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point but below the onset of significant decomposition (e.g., 400 °C).

    • Cooling and Reheating (Optional): A cool-down and second heating cycle can provide information on glass transitions or recrystallization behavior.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). The sharp endothermic peak corresponds to the melting point (T_m). Any broad exothermic peaks at higher temperatures may correspond to decomposition processes.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation A High-Purity Sample of 1,3,5-Triphenoxybenzene B Weighing (5-10 mg for TGA, 2-5 mg for DSC) A->B C Loading into Crucible/Pan B->C D TGA Analysis (Inert Atmosphere) C->D E DSC Analysis (Inert Atmosphere) C->E F TGA Curve (Mass vs. Temp) D->F H DSC Thermogram (Heat Flow vs. Temp) E->H G DTG Curve (d(Mass)/dT vs. Temp) F->G I Determine T_d5, T_onset, T_max, Char Yield G->I J Determine Melting Point (T_m) & Decomposition Enthalpy H->J

Figure 3: Standard experimental workflow for thermal analysis.

Quantitative Data and Comparative Analysis

While specific, validated TGA/DSC data for 1,3,5-triphenoxybenzene is not available in the cited literature, we can estimate its performance based on analogous poly(aryl ether) systems. These materials often exhibit exceptional thermal stability.

Table 1: Comparative Thermal Stability of Aryl Ether-Based Materials

Compound/PolymerTd5 (°C, under N₂)Td5 (°C, under Air)Key Structural FeatureReference
Polyphenyl Ether (PPE)~443-Repeating Phenyl Ether Units[1]
Poly(aryl-ether-ether-ketone) (PEEK)>500~500Aryl-Ether and Ketone Linkages[7]
Benzyl Ethers (extended)>300>300Benzyl-Aryl Ether Linkage
1,3,5-Triphenoxybenzene (Expected) 400 - 450 < Td5 in N₂ Isolated Triphenoxybenzene Core N/A

Note: The values for 1,3,5-triphenoxybenzene are predictive, based on the stability of related structures. Experimental verification via the protocols in Section 3 is essential.

The data clearly shows that polymers containing aryl ether linkages exhibit decomposition temperatures well above 400 °C.[3] It is reasonable to hypothesize that 1,3,5-triphenoxybenzene, as a fundamental building block of these systems, will also possess high thermal stability, likely with a T_d5 value in the range of 400-450 °C in an inert atmosphere. The stability in air is expected to be lower due to the onset of oxidative degradation mechanisms.[1]

Conclusion

1,3,5-Triphenoxybenzene is a molecule designed for high-temperature resilience. Its thermodynamic stability is rooted in the strength of its C(aryl)-O bonds and its highly symmetric structure. The primary decomposition mechanism at elevated temperatures is anticipated to be a radical process initiated by the homolytic cleavage of these ether linkages.

A thorough experimental evaluation using standardized TGA and DSC protocols is imperative to quantify its precise decomposition profile and establish its operational limits. The methodologies and comparative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately characterize the thermal behavior of 1,3,5-triphenoxybenzene and unlock its potential in the development of next-generation, high-performance materials.

References

  • Thermal and oxidative stability of fluorinated alkyl aryl ethers.
  • Physical and chemical properties of 1,3,5-Trimethoxybenzene. Benchchem.
  • Controlled degradation of chemically stable poly(aryl ethers)
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
  • Synthesis, mechanical properties and chemical/solvent resistance of crosslinked poly(aryl-ether–ether–ketones) at high temperatures.
  • Experimental and Kinetic Simulation Study of the High-Temperature Pyrolysis of 1,2,4-Trimethylbenzene, 1,3,5-Trimethylbenzene and n-Propylbenzene. MDPI.
  • Thermal degradation kinetics and reaction models of 1,3,5-triamino-2,4,6-trinitrobenzene-based plastic-bonded explosives containing fluoropolymer matrices.
  • Thermodynamic study of 1,2,3-triphenylbenzene and 1,3,5-triphenylbenzene.
  • Thermal decomposition of energetic materials. 3. Temporal behaviors of the rates of formation of the gaseous pyrolysis products from condensed-phase decomposition of 1,3,5-trinitrohexahydro-s-triazine. OSTI.GOV.
  • An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3,5-Tri(4-acetylphenyl)benzene. Benchchem.
  • Thermal Decomposition, Kinetic Study and Evolved Gas Analysis of 1,3,5-Triazine-2,4,6-Triamine.
  • Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. BioResources.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,3,5-Triphenoxybenzene

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3,5-Triphenoxybenzene is a molecule of significant interest due to its unique C3-symmetric, propeller-like conformation and its potential as a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triphenoxybenzene is a molecule of significant interest due to its unique C3-symmetric, propeller-like conformation and its potential as a versatile building block in supramolecular chemistry and materials science. This guide provides a comprehensive technical overview of the determination and analysis of its crystal structure through single-crystal X-ray diffraction. We will delve into the synthesis and crystallization of 1,3,5-triphenoxybenzene, the principles and a detailed protocol for X-ray diffraction data collection and analysis, and a thorough examination of its molecular and crystal structure. This document aims to serve as an authoritative resource, explaining the causality behind experimental choices and providing field-proven insights for professionals in the field.

Introduction

1,3,5-Triphenoxybenzene is an aromatic ether characterized by a central benzene ring substituted with three phenoxy groups at the 1, 3, and 5 positions. This substitution pattern leads to a sterically crowded molecule that adopts a non-planar, propeller-like conformation. This unique three-dimensional structure is of fundamental interest in the study of molecular symmetry and packing. Furthermore, derivatives of 1,3,5-triphenoxybenzene have been explored for their applications as photoluminescent chemosensors and as building blocks for more complex supramolecular assemblies.[1]

A precise understanding of the three-dimensional arrangement of atoms and molecules in the solid state is paramount for predicting and tuning the physicochemical properties of a material. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the crystal structure of a compound, providing detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions. This guide will walk through the process of determining the crystal structure of 1,3,5-triphenoxybenzene, from synthesis to final structural analysis.

Synthesis and Crystallization of 1,3,5-Triphenoxybenzene

The synthesis of 1,3,5-triphenoxybenzene is typically achieved through an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. In this case, 1,3,5-tribromobenzene is reacted with phenol in the presence of a base and a copper catalyst.

Experimental Protocol: Synthesis of 1,3,5-Triphenoxybenzene

Materials and Reagents:

  • 1,3,5-Tribromobenzene

  • Phenol

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Dichloromethane

  • Ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3,5-tribromobenzene, phenol, and anhydrous potassium carbonate.

  • Add anhydrous pyridine and copper(I) iodide to the flask.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add toluene.

  • Filter the mixture to remove inorganic salts and wash the solid residue with toluene.

  • Combine the filtrate and washings, and wash successively with 1 M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Crystallization

Obtaining single crystals of sufficient quality is a critical step for a successful X-ray diffraction experiment. Slow evaporation is a commonly used and effective method for growing crystals of 1,3,5-triphenoxybenzene.

Protocol: Crystallization by Slow Evaporation

  • Dissolve the purified 1,3,5-triphenoxybenzene in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/ethanol).

  • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container over several days to weeks for the formation of well-defined single crystals.

Synthesis and Crystallization Workflow

cluster_synthesis Synthesis cluster_crystallization Crystallization s1 Reactants: 1,3,5-Tribromobenzene Phenol K2CO3, CuI, Pyridine s2 Reflux (24-48h) s1->s2 s3 Work-up: Filtration Extraction Washing s2->s3 s4 Purification: Column Chromatography s3->s4 c1 Dissolve in DCM/Ethanol s4->c1 Purified Product c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3

Caption: Workflow for the synthesis and crystallization of 1,3,5-triphenoxybenzene.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle behind this technique is the diffraction of X-rays by the electrons of the atoms in a crystal lattice.

Principles of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the X-rays are scattered by the electrons of the atoms. In a crystalline material, the atoms are arranged in a periodic, repeating pattern, forming crystal planes. Constructive interference of the scattered X-rays occurs only when the path difference between X-rays scattered from adjacent crystal planes is an integer multiple of the X-ray wavelength. This condition is described by Bragg's Law:

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal planes

  • θ is the angle of incidence of the X-rays

By systematically rotating the crystal in the X-ray beam and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density in the crystal can be constructed.

Experimental Protocol: Data Collection and Structure Solution

1. Crystal Mounting:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

2. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

  • The crystal is rotated, and a series of diffraction images are collected on a detector.

3. Data Processing:

  • The collected images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors such as absorption and polarization.

  • The unit cell parameters and the space group of the crystal are determined from the positions of the diffraction spots.

4. Structure Solution and Refinement:

  • The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial model of the crystal structure.

  • This initial model is then refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.

  • The quality of the final structure is assessed using metrics such as the R-factor.

SC-XRD Workflow Diagram

d1 Crystal Mounting d2 Data Collection (X-ray Diffractometer) d1->d2 d3 Data Processing (Integration & Scaling) d2->d3 d4 Structure Solution (Phase Problem) d3->d4 d5 Structure Refinement (Least-Squares) d4->d5 d6 Final Crystal Structure d5->d6

Sources

Exploratory

Spectroscopic Elucidation and NMR Chemical Shift Mapping of 1,3,5-Triphenoxybenzene: A Technical Guide

Executive Summary 1,3,5-triphenoxybenzene (TPB) is a highly symmetrical, rigid aromatic molecule extensively utilized as a hydrophobic B3​ monomer in the synthesis of advanced hyperbranched poly(arylene ether ketone)s (H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-triphenoxybenzene (TPB) is a highly symmetrical, rigid aromatic molecule extensively utilized as a hydrophobic B3​ monomer in the synthesis of advanced hyperbranched poly(arylene ether ketone)s (HPEKs) and polybenzimidazoles[1]. Its unique molecular architecture—a central benzene ring symmetrically substituted with three phenoxy groups—imparts exceptional thermal stability and solubility characteristics to the resulting functional polymers[2]. Accurate spectroscopic characterization of TPB is critical for verifying monomer purity, understanding its reactivity profile during step-growth polymerization, and confirming the success of its synthesis via Ullmann ether condensation.

This technical guide provides an in-depth analysis of the structural dynamics, electronic effects, and spectroscopic signatures of TPB, establishing a self-validating analytical framework for researchers and chemical engineers.

Structural Dynamics & Electronic Causality

The spectroscopic signatures of TPB are governed by the interplay between its apparent D3h​ symmetry and the profound electronic effects of its ether oxygen linkages. While the molecule appears planar in a 2D representation, steric hindrance between the peripheral phenyl rings forces TPB into a propeller-like, twisted conformation in solution.

The ether oxygens exert two opposing electronic forces that dictate the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy:

  • Inductive Effect (-I) : The highly electronegative oxygen atom withdraws electron density through the σ -bond network, severely deshielding the ipso carbons directly attached to it.

  • Mesomeric Effect (+M) : The oxygen lone pairs delocalize into the aromatic π -system via resonance, significantly increasing electron density at the ortho and para positions, thereby shielding them from the external magnetic field.

In the central benzene ring, carbons C2, C4, and C6 are situated ortho to two distinct ether oxygens. This results in a synergistic, dual +M effect that leads to extreme magnetic shielding, pushing their resonance frequencies unusually far upfield.

ElectronicEffects Ether Ether Oxygen Linkages (-O-) Mesomeric +M Effect (Resonance) Electron Donating Ether->Mesomeric Inductive -I Effect (Inductive) Electron Withdrawing Ether->Inductive OrthoPara Increased Shielding at Ortho & Para Positions Mesomeric->OrthoPara Ipso Deshielding at Ipso Carbons Inductive->Ipso CentralRing Central Ring C2, C4, C6 Highly Shielded (~102 ppm) OrthoPara->CentralRing PeripheralRing Peripheral Ring C-O Deshielded (~155 ppm) Ipso->PeripheralRing

Causality of electronic effects on the NMR chemical shifts of 1,3,5-triphenoxybenzene.

NMR Spectroscopic Characterization

The structural symmetry of TPB drastically simplifies its NMR spectra, reducing the number of distinct proton and carbon environments.

H NMR Causality

In the 1 H NMR spectrum, the central ring protons (H2, H4, H6) are chemically and magnetically equivalent. Due to the dual ortho-oxygen shielding (+M effect), these protons resonate significantly upfield compared to standard aromatic protons, typically appearing as a sharp singlet around 6.30–6.50 ppm . The peripheral phenyl rings exhibit a classic monosubstituted-like splitting pattern: the ortho protons appear around 7.0–7.1 ppm , the para protons at 7.1–7.2 ppm , and the meta protons—which do not benefit from the +M electron donation—are the most deshielded at 7.3–7.4 ppm .

C NMR Causality

The 13 C NMR spectrum of TPB in DMSO- d6​ reveals five distinct carbon environments due to the overlap of the structurally similar ipso carbons[3]. The most diagnostic peak is the central ring C2/C4/C6, which appears at an unusually shielded 102.2 ppm . The peripheral ortho, para, and meta carbons appear at 119.4 ppm , 124.4 ppm , and 130.2 ppm , respectively. The oxygen-bound ipso carbons (central C1/C3/C5 and peripheral C1') are heavily deshielded by the -I effect, resonating together at 155.3 ppm [3].

Quantitative Data Summarization
NucleusPositionChemical Shift (ppm)MultiplicityCausality / Electronic Effect
13 C Central C2, C4, C6102.2CHStrong +M shielding from two ortho oxygens
13 C Peripheral C-ortho119.4CH+M shielding from one ortho oxygen
13 C Peripheral C-para124.4CH+M shielding from para oxygen
13 C Peripheral C-meta130.2CHNegligible +M effect; standard aromatic shift
13 C Central & Peripheral C-O155.3C (Quaternary)Strong -I deshielding from attached oxygen

FT-IR and High-Resolution Mass Spectrometry (HRMS)

While NMR provides definitive connectivity, FT-IR and HRMS are required to validate the functional groups and exact molecular mass, creating a complete self-validating analytical profile.

  • FT-IR Spectroscopy : The infrared spectrum is dominated by the asymmetric C-O-C stretching vibration, observed as a strong, broad band between 1200–1250 cm −1 . Aromatic C=C stretching modes appear distinctly at ~1590 cm −1 and ~1480 cm −1 , confirming the integrity of the aromatic rings.

  • HRMS (ESI-TOF) : High-Resolution Mass Spectrometry in positive ion mode yields the molecular ion [M+H] + at m/z355.1334 (calculated for C24​H19​O3+​ ). The extreme stability of the ether linkages results in minimal fragmentation under soft ionization conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, researchers must follow strict protocols that account for the physical properties of rigid aromatic systems.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 15–20 mg of purified TPB in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is selected over CDCl3​ to ensure complete thermodynamic dissolution of the rigid aromatic system, preventing aggregation-induced line broadening that obscures fine J-coupling.

  • Internal Standardization : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This provides a self-validating 0.00 ppm reference point, eliminating chemical shift drift caused by temperature variations.

  • 13 C NMR Parameters : Acquire data at 100 MHz or higher. Critical Causality: Because TPB contains multiple quaternary (ipso) carbons at 155.3 ppm that lack attached protons to facilitate dipole-dipole relaxation, a significantly extended relaxation delay ( D1​ = 5–10 seconds) MUST be employed. Failure to do so will result in the suppression of the 155.3 ppm peak.

  • 2D Validation (HMBC) : To definitively differentiate the overlapping central and peripheral ipso carbons at 155.3 ppm, perform a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment. The central protons (~6.4 ppm) will exhibit a distinct 3-bond correlation exclusively to the central ipso carbons.

Protocol 2: HRMS (ESI-TOF) Acquisition
  • Sample Preparation : Dilute the TPB sample to 1 µg/mL in LC-MS grade Methanol/Acetonitrile (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid acts as a proton donor, forcing the formation of the[M+H] + ion in the electrospray plume.

  • Calibration : Infuse sodium formate clusters as an internal calibrant during the run to continuously lock the mass axis, ensuring mass accuracy within <5 ppm error.

Workflow Synthesis TPB Synthesis (Ullmann Condensation) SamplePrep Sample Prep (DMSO-d6 + TMS) Synthesis->SamplePrep NMR NMR Spectroscopy (Extended D1 Delay) SamplePrep->NMR FTIR FT-IR Spectroscopy (ATR Mode) SamplePrep->FTIR HRMS HRMS (ESI-TOF + Formic Acid) SamplePrep->HRMS Data Data Elucidation & Structural Validation NMR->Data FTIR->Data HRMS->Data

Self-validating experimental workflow for the spectroscopic characterization of TPB.

References

  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties Source: ResearchGate URL:[Link]

  • Solvent-Assisted Ullmann Ether Synthesis. Reactions of Dihydric Phenols Source: ElectronicsAndBooks URL:[Link]

  • Self-Controlled Synthesis of Hyperbranched Poly(ether) Source: Defense Technical Information Center (DTIC) URL:[Link]

  • US3451061A - Functional fluid compositions Source: Google Patents URL

Sources

Foundational

electronic properties of 1,3,5-triphenoxybenzene derivatives

An In-depth Technical Guide to the Electronic Properties of 1,3,5-Triphenoxybenzene Derivatives Authored by: Gemini, Senior Application Scientist Abstract The 1,3,5-triphenoxybenzene scaffold is a C3-symmetric, propeller...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties of 1,3,5-Triphenoxybenzene Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,5-triphenoxybenzene scaffold is a C3-symmetric, propeller-shaped molecular architecture that has garnered significant interest for its utility in constructing advanced organic functional materials.[1][2] Its rigid, non-planar structure, combined with the potential for extensive functionalization at the peripheral phenyl rings, allows for precise tuning of electronic properties.[3] This guide provides a comprehensive overview of the core electronic characteristics of 1,3,5-triphenoxybenzene derivatives, detailing the experimental and computational methodologies used for their characterization. We will explore the fundamental principles of redox behavior, charge transport, and photophysical phenomena, explaining the causal relationships between molecular structure and electronic function. This document is intended for researchers and professionals in materials science and drug development seeking to leverage this versatile molecular platform.

The 1,3,5-Triphenoxybenzene Core: A Structural Overview

The foundational structure, 1,3,5-triphenoxybenzene, consists of a central benzene ring connected to three phenoxy groups at the 1, 3, and 5 positions. This substitution pattern results in a distinctive three-bladed propeller-like geometry.[4] The ether linkages provide flexibility, allowing the peripheral phenyl rings to twist out of the plane of the central core. This non-planar conformation is critical as it inhibits close π-π stacking in the solid state, a phenomenon that often quenches luminescence and influences charge transport.[5]

The true value of this scaffold lies in its synthetic accessibility and the ease with which the peripheral phenyl rings can be functionalized. By introducing various substituents (R), one can systematically modulate the molecule's electronic landscape.

Caption: General molecular structure of a 1,3,5-triphenoxybenzene derivative.

Probing the Frontier: Experimental Characterization

To understand and engineer the electronic properties of these molecules, a combination of electrochemical and spectroscopic techniques is employed. These methods provide quantitative data on energy levels, redox stability, and light-matter interactions.

Cyclic Voltammetry (CV): Mapping Redox Landscapes

Cyclic voltammetry is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a molecule.[6] For 1,3,5-triphenoxybenzene derivatives, which are often developed as hole-transport materials, the oxidation potential is of primary importance.[7][8] This data allows for the estimation of the Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for determining the efficiency of charge injection and transport in electronic devices.[6][9]

Causality Behind the Experiment: By applying a linearly sweeping potential to a solution of the molecule, we drive electron transfer reactions at an electrode surface.[10] The potential at which oxidation occurs (the oxidation onset, E_onset_ox) corresponds to the energy required to remove an electron from the HOMO.[6] The reversibility of the redox peaks gives insight into the stability of the generated radical cation, a critical parameter for device longevity.[11]

  • Preparation of the Electrochemical Cell:

    • A standard three-electrode cell is required, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver pseudo-reference), and a counter electrode (e.g., platinum wire).[6]

    • Expert Insight: The working electrode must be meticulously polished (e.g., with alumina slurry) and cleaned before each experiment to ensure a reproducible surface and reliable electron transfer kinetics.[12]

  • Solution Preparation:

    • Dissolve the 1,3,5-triphenoxybenzene derivative in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) at a concentration of approximately 1 mM.

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), to the solution.[11]

    • Expert Insight: The electrolyte is essential to ensure solution conductivity and minimize uncompensated resistance (iR drop), which can distort the voltammogram. The choice of solvent and electrolyte must be one in which the analyte is soluble and which has a large electrochemical window, preventing solvent breakdown from interfering with the measurement.

  • Degassing:

    • Bubble an inert gas (e.g., argon or nitrogen) through the solution for at least 5-10 minutes prior to the experiment.[11] Maintain an inert atmosphere over the solution during the measurement.

    • Trustworthiness: Oxygen is electrochemically active and its reduction can produce superoxide, which can react with the analyte or its redox products, leading to spurious peaks and irreversible behavior. Thorough degassing is a non-negotiable step for accurate results.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards positive potentials to observe oxidation. The switching potential should be set just after the first oxidation peak.

    • Perform the scan at a typical rate of 50-100 mV/s.[11]

  • Internal Referencing (Self-Validation):

    • After recording the voltammogram of the analyte, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene.[11]

    • Record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will appear as a reversible wave.

    • All measured potentials should be referenced against the E₁/₂ of the Fc/Fc⁺ couple, which is taken as a standard. This practice corrects for reference electrode drift and allows for direct comparison of data between different labs and solvent systems.

  • Data Analysis and HOMO Calculation:

    • Determine the onset potential of oxidation (E_onset_ox) from the voltammogram.

    • The HOMO energy level can be estimated using the following empirical formula, referencing against the Fc/Fc⁺ couple:

      • HOMO (eV) = -e [E_onset_ox (vs Fc/Fc⁺) + 4.8] (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to vacuum). A value of 5.1 eV is also commonly used.

UV-Visible and Photoluminescence Spectroscopy: Exploring Optical Properties

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule when it absorbs light, typically corresponding to the transition of an electron from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO).[13][14][15] The wavelength of maximum absorption (λ_max) and the absorption onset are used to determine the optical band gap (E_g_opt).[16]

Photoluminescence (PL) spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. The emission spectrum, fluorescence quantum yield (Φ_F), and Stokes shift (the difference between absorption and emission maxima) are key parameters for materials intended for use in organic light-emitting diodes (OLEDs).[5][17]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic-grade solvent (e.g., cyclohexane, THF, or chloroform).

    • Use a quartz cuvette with a 1 cm path length.

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum of the pure solvent in the cuvette.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the λ_max and the absorption edge (the long-wavelength onset of absorption).

  • Photoluminescence (PL) Measurement:

    • Using a fluorometer, set the excitation wavelength (λ_ex) to a value where the compound absorbs strongly (often the λ_max).

    • Scan the emission monochromator to record the fluorescence spectrum.

    • Expert Insight: The solution should be sufficiently dilute to avoid re-absorption effects and concentration-dependent aggregation, which can alter the emission profile. Some derivatives may exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state.[5][18]

  • Data Analysis and LUMO Calculation:

    • Calculate the optical band gap from the absorption onset (λ_onset) using the formula:

      • E_g_opt (eV) = 1240 / λ_onset (nm)

    • The LUMO energy level can then be estimated by combining the electrochemical and optical data:

      • LUMO (eV) = HOMO (eV) + E_g_opt (eV)

In Silico Insights: Computational Modeling with DFT

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules.[19][20] It provides a theoretical complement to experimental data, offering a deeper understanding of the distribution of frontier molecular orbitals and predicting electronic properties.

Causality Behind the Method: DFT calculations solve the Schrödinger equation within a framework of approximations to determine the electron density of a molecule, from which its energy and other properties can be derived.[20] For 1,3,5-triphenoxybenzene derivatives, DFT is used to:

  • Calculate optimized molecular geometries.[4]

  • Visualize the spatial distribution of HOMO and LUMO levels across the molecular framework.[19]

  • Predict HOMO and LUMO energy levels, which can be correlated with experimental CV and UV-Vis data.[21]

  • Estimate reorganization energies (λ), which are critical for predicting charge transport rates in organic semiconductors.[22]

A common approach involves using a functional like B3LYP with a basis set such as 6-311G.[19] These calculations can reveal, for example, that the HOMO is typically localized on the electron-rich core and phenoxy groups, while the LUMO distribution can be influenced by the nature of the peripheral substituents.[19][23]

Caption: Integrated workflow for experimental characterization of electronic properties.

Structure-Property Relationships: Tuning the Energy Levels

The primary advantage of the 1,3,5-triphenoxybenzene scaffold is the ability to tune its electronic properties through peripheral substitution. The electronic nature of the 'R' groups appended to the phenoxy rings directly impacts the HOMO and LUMO energy levels.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NR₂) groups are electron-donating.[17] They increase the electron density on the π-conjugated system, which destabilizes (raises) the HOMO energy level. This makes the molecule easier to oxidize (lower oxidation potential). The effect on the LUMO is typically less pronounced. The overall result is a reduction in the HOMO-LUMO gap.[18]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups are electron-withdrawing. They decrease the electron density on the π-system, which stabilizes (lowers) both the HOMO and LUMO energy levels. This makes the molecule more difficult to oxidize (higher oxidation potential). The significant lowering of the LUMO level often leads to a reduced HOMO-LUMO gap as well.[24]

energy_level_tuning cluster_0 Unsubstituted Core cluster_1 With Electron-Donating Group (EDG) cluster_2 With Electron-Withdrawing Group (EWG) HOMO_unsub HOMO HOMO_edg HOMO HOMO_unsub->HOMO_edg HOMO_ewg HOMO HOMO_unsub->HOMO_ewg stabilized (lowered) LUMO_unsub LUMO LUMO_unsub->HOMO_unsub   E_g LUMO_ewg LUMO LUMO_unsub->LUMO_ewg stabilized (lowered) LUMO_edg LUMO LUMO_edg->HOMO_edg   E_g (decreased) LUMO_ewg->HOMO_ewg   E_g (decreased)

Caption: Effect of substituents on frontier molecular orbital energy levels.

Quantitative Data Summary

The following table summarizes representative electronic properties for derivatives based on similar C3-symmetric cores, illustrating the principles of substituent effects.

Compound ClassSubstituentHOMO (eV)LUMO (eV)E_g (eV)Source
Triphenylamine-basedMethoxy (EDG)-5.10-2.053.05[17]
Triphenylamine-basedUnsubstituted-5.45-2.153.30[17]
1,3,5-Tris(diphenylamino)benzeneUnsubstituted-5.35-1.893.46[19]
1,3,5-Tris(diphenylamino)benzeneNaphthyl (extended π)-5.32-2.013.31[19]

Conclusion and Outlook

The 1,3,5-triphenoxybenzene framework represents a powerful and highly tunable platform for the design of organic electronic materials. By combining rigorous experimental characterization through cyclic voltammetry and spectroscopy with the predictive power of computational DFT, researchers can establish clear structure-property relationships. The ability to precisely control HOMO/LUMO energy levels via peripheral functionalization is key to optimizing these materials for specific applications, such as hole-transport layers in perovskite solar cells or emissive components in OLEDs. The protocols and principles outlined in this guide provide a robust framework for the rational design and evaluation of next-generation materials based on this versatile molecular core.

References

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Remedy Publications. Retrieved from [Link]

  • 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Kabelka, I., & Vácha, F. (2015). UV/Visible Diffusion-Ordered Spectroscopy: A Simultaneous Probe of Molecular Size and Electronic Absorption. Analytical Chemistry, 87(11), 5564-5569. Retrieved from [Link]

  • Gorecka, J., et al. (2020). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (162). Retrieved from [Link]

  • Babu, N. S., et al. (2022). DFT and TD-DFT studies of 1,3,5-Tris (dipheny1amino) benzene derivatives based hole transport materials. Journal of Molecular Structure, 1264, 133289. Retrieved from [Link]

  • Interpreting UV Spectra. (n.d.). Lumen Learning. Retrieved from [Link]

  • Lin, S., & Ischay, M. A. (2020). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. CHIMIA International Journal for Chemistry, 74(3), 136-144. Retrieved from [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. Retrieved from [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). Michigan State University. Retrieved from [Link]

  • Lab 1: Cyclic Voltammetry. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Wang, X., et al. (2017). Adsorption of 1,3,5-Triphenylbenzene Molecules and Growth of Graphene Nanoflakes on Cu(100) Surface. Chinese Physics Letters, 34(11), 116801. Retrieved from [Link]

  • Kasprzak, A., et al. (2020). Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emission. New Journal of Chemistry, 44(42), 18365-18372. Retrieved from [Link]

  • Ueda, M., et al. (2022). Janus-Type AIE Fluorophores: Synthesis and Properties of π-Extended Coumarin-Bearing Triskelions. Molecules, 27(22), 7909. Retrieved from [Link]

  • Synthesis and Photophysical Properties of Novel Meta-Conjugated Organic Molecules with 1,3,5-Benzene Branching Units. (2022). PubMed. Retrieved from [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (2015). International Journal of Advanced Research. Retrieved from [Link]

  • Isci, U., et al. (2022). Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers in Chemistry, 10, 980126. Retrieved from [Link]

  • A Triazine-Based Hole Transport Material for Durable Perovskite Solar Cells. (2024). Advanced Energy and Sustainability Research. Retrieved from [Link]

  • Hsu, C.-Y., et al. (2014). Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups. RSC Advances, 4(108), 63318-63326. Retrieved from [Link]

  • CN107011109A - A kind of preparation method of 1,3,5 triphenyl benzene-like compounds. (n.d.). Google Patents.
  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022). ResearchGate. Retrieved from [Link]

  • A DFT mechanistic, thermodynamic and kinetic study on the reaction of 1, 3, 5-trihydroxybenzene and 2, 4, 6-trihydroxyacetophenone with • OOH in different media. (n.d.). ResearchGate. Retrieved from [Link]

  • HOMO and LUMO. (n.d.). Wikipedia. Retrieved from [Link]

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  • 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. (2018). RSC Advances, 8(34), 18991-19007. Retrieved from [Link]

  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (2017). Dyes and Pigments, 142, 466-474. Retrieved from [Link]

  • A SOLVENT FREE GREEN APPROACH FOR THE SYNTHESIS OF 1,3,5-TRIARYLBENZENES UNDER SULPHATED TIN OXIDE(SO4 2-/SnO2) CATALYST. (2024). Rasayan Journal of Chemistry. Retrieved from [Link]

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Exploratory

Architectural Rigidity and Phase Behavior: An In-Depth Technical Guide to 1,3,5-Triphenoxybenzene

Executive Overview In the realm of macromolecular engineering and high-temperature materials, the selection of core monomers dictates the ultimate thermal, mechanical, and solubility profiles of the synthesized networks....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of macromolecular engineering and high-temperature materials, the selection of core monomers dictates the ultimate thermal, mechanical, and solubility profiles of the synthesized networks. 1,3,5-Triphenoxybenzene stands out as a highly specialized, C3​ -symmetric aromatic ether. Traditionally explored as a high-temperature functional fluid[1], its most compelling modern application lies in its use as a hydrophobic B3​ monomer for the synthesis of advanced hyperbranched poly(ether-ketone)s (HPEKs)[2]. This guide deconstructs its physicochemical properties, thermodynamic solubility behavior, and provides a field-proven protocol for leveraging its unique phase behavior in step-growth polymerizations.

Physicochemical & Molecular Weight Profiling

Understanding the macroscopic behavior of 1,3,5-triphenoxybenzene requires an analysis of its molecular architecture. The molecule consists of a central benzene ring symmetrically substituted with three phenoxy groups.

Table 1: Physicochemical & Structural Profile
ParameterValueCausality / Significance
CAS Number 23879-81-4[3]Primary identifier for regulatory compliance and chemical sourcing.
Molecular Formula C24​H18​O3​ [3]The high carbon-to-oxygen ratio (24:3) overwhelmingly drives the molecule's hydrophobicity.
Molecular Weight 354.40 g/mol [4]The mass is distributed across four aromatic rings, providing substantial bulk that restricts rotational degrees of freedom.
Melting Point ~110 °C (234 °F)[1]The rigid, highly conjugated structure facilitates strong intermolecular π−π stacking, resulting in a stable crystalline solid at room temperature.
Symmetry C3​ -SymmetricProvides three equivalent, highly activated para-positions on the outer phenoxy rings, ideal for uniform electrophilic aromatic substitution.

Mechanistic Insight: The molecular weight of 354.40 g/mol [4] is significant because it is high enough to ensure low volatility at elevated temperatures (making it useful in functional fluids[1]), yet low enough to allow for precise stoichiometric control during polymerization. The ether linkages provide a degree of flexibility, but the sheer steric bulk of the four phenyl rings dominates the molecule's physical state.

The Solubility Profile: A Thermodynamic Perspective

Solubility is not merely a physical property; in polymer chemistry, it is a kinetic tool. The solubility profile of 1,3,5-triphenoxybenzene is dictated by the thermodynamic interplay between its weak hydrogen-bond accepting ether oxygens and its massive hydrophobic π -electron clouds.

Table 2: Empirical Solubility Matrix (at 25 °C)
SolventClassificationSolubilityMechanistic Rationale
Water Polar ProticInsolubleThe hydrogen-bonding network of water cannot overcome the massive enthalpic penalty required to solvate the hydrophobic aromatic core.
Polyphosphoric Acid (PPA) Highly HydrophilicInsoluble (Initially)Extreme polarity mismatch. This insolubility is strategically utilized to control reaction kinetics in polymer synthesis[2].
Methanol / Ethanol Polar ProticPoorly SolubleWeak dispersion forces in short-chain alcohols are insufficient to disrupt the crystalline lattice of the monomer.
Chloroform / DCM HalogenatedHighly SolubleStrong dipole-induced dipole interactions perfectly match the polarizability of the aromatic rings.
THF / DMSO / NMP Polar AproticHighly SolubleFavorable thermodynamic mixing due to matched Hansen dispersion parameters and the ability to solvate the ether linkages.

Advanced Application: Self-Controlled Synthesis of HPEKs

A notorious pitfall in A2​+B3​ step-growth polymerizations is the rapid onset of macroscopic gelation (crosslinking) at high conversions, as predicted by the Flory-Stockmayer theory. However, by leveraging the extreme hydrophobicity of 1,3,5-triphenoxybenzene, researchers can bypass this limitation.

When 1,3,5-triphenoxybenzene ( B3​ ) is reacted with terephthalic acid ( A2​ ) in a hydrophilic polyphosphoric acid (PPA) medium, the B3​ monomer remains initially insoluble[2]. The Friedel-Crafts acylation occurs strictly at the solid-liquid phase boundary. As the hydrophobic monomer undergoes its first acylation, its polarity increases, drawing it into the homogeneous PPA phase where further branching occurs. This "solubility-driven" kinetic bottleneck prevents rapid crosslinking, yielding soluble hyperbranched networks with weight-average molecular weights ( Mw​ ) ranging from 3,900 to 13,400 g/mol [2].

Experimental Protocol: A2​+B3​ Polymerization Workflow

The following protocol details the synthesis of uncrosslinked, highly branched HPEKs using 1,3,5-triphenoxybenzene as the core building block.

Reagents Required:

  • 1,3,5-Triphenoxybenzene (Hydrophobic B3​ monomer)[3]

  • Terephthalic acid (Hydrophilic A2​ monomer)

  • Polyphosphoric acid (PPA, 83% P2​O5​ content)

  • Phosphorus pentoxide ( P2​O5​ )

Step-by-Step Methodology:

  • Medium Preparation: In a 100 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, combine PPA and P2​O5​ . Stir at 100 °C until a homogeneous, highly viscous liquid forms.

    • Causality: P2​O5​ acts as a chemical desiccant. By consuming the water byproduct generated during the reaction, it shifts the condensation equilibrium forward.

  • Monomer Introduction: Reduce the temperature to 80 °C. Add terephthalic acid and 1,3,5-triphenoxybenzene in a precise 1:1 molar ratio.

    • Observation: The B3​ monomer will remain largely insoluble, creating a heterogeneous white suspension[2].

  • Phase-Boundary Polymerization: Ramp the temperature to 130 °C and maintain rigorous mechanical stirring for 24 hours.

    • Causality: The temperature must be high enough to drive the Friedel-Crafts acylation but low enough to prevent ether cleavage. The reaction proceeds via the phase-boundary mechanism described above.

  • Quenching & Precipitation: Carefully pour the hot, viscous polymer solution into a beaker of vigorously stirred deionized water. The HPEK will precipitate as an off-white fibrous solid.

  • Purification: Collect the polymer by vacuum filtration. Perform a Soxhlet extraction using water for 24 hours to remove residual PPA, followed by a methanol extraction to remove any unreacted monomers. Dry under vacuum at 80 °C.

  • Self-Validating System (Quality Control): Dissolve 10 mg of the dried polymer in 1 mL of DMSO or NMP.

    • Validation: Complete, rapid dissolution confirms a successful hyperbranched, non-crosslinked architecture. The presence of an insoluble, swollen gel fraction indicates premature crosslinking, requiring a reduction in the reaction temperature or an adjustment of the PPA/ P2​O5​ ratio.

Mechanistic Pathway Diagram

G A 1,3,5-Triphenoxybenzene (B3) Hydrophobic Solid Phase C Phase Boundary Reaction (Friedel-Crafts Acylation) A->C B Terephthalic Acid (A2) Hydrophilic PPA Phase B->C D Mono-Acylated Intermediate (Increased Polarity) C->D Dissolution E Homogeneous Branching (Steric Gelation Prevention) D->E A2 Addition F Soluble Hyperbranched Poly(ether-ketone) (HPEK) E->F Precipitation

Phase-boundary controlled A2+B3 polymerization mechanism preventing macroscopic gelation.

Sources

Foundational

Mechanism of Formation for 1,3,5-Triphenoxybenzene: A Comprehensive Technical Guide

Executive Summary 1,3,5-Triphenoxybenzene (1,3,5-TPB) is a highly symmetrical, star-shaped molecule that serves as a critical C3-symmetric building block in advanced materials science. It is frequently utilized as a hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Triphenoxybenzene (1,3,5-TPB) is a highly symmetrical, star-shaped molecule that serves as a critical C3-symmetric building block in advanced materials science. It is frequently utilized as a hydrophobic B3 monomer in the synthesis of hyperbranched poly(ether ketone)s (HPEKs)[1],[2] and as a structural disruptor in the study of biomimetic two-dimensional supramolecular layers[3].

For drug development professionals and polymer chemists, understanding the precise mechanistic pathways to synthesize 1,3,5-TPB is essential for controlling yield, purity, and scalability. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the two primary synthetic routes: the copper-catalyzed 1[1] and Nucleophilic Aromatic Substitution (SNAr)[4].

Chemical Logic & Mechanistic Pathways

To achieve the triple etherification of a central benzene ring, the synthetic strategy must overcome the inherent stability of the aromatic system. We achieve this either by transition-metal catalysis or by utilizing highly electronegative substituents to activate the ring.

Pathway A: The Ullmann Ether Condensation

The classical Ullmann ether synthesis relies on the reaction of an aryl halide with an alkali metal phenoxide in the presence of copper salts,[5]. Using 6[6] as the core precursor, the reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.

Mechanistic Causality: Unactivated aryl bromides do not undergo nucleophilic substitution spontaneously. The introduction of a Cu(I) catalyst facilitates an oxidative addition into the strong C-Br bond. The phenoxide anion coordinates with the Cu(I) center, forming a nucleophilic Cu(I)-phenoxide complex. Following the oxidative addition of the aryl bromide to form a transient Cu(III) intermediate, a rapid reductive elimination occurs, forging the new C-O bond and regenerating the active Cu(I) species. This cycle repeats three times to yield 1,3,5-TPB.

UllmannCycle CuCat Cu(I) Catalyst (Active Species) CuPhenoxide Cu(I)-Phenoxide Complex [Cu(OPh)] CuCat->CuPhenoxide Ligand Exchange with PhO⁻ Phenoxide Phenoxide Anion (PhO⁻) Phenoxide->CuPhenoxide OxAdd Oxidative Addition (Ar-Br) CuPhenoxide->OxAdd CuIII Cu(III) Intermediate [Ar-Cu(III)(OPh)Br] OxAdd->CuIII Ar-Br inserts RedElim Reductive Elimination CuIII->RedElim RedElim->CuCat Regenerates Cu(I) Product Diaryl Ether (Ar-OPh) RedElim->Product Ether Formation

Fig 1: Copper-catalyzed Ullmann condensation cycle for diaryl ether formation.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

An alternative, often higher-yielding approach utilizes7[8],[7]. While fluorine is a poor leaving group in aliphatic SN2 reactions, it is an exceptional leaving group in SNAr reactions.

Mechanistic Causality: The three highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene ring. When the phenoxide nucleophile attacks the carbon bearing the fluorine, it forms a resonance-stabilized carbanion known as the Meisenheimer complex. The high polarity of the C-F bond stabilizes this rate-determining transition state. Subsequent fast expulsion of the fluoride ion restores aromaticity.

SNArMechanism Start 1,3,5-Trifluorobenzene + Phenoxide NucAttack Nucleophilic Attack at C-F Carbon Start->NucAttack Meisenheimer Meisenheimer Complex (Carbanion) NucAttack->Meisenheimer Rate-determining LeavingGroup Loss of Fluoride (F⁻) Meisenheimer->LeavingGroup Fast Product Substituted Ether (Repeats 3x) LeavingGroup->Product

Fig 2: SNAr mechanism via Meisenheimer complex for 1,3,5-trifluorobenzene.

Comparative Analysis of Synthetic Routes

To assist in route scouting, the quantitative and qualitative operational parameters of both pathways are summarized below.

ParameterPathway A: Ullmann CondensationPathway B: SNAr
Primary Precursor 1,3,5-Tribromobenzene1,3,5-Trifluorobenzene
Catalyst Required Yes (CuI or Cu powder)No (Base promoted only)
Typical Solvent NMP or Diphenyl EtherDMF or DMAc
Operating Temperature 150 °C – 200 °C120 °C – 150 °C
Reaction Time 24 – 48 hours12 – 16 hours
Byproducts KBr, Cu saltsKF
Scalability High (traditional industrial route)Very High (cleaner profile)

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that every protocol must be designed as a self-validating system. This means incorporating built-in analytical checkpoints that confirm the success of the underlying chemical logic before proceeding to the next step.

Protocol A: Copper-Catalyzed Ullmann Synthesis

Objective: Synthesize 1,3,5-TPB from 1,3,5-tribromobenzene.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 1,3,5-tribromobenzene (1.0 eq), phenol (3.5 eq), anhydrous K₂CO₃ (4.0 eq), and CuI (10 mol%).

    • Causality: A slight excess of phenol and base ensures complete triple substitution. K₂CO₃ is chosen because it is strong enough to deprotonate phenol but weak enough to avoid degrading the solvent at high temperatures.

  • Solvent Addition & Degassing: Add anhydrous N-Methyl-2-pyrrolidone (NMP). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II) by atmospheric oxygen. Rigorous degassing is non-negotiable for catalyst turnover.

  • Thermal Activation: Heat the reaction mixture to 160 °C under a nitrogen atmosphere for 24 hours.

  • Self-Validation Checkpoint (GC-MS): At 24 hours, pull a 0.1 mL aliquot, dilute in EtOAc, filter through a silica plug, and inject into the GC-MS.

    • Validation Logic: The reaction is complete only when the mono-substituted (m/z 328) and di-substituted (m/z 342) intermediates have entirely disappeared, leaving a single peak corresponding to the exact mass of 1,3,5-TPB (m/z 354).

  • Workup: Cool to room temperature, quench with 1M HCl (to neutralize excess phenoxide), and extract with EtOAc. Wash the organic layer extensively with 5% NaOH to remove unreacted phenol, followed by brine. Dry over MgSO₄ and concentrate.

Protocol B: SNAr Synthesis via Polyfluorinated Precursors

Objective: Synthesize 1,3,5-TPB from 1,3,5-trifluorobenzene.

  • Nucleophile Generation: In a round-bottom flask, dissolve phenol (3.5 eq) and anhydrous K₂CO₃ (4.0 eq) in anhydrous N,N-Dimethylacetamide (DMAc). Stir at 80 °C for 30 minutes.

    • Causality: DMAc is a polar aprotic solvent. It selectively solvates the potassium cations, leaving the phenoxide anions "naked" and highly nucleophilic, drastically accelerating the SNAr rate.

  • Electrophile Addition: Cool the mixture slightly and add 1,3,5-trifluorobenzene (1.0 eq) dropwise.

  • Substitution Phase: Elevate the temperature to 140 °C and stir for 16 hours.

    • Causality: The first substitution occurs rapidly. However, replacing the subsequent fluorines requires higher thermal energy because the newly added phenoxy groups are electron-donating via resonance, which slightly raises the LUMO of the ring compared to the starting material.

  • Self-Validation Checkpoint (¹⁹F-NMR): Pull an aliquot, dilute in CDCl₃, and run a rapid ¹⁹F-NMR scan.

    • Validation Logic: 1,3,5-trifluorobenzene exhibits a sharp singlet near -108 ppm. The complete disappearance of all ¹⁹F signals unambiguously validates that all three C-F bonds have been successfully converted to C-O bonds.

  • Workup & Purification: Pour the cooled mixture into ice water to precipitate the crude product. Filter, wash with dilute NaOH, and recrystallize from hot ethanol to yield pure 1,3,5-TPB as white crystals.

Conclusion

The formation of 1,3,5-triphenoxybenzene requires overcoming the inherent inertness of the aromatic core. By strategically applying either transition-metal catalysis (Ullmann Condensation) to lower the activation energy, or by utilizing the extreme inductive effects of polyfluorinated precursors (SNAr), researchers can achieve quantitative triple etherification. The SNAr route generally offers a cleaner impurity profile and avoids heavy metal contamination, making it the preferred choice for synthesizing high-purity monomers for advanced polymeric and supramolecular applications.

References

Sources

Protocols & Analytical Methods

Method

synthesis of 1,3,5-triphenoxybenzene via Ullmann coupling

Application Note: Synthesis of 1,3,5-Triphenoxybenzene via Ullmann Ether Condensation Introduction & Rationale 1,3,5-Triphenoxybenzene (TPB) is a highly valued, rigid B3​ monomer utilized extensively in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 1,3,5-Triphenoxybenzene via Ullmann Ether Condensation

Introduction & Rationale

1,3,5-Triphenoxybenzene (TPB) is a highly valued, rigid B3​ monomer utilized extensively in the synthesis of hyperbranched poly(ether ketone)s (HPEKs) and advanced dendritic architectures[1]. The structural integrity of these polymers relies on the absolute purity of the TPB core. This application note details the optimized synthesis of TPB via the Ullmann ether condensation, providing mechanistic insights into reagent selection and a field-proven, self-validating protocol for achieving high-yield, high-purity product.

Mechanistic Causality & Reaction Design

When designing the synthesis of a C3​ -symmetric molecule like TPB, two theoretical pathways exist:

  • Pathway A : Condensation of phloroglucinol (1,3,5-trihydroxybenzene) with bromobenzene.

  • Pathway B : Condensation of 1,3,5-tribromobenzene with phenol.

The Causality of Reagent Selection: Experience and literature dictate that Pathway B is vastly superior. As demonstrated by Williams, Kinney, and Bridger (1967), attempting to condense bromobenzene with phloroglucinol under standard Ullmann conditions yields only trace amounts of 1,3,5-triphenoxybenzene[2]. The failure of Pathway A is driven by the poor solubility and high oxidative susceptibility of the tri-alkali metal salt of phloroglucinol at the elevated temperatures required for the reaction[3].

Conversely, Pathway B utilizes 1,3,5-tribromobenzene and excess phenol[1]. Phenol is easily deprotonated by potassium carbonate ( K2​CO3​ ) to form a highly stable, soluble phenoxide nucleophile. The copper catalyst facilitates the oxidative addition into the aryl-bromide bonds, followed by reductive elimination to form the ether linkages.

A Self-Validating System: This protocol is designed as a self-validating system. By using a stoichiometric excess of phenol, the reaction is forced to completion, preventing the accumulation of mono- or di-phenoxy intermediates[1]. During the workup phase, the addition of aqueous sodium hydroxide ( NaOH ) selectively converts all unreacted phenol into water-soluble sodium phenoxide. If the organic layer yields a highly hydrophobic, crystalline white solid upon evaporation, the researcher has immediate, built-in validation that the exhaustive tri-substitution was successful and the excess reagents were successfully partitioned.

Visualizing the Reaction Workflow

G Phenol Phenol (Excess) Phenoxide Potassium Phenoxide (Active Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Product 1,3,5-Triphenoxybenzene (Target B3 Monomer) Phenoxide->Product Ullmann Coupling Tribromo 1,3,5-Tribromobenzene (Electrophilic Core) Tribromo->Product Catalyst Cu Catalyst (140-160°C) Catalyst->Product Catalytic Cycle

Synthesis workflow of 1,3,5-triphenoxybenzene via Cu-catalyzed Ullmann coupling.

Quantitative Data Comparison

To further illustrate the necessity of Pathway B, the table below summarizes the quantitative differences between the two synthetic approaches based on historical and modern optimization data[2],[1].

Reaction ParameterPathway A (Phloroglucinol + Bromobenzene)Pathway B (1,3,5-Tribromobenzene + Phenol)
Catalyst System CuBr / Cu powderCu powder or CuI
Base NaOMe or NaOH K2​CO3​
Solvent PyridineNMP or Pyridine
Temperature 110 - 130 °C140 - 160 °C
Reaction Time 24 hours18 - 24 hours
Target Yield (TPB) < 5% (Trace) 75 - 85%
Primary Limitation Tri-salt insolubility & thermal degradationRequires rigorous base-wash for phenol removal

Detailed Experimental Protocol

Reagents Required:

  • 1,3,5-Tribromobenzene : 1.0 eq (Core electrophile)

  • Phenol : 4.5 eq (Stoichiometric excess ensures complete conversion)

  • Potassium carbonate, anhydrous ( K2​CO3​ ) : 4.5 eq (Base)

  • Copper powder or Copper(I) iodide : 0.15 eq (Catalyst)

  • N-Methyl-2-pyrrolidone (NMP) or Pyridine : Solvent

  • 1M Aqueous NaOH : For workup

  • Dichloromethane (DCM) or Ethyl Acetate : For extraction

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 eq), phenol (4.5 eq), and anhydrous K2​CO3​ (4.5 eq).

  • Catalyst & Solvent Addition : Add the copper catalyst (0.15 eq) to the solid mixture. Introduce the solvent (NMP or Pyridine, approx. 10 mL per gram of tribromobenzene).

  • Inert Atmosphere : Purge the reaction vessel with dry Nitrogen ( N2​ ) or Argon for 10 minutes to displace oxygen. Causality: This mitigates the risk of phenol oxidation and catalyst deactivation at high temperatures.

  • Thermal Condensation : Heat the reaction mixture to 140–160 °C using a thermostatically controlled oil bath. Maintain vigorous stirring for 18 to 24 hours. (Note: The mixture will darken as the active Cu(I) species forms and the Ullmann coupling proceeds.)

  • Cooling and Quenching : Allow the reaction mixture to cool to room temperature. Pour the crude mixture into a beaker containing crushed ice and 1M aqueous NaOH (equal to 3x the reaction volume).

    • Causality of Quench: The NaOH selectively deprotonates the excess unreacted phenol, pulling it entirely into the aqueous phase as sodium phenoxide, leaving the highly hydrophobic TPB product isolated.

  • Extraction : Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers sequentially with water (2 x 50 mL) and brine (50 mL) to remove residual NMP/Pyridine and inorganic salts. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration and Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude residue from hot ethanol or a methanol/dichloromethane mixture to yield 1,3,5-triphenoxybenzene as a white crystalline solid.

References

  • Title: Self-Controlled Synthesis of Hyperbranched Poly(ether-ketone)
  • Title: Solvent-Assisted Ullmann Ether Synthesis.

Sources

Application

Application Notes and Protocols for 1,3,5-Triphenoxybenzene as a High-Temperature Synthetic Lubricant

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the utilization of 1,3,5-triphenoxybenzene, a member of the polyphenyl ether (PPE) class...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 1,3,5-triphenoxybenzene, a member of the polyphenyl ether (PPE) class of compounds, as a high-temperature synthetic lubricant. Polyphenyl ethers are renowned for their exceptional thermal and oxidative stability, making them suitable for extreme environments where conventional lubricants fail. This guide will cover the theoretical basis for its performance, a proposed synthesis protocol, and detailed methodologies for its evaluation as a high-temperature lubricant. The information is curated for researchers and professionals in materials science, engineering, and drug development who may encounter high-temperature processing and require advanced lubrication solutions.

Introduction: The Imperative for High-Temperature Lubrication

Modern industrial processes, from aerospace applications to pharmaceutical manufacturing, increasingly operate under conditions of extreme temperature. At elevated temperatures, conventional hydrocarbon-based lubricants undergo rapid degradation through oxidation and thermal cracking, leading to a loss of lubricity, formation of sludge, and ultimately, catastrophic failure of mechanical components. This necessitates the development and application of synthetic lubricants with inherent thermal and oxidative stability.

Polyphenyl ethers (PPEs) have emerged as a premium class of synthetic lubricants for high-temperature applications. Their molecular structure, composed of a series of aromatic rings linked by ether oxygen atoms, imparts exceptional stability. The aromatic C-O and C-C bonds possess high bond energies, resisting thermal scission. Furthermore, the phenyl rings provide a high degree of oxidative stability. 1,3,5-triphenoxybenzene, with its symmetrical structure of three phenoxy groups attached to a central benzene ring, is a representative PPE and is the focus of these application notes.

Properties and Characteristics of 1,3,5-Triphenoxybenzene

While specific experimental data for 1,3,5-triphenoxybenzene is not widely published, its properties can be inferred from the well-characterized class of polyphenyl ethers. The following table summarizes the expected physicochemical properties that make it a candidate for high-temperature lubrication.

PropertyExpected Value/CharacteristicRationale and Significance
Thermal Stability High (Decomposition > 400 °C)The aromatic ether linkages are highly resistant to thermal cleavage, allowing for operation at temperatures far exceeding those for mineral oils or other synthetic lubricants.
Oxidative Stability ExcellentThe electron-rich aromatic rings are less susceptible to oxidative attack compared to aliphatic chains. This minimizes the formation of sludge and varnish at high temperatures.
Viscosity Index Moderate to LowPolyphenyl ethers typically exhibit a greater change in viscosity with temperature compared to some other synthetics. This is a critical design consideration for applications with wide operating temperature ranges.
Pour Point Moderate (Likely > 0 °C)The rigid, bulky structure can lead to higher pour points, which may limit low-temperature applications.
Lubricity Good under boundary conditionsThe aromatic nature of PPEs allows for the formation of a tenacious lubricant film on metal surfaces, providing good wear protection under high loads.
Volatility Very LowThe high molecular weight and strong intermolecular forces result in a very low vapor pressure, minimizing lubricant loss at high temperatures and in vacuum environments.

Synthesis Protocol for 1,3,5-Triphenoxybenzene

A plausible synthetic route to 1,3,5-triphenoxybenzene is via an Ullmann condensation reaction, a well-established method for forming diaryl ethers. This protocol is based on analogous syntheses of similar aromatic ether compounds.

Reaction Scheme

G cluster_reactants Reactants cluster_solvent Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 1,3,5-tribromobenzene 1,3,5-tribromobenzene Heating Heat to 150-180 °C 1,3,5-tribromobenzene->Heating Phenol Phenol Phenol->Heating Potassium_Carbonate Potassium Carbonate (Base) Potassium_Carbonate->Heating Copper_Catalyst Copper(I) Iodide (Catalyst) Copper_Catalyst->Heating DMF N,N-Dimethylformamide (DMF) DMF->Heating Inert_Atmosphere Inert Atmosphere (N2 or Ar) Heating->Inert_Atmosphere Reaction Filtration Filtration Inert_Atmosphere->Filtration Reaction Extraction Extraction Filtration->Extraction Purification Chromatography Column Chromatography Extraction->Chromatography Purification Product 1,3,5-Triphenoxybenzene Chromatography->Product Purification

Caption: Ullmann Condensation for 1,3,5-Triphenoxybenzene Synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 1,3,5-tribromobenzene (1 equivalent), phenol (3.3 equivalents), anhydrous potassium carbonate (6 equivalents), and copper(I) iodide (0.3 equivalents).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask. The amount of solvent should be sufficient to ensure effective stirring of the reaction mixture.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to a temperature of 150-180 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts. Wash the filter cake with additional DMF.

    • Combine the filtrate and washings and pour into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

    • Extract the aqueous phase several times with the organic solvent.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1,3,5-triphenoxybenzene.

Performance Evaluation Protocols

To validate the efficacy of synthesized 1,3,5-triphenoxybenzene as a high-temperature lubricant, a series of standardized tests must be performed.

G cluster_synthesis Synthesis & Purification cluster_testing Performance Evaluation cluster_analysis Data Analysis & Application Synthesized_Product 1,3,5-Triphenoxybenzene Thermal_Stability Thermal Stability (TGA) Synthesized_Product->Thermal_Stability Oxidative_Stability Oxidative Stability (RBOT/PDSC) Synthesized_Product->Oxidative_Stability Viscosity_Temperature Viscosity-Temperature (ASTM D445) Synthesized_Product->Viscosity_Temperature Foaming_Characteristics High-Temp Foaming (ASTM D6082) Synthesized_Product->Foaming_Characteristics Lubricity_Testing Wear & Friction (Four-Ball) Synthesized_Product->Lubricity_Testing Performance_Data Performance Data Analysis Thermal_Stability->Performance_Data Oxidative_Stability->Performance_Data Viscosity_Temperature->Performance_Data Foaming_Characteristics->Performance_Data Lubricity_Testing->Performance_Data Application_Suitability Suitability for High-Temp Applications Performance_Data->Application_Suitability

Caption: High-Temperature Lubricant Performance Testing Workflow.

Thermal Stability: Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss indicates the beginning of thermal decomposition.

  • Protocol:

    • Place a small, accurately weighed sample (5-10 mg) of 1,3,5-triphenoxybenzene into a TGA crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from room temperature to at least 600 °C at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen).

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is determined from the resulting TGA curve.

Oxidative Stability: Rotating Pressure Vessel Oxidation Test (RPVOT) or Pressurized Differential Scanning Calorimetry (PDSC)
  • Principle: These methods accelerate the oxidation of a lubricant by exposing it to oxygen at elevated temperature and pressure. The time until the onset of oxidation is a measure of the lubricant's oxidative stability.

  • Protocol (Conceptual for PDSC):

    • A small sample of the lubricant is placed in a sample pan, often in the presence of a metal catalyst (e.g., copper).

    • The pan is placed in the PDSC cell, which is then pressurized with oxygen.

    • The cell is heated to the desired test temperature.

    • The heat flow from the sample is monitored over time. The onset of a large exothermic peak indicates the beginning of oxidation. The time to this onset is the oxidation induction time.

Viscosity-Temperature Characteristics (ASTM D445)
  • Principle: This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Protocol:

    • The kinematic viscosity of 1,3,5-triphenoxybenzene is measured at two different temperatures (e.g., 40 °C and 100 °C) using a calibrated viscometer.

    • The Viscosity Index (VI) can then be calculated from these two measurements, providing an indication of how the viscosity changes with temperature.

High-Temperature Foaming Characteristics (ASTM D6082)
  • Principle: The tendency of a lubricant to foam at high temperatures can lead to inadequate lubrication.[1][2][3][4] This test evaluates the foaming characteristics of lubricating oils at 150 °C.[1][2][3][4]

  • Protocol Summary:

    • A sample of the lubricant is heated to 150 °C in a graduated cylinder.

    • Dry air is bubbled through the sample at a specified rate for a set period.

    • The volume of foam generated is measured at the end of the aeration period and after a specified settling time.

Lubricity and Wear Prevention (Four-Ball Wear Test - ASTM D4172)
  • Principle: This test method is used to determine the wear preventive properties of a lubricant. Three steel balls are clamped together and covered with the lubricant, while a fourth ball is pressed against them and rotated at a given speed. The size of the wear scar on the three stationary balls is a measure of the lubricant's anti-wear properties.

  • Protocol:

    • The four-ball tester is assembled with clean steel balls.

    • The test lubricant is added to the ball pot.

    • The test is run under specified conditions of load, temperature, and speed for a set duration.

    • After the test, the wear scars on the three stationary balls are measured and averaged.

Applications and Case Studies

Given its expected properties, 1,3,5-triphenoxybenzene would be a prime candidate for lubrication in the following applications:

  • High-Temperature Bearings and Gears: In industrial ovens, jet engines, and other high-temperature machinery.

  • Hydraulic Fluids: For systems operating in close proximity to heat sources.

  • Heat Transfer Fluids: Where high thermal stability is paramount.

  • Grease Base Oil: For the formulation of high-temperature greases.

For instance, in the pharmaceutical industry, high-temperature processing is common in sterilization and certain chemical synthesis steps. The use of a stable lubricant like 1,3,5-triphenoxybenzene in the machinery for these processes would ensure operational reliability and prevent contamination from lubricant degradation byproducts.

Conclusion

1,3,5-triphenoxybenzene, as a member of the polyphenyl ether family, holds significant promise as a high-temperature synthetic lubricant. Its inherent thermal and oxidative stability, derived from its aromatic ether structure, makes it a suitable candidate for extreme operating conditions. The protocols outlined in this guide provide a framework for its synthesis and a comprehensive evaluation of its performance characteristics. Further research and empirical testing are encouraged to fully elucidate its properties and expand its application in demanding industrial and scientific environments.

References

  • ASTM D6082 - Standard Test Method for High Temperature Foaming Characteristics of Lubricating Oils. (URL: [Link])

  • ASTM D6082-11 - Standard Test Method for High Temperature Foaming Characteristics of Lubricating Oils. (URL: [Link])

  • High Temperature Foaming Characteristics of Lubricating Oils | PDF | Flow Measurement. (URL: [Link])

  • High Temperature Foaming Characteristics of Lubricating Oils1. (URL: [Link])

  • Mobil Industrial. Grease high-temperature performance. (URL: [Link])

  • Eureka | Patsnap. Preparation method of 1, 3, 5-trimethoxybenzene. (URL: [Link])

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (URL: [Link])

  • Pittelkow, M. Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. (URL: [Link])

  • Google Patents. Process for preparing 1.3.5-trimethoxybenzene. (URL: )
  • Plazek, D. J. Physical Properties of Aromatic Hydrocarbons. IV. An Analysis of the Temperature Dependence of the Viscosity and the Compliance of 1,3,5 Tri-α-naphthylbenzene. The Journal of Chemical Physics 49, 3678 (1968). (URL: [Link])

  • PMC. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. (URL: [Link])

  • ScienceDirect. Synthesis and thermo-chemical stability properties of 4,4′,4″-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline/4,4′-(4,4′-Isopropylidene-diphenoxy)bis(phthalic anhydride) hyperbranched polyimide. (URL: [Link])

  • ResearchGate. Electrochemical oxidation of 1,3,5-trimethoxybenzene in aqueous solutions at gold oxide and lead dioxide electrodes | Request PDF. (URL: [Link])

  • Cheméo. Chemical Properties of Benzene, 1,3,5-trimethoxy- (CAS 621-23-8). (URL: [Link])

  • NextSDS. 1,3,5-Triphenoxybenzene — Chemical Substance Information. (URL: [Link])

  • PubChem. 1,3,5-Trimethoxybenzene. (URL: [Link])

  • Sigma-Aldrich. Certified Reference Material 1,3,5-Trimethoxybenzene. (URL: [Link])

  • ResearchGate. 1,3,5‐Trimethoxybenzene | Request PDF. (URL: [Link])

  • Semantic Scholar. Process optimization and thermal risk analysis for 1,3,5- trihydroxy-2,4,6-trinitrobenzenen synthesis. (URL: [Link])

  • Semantic Scholar. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol. (URL: [Link])

  • PubMed. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. (URL: [Link])

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Method

1,3,5-triphenoxybenzene applications in polymer science and polyethers

An In-Depth Technical Guide to the Applications of 1,3,5-Triphenoxybenzene in Polymer Science and Polyethers Authored by: A Senior Application Scientist This guide provides a comprehensive overview of 1,3,5-triphenoxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Applications of 1,3,5-Triphenoxybenzene in Polymer Science and Polyethers

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 1,3,5-triphenoxybenzene and its derivatives as versatile building blocks in the synthesis of high-performance polymers, particularly polyethers. We will explore its role in creating complex macromolecular architectures, detail its influence on polymer properties, and provide field-proven protocols for key synthetic procedures.

Introduction: The Significance of the 1,3,5-Triphenoxybenzene Core

1,3,5-Triphenoxybenzene is a unique aromatic molecule characterized by a central benzene ring symmetrically substituted with three phenoxy groups. While not typically used as a direct monomer in its base form, its functionalized derivatives, such as 1,3,5-tris(4-hydroxyphenyl)benzene or 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene, are of significant interest in polymer science. The C3-symmetric and rigid nature of this core structure allows for the synthesis of polymers with unique, highly-branched, and thermally stable architectures.

The key attributes that make this scaffold valuable for polymer chemists include:

  • Trifunctionality: Enables the formation of branched, hyperbranched, and cross-linked polymer networks, moving beyond linear polymer chains.

  • Thermal and Chemical Stability: The aromatic core imparts exceptional thermal stability and chemical resistance to the resulting polymers.[1][2]

  • Defined Geometry: The fixed 120° bond angles between the phenoxy groups provide precise structural control, making it an excellent building block for creating materials with predictable three-dimensional structures.

  • Tailorable Properties: Functionalization of the peripheral phenyl rings allows for the introduction of various reactive groups (e.g., -OH, -NH2, -COOH), making it adaptable for different polymerization reactions and applications.[1]

Core Applications in Polymer Science

The 1,3,5-triphenoxybenzene scaffold is a cornerstone for creating several classes of advanced polymers.

Hyperbranched Polymers

The trifunctional nature of 1,3,5-triphenoxybenzene derivatives makes them ideal B3-type monomers for A2 + B3 polycondensation reactions, leading to the formation of hyperbranched polymers. These macromolecules are characterized by a highly branched, dendritic structure, which imparts properties distinct from their linear analogues.

A prime example is the synthesis of hyperbranched polyetherimides (HBPIs). A triamine monomer, 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene, can be polymerized with commercial dianhydrides to produce HBPIs.[3] These resulting polymers exhibit excellent solubility in common organic solvents—a significant advantage over many linear high-performance polymers—while maintaining high thermal stability.[3]

Diagram 1: Molecular Structure of a Key Monomer for Hyperbranched Polymers

Caption: Structure of a triamine monomer used for hyperbranched polyimides.

Porous Conjugated Polymers (PCPs)

1,3,5-Triphenylbenzene (TPB) serves as a rigid, photochemically stable building block for porous conjugated polymers.[1][2] These materials are synthesized by copolymerizing TPB with other aromatic comonomers through reactions like Sonogashira-Hagihara coupling.[4] The resulting polymers possess high surface areas and tailored porosity, making them suitable for applications such as:

  • Gas Capture and Separation: PCPs based on TPB have shown high selectivity for CO2 over other gases like N2 and CH4.[4][5]

  • Photocatalysis: These polymers can be designed for the photochemical reduction of CO2.[4]

  • Sensing: The π-electron-rich nature of the TPB core makes these materials excellent candidates for fluorescence-based chemical sensors, particularly for detecting nitroaromatic compounds.[1]

High-Performance Poly(ether ether ketone) (PEEK) Analogues

While standard PEEK synthesis typically involves the nucleophilic polycondensation of a bisphenolate (like that from hydroquinone) with 4,4′-difluorobenzophenone, the principles can be extended to create PEEK analogues with more complex architectures.[6][7] By using a hydroxyl-functionalized derivative like 1,3,5-tris(4-hydroxyphenyl)benzene as a comonomer, a branched or cross-linked PEEK-like material can be produced. This modification significantly alters the polymer's properties, often increasing the glass transition temperature (Tg) and modifying solubility, at the cost of reduced crystallinity compared to linear PEEK.

Diagram 2: General Reaction for Polyether Synthesis

G A Ar–(OH)n (e.g., 1,3,5-Tris(4-hydroxyphenyl)benzene) Reaction Nucleophilic Aromatic Substitution Polycondensation A->Reaction B Ar'–(X)n (e.g., 4,4'-Difluorobenzophenone) B->Reaction C Weak Base (e.g., K₂CO₃) C->Reaction Deprotonation D High-Boiling Aprotic Solvent (e.g., Diphenyl sulfone, NMP) D->Reaction Solvent Product High-Performance Polyether (Branched PEEK Analogue) Reaction->Product Conditions High Temperature (>160°C) Reaction->Conditions

Caption: Nucleophilic aromatic substitution for polyether synthesis.

Experimental Protocols

The following protocols are designed to provide a practical framework for synthesizing polymers using 1,3,5-triphenoxybenzene derivatives.

Protocol 1: Synthesis of a Hyperbranched Polyetherimide

This protocol is adapted from the A2 + B3 polycondensation method for synthesizing hyperbranched polyimides.[3]

Objective: To synthesize a hyperbranched polyetherimide from 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene (B3 monomer) and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA, A2 monomer).

Materials:

  • 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene (Triamine, B3)

  • 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA, A2)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve the triamine monomer in a mixture of NMP and toluene (e.g., 4:1 v/v).

  • Monomer Addition: Slowly add the BTDA dianhydride to the stirred solution at room temperature under a nitrogen atmosphere. The molar ratio of A2 to B3 can be adjusted to control the molecular weight and end groups.

  • Poly(amic acid) Formation: Continue stirring at room temperature for 8-12 hours to form the poly(amic acid) precursor. The viscosity of the solution will increase significantly.

  • Imidization: Heat the reaction mixture to 180°C. Toluene will begin to reflux, and the water formed during the imidization process will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Completion: Maintain the temperature at 180°C for 6-8 hours after all the water has been removed.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality Behind Choices:

  • NMP/Toluene Solvent System: NMP is a polar aprotic solvent that effectively dissolves both the monomers and the resulting polymer. Toluene acts as an azeotropic agent to efficiently remove water during the imidization step, driving the reaction to completion.

  • Two-Step Process: The initial formation of the soluble poly(amic acid) at room temperature allows for high molecular weight build-up before the final, irreversible imidization step at high temperature.

  • Methanol Precipitation: Methanol is a non-solvent for the polymer but a good solvent for the monomers, ensuring effective purification of the final product.

Protocol 2: Synthesis of a Branched Aromatic Polyether (PEEK Analogue)

This protocol outlines a generalized nucleophilic aromatic substitution reaction to create a branched polyether.

Objective: To synthesize a branched aromatic polyether using 1,3,5-tris(4-hydroxyphenyl)benzene and 4,4′-difluorobenzophenone.

Materials:

  • 1,3,5-tris(4-hydroxyphenyl)benzene (Triphenol)

  • 4,4′-difluorobenzophenone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Diphenyl sulfone or NMP

  • Toluene

  • Methanol and/or Isopropanol

Procedure:

  • Reaction Setup: Charge a three-necked flask (equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap) with 1,3,5-tris(4-hydroxyphenyl)benzene, 4,4′-difluorobenzophenone, K₂CO₃, diphenyl sulfone, and toluene. A slight excess of K₂CO₃ (e.g., 1.5-2.0 mol per mol of -OH group) is used to ensure complete deprotonation.

  • Azeotropic Dehydration: Heat the mixture to 140-150°C to azeotropically remove any residual water with toluene. This step is critical to prevent side reactions and ensure the formation of the anhydrous phenolate salt.

  • Polymerization: After removing the toluene via the Dean-Stark trap, slowly raise the temperature to 180-200°C (for NMP) or >300°C (for diphenyl sulfone) to initiate polymerization.[6]

  • Reaction Monitoring: The reaction progress can be monitored by the increase in viscosity of the mixture. Maintain the temperature for 4-10 hours.

  • Isolation and Purification: Cool the reaction mixture. If using diphenyl sulfone, the solid mixture can be crushed. If using NMP, pour the solution into water/methanol to precipitate the polymer.

  • Washing: Thoroughly wash the crude polymer with hot water and methanol (or isopropanol) to remove the solvent, inorganic salts (K₂CO₃, KF), and any low-molecular-weight oligomers.[7]

  • Drying: Dry the final polymer product in a vacuum oven at 100-120°C.

Causality Behind Choices:

  • High-Boiling Aprotic Solvent: Diphenyl sulfone or NMP is required to keep the polymer in solution at the high temperatures needed for the nucleophilic aromatic substitution to proceed at a reasonable rate.

  • Anhydrous K₂CO₃: A weak base like K₂CO₃ is used to form the nucleophilic phenoxide in situ. It is crucial that the base is anhydrous and finely ground to maximize its reactivity.

  • Inert Atmosphere: A nitrogen atmosphere is essential to prevent oxidation of the phenolate and other species at high temperatures, which would lead to chain termination and colored byproducts.

Diagram 3: Experimental Workflow for Hyperbranched Polymer Synthesis

cluster_prep Monomer Preparation & Setup cluster_reaction Polymerization cluster_workup Isolation & Purification A Dissolve Triamine (B3) in NMP/Toluene B Add Dianhydride (A2) under N₂ A->B C Stir at Room Temp (Poly(amic acid) formation) B->C D Heat to 180°C (Azeotropic Imidization) C->D E Cool to Room Temp D->E F Precipitate in Methanol E->F G Filter & Wash Polymer F->G H Vacuum Dry G->H

Caption: Step-by-step workflow for hyperbranched polyetherimide synthesis.

Data Summary: Properties of Derived Polymers

The incorporation of the 1,3,5-triphenoxybenzene core significantly influences the final properties of the polymers.

PropertyPolymer TypeValueSource
Glass Transition Temp. (Tg) Hyperbranched Polyetherimide230–260 °C[3]
10% Weight Loss Temp. (T10) Hyperbranched Polyetherimide> 450 °C[3]
Solubility Hyperbranched PolyetherimideSoluble in most common organic solvents[3]
Dielectric Constant (1 MHz) Hyperbranched Polyetherimide3.08–3.29[3]
CO₂ Uptake Capacity (273 K) Porous Conjugated Polymer1.28 to 2.18 mmol g⁻¹[4]

Conclusion

1,3,5-Triphenoxybenzene and its functionalized derivatives are powerful tools in modern polymer science. Their unique C3-symmetric and rigid structure provides a pathway to high-performance polymers with complex architectures that are inaccessible through traditional linear polymerization methods. From highly soluble and thermally stable hyperbranched polyetherimides to porous polymers designed for gas capture and catalysis, this molecular scaffold enables the creation of materials with precisely engineered properties. The protocols and principles outlined in this guide offer researchers and scientists a solid foundation for exploring the vast potential of these building blocks in developing the next generation of advanced polymers.

References

  • Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene. (n.d.). RSC Publishing.
  • Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis of liquid crystalline materials based on 1,3,5-triphenylbenzene and 2,4,6-triphenyl-1,3,5-s-triazine | Request PDF. (n.d.). ResearchGate.
  • Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. Royal Society of Chemistry.
  • 1,3,5‐Triphenylbenzene Based Porous Conjugated Polymers for Highly Efficient Photoreduction of Low‐Concentration CO2 in the Gas‐Phase System. (2021, December 3). ResearchGate.
  • Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. (n.d.). PMC.
  • Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. (n.d.). CORE Scholar.
  • Architecting Porosity Through Monomer Engineering: Hypercrosslinked Polymers for Highly Selective CO2 Capture from CH4 or N2. (2025, June 6). MDPI.
  • Thienothiophene and Triphenylbenzene Based Electroactive Conjugated Porous Polymer for Oxygen Reduction Reaction (ORR) | ACS Applied Energy Materials. (2022, October 31). ACS Publications.

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Application

Unraveling Polymer Degradation: 1,3,5-Triphenoxybenzene as a High-Fidelity Model Compound

Introduction: The Need for Precise Degradation Models The long-term stability and performance of polymeric materials are critical factors in their application, from advanced aerospace composites to implantable medical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Precise Degradation Models

The long-term stability and performance of polymeric materials are critical factors in their application, from advanced aerospace composites to implantable medical devices. Understanding the mechanisms of polymer degradation is paramount for predicting material lifetime, designing more robust polymers, and developing effective stabilization strategies. However, the inherent complexity of polymer structures, with their distribution of molecular weights and entanglement of chains, often complicates the direct study of degradation pathways. To deconstruct this complexity, researchers often turn to model compounds that represent the core chemical functionalities of the polymer backbone. This application note details the synthesis, characterization, and application of 1,3,5-triphenoxybenzene as a precise and versatile model compound for studying the degradation of high-performance polymers, particularly those containing aromatic ether linkages, such as poly(phenylene ether) (PPE) and its derivatives.

The C₃ symmetric structure of 1,3,5-triphenoxybenzene, with its three ether-linked phenyl groups, provides a well-defined system to investigate the fundamental chemistry of ether bond cleavage under various stress conditions, including thermal, oxidative, and photo-oxidative degradation. By studying the degradation of this model compound, researchers can gain invaluable insights into the primary degradation pathways, identify key degradation products, and elucidate the kinetics of these processes without the confounding factors present in a polymeric system.

Synthesis and Characterization of 1,3,5-Triphenoxybenzene

The synthesis of 1,3,5-triphenoxybenzene can be effectively achieved through established etherification reactions. Two primary, reliable methods are the Williamson ether synthesis and the Ullmann condensation.

Protocol 1: Synthesis via Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an aryl halide. In this case, we will use 1,3,5-tribromobenzene and sodium phenoxide.

Materials:

  • 1,3,5-tribromobenzene

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Copper(I) iodide (CuI) (catalyst)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (3.0 eq) to anhydrous DMF under a nitrogen atmosphere.

  • Slowly add a solution of phenol (3.3 eq) in anhydrous DMF to the sodium hydride suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.

  • Coupling Reaction: To the freshly prepared sodium phenoxide solution, add 1,3,5-tribromobenzene (1.0 eq) and a catalytic amount of CuI.

  • Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,3,5-triphenoxybenzene as a white solid.

Characterization:

The purity and identity of the synthesized 1,3,5-triphenoxybenzene should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • FTIR Spectroscopy: To identify the characteristic ether (C-O-C) stretching vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Application in Polymer Degradation Studies

1,3,5-triphenoxybenzene serves as an excellent model for understanding the degradation of polymers containing arylene ether linkages. Its well-defined structure allows for precise tracking of degradation products and elucidation of reaction mechanisms.

Thermal Degradation Studies

Rationale: Thermal degradation is a primary concern for polymers used in high-temperature applications. Studying the thermal decomposition of 1,3,5-triphenoxybenzene provides insights into the weakest bonds and the initial steps of degradation in the absence of oxygen.

Protocol 2: Thermal Gravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC/MS)

TGA Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of 1,3,5-triphenoxybenzene into a TGA pan.

  • Heat the sample from room temperature to 800 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • Record the mass loss as a function of temperature. The resulting TGA curve will indicate the onset and maximum rate of decomposition.

Py-GC/MS Procedure:

  • Place a small amount of 1,3,5-triphenoxybenzene into a pyrolysis tube.

  • Heat the sample to a series of temperatures determined from the TGA data (e.g., just before, at the onset, and at the peak of decomposition).

  • The volatile degradation products are swept into the GC column for separation and subsequently analyzed by the MS to identify their chemical structures.

Expected Outcomes: The primary thermal degradation pathway is expected to involve the homolytic cleavage of the ether linkages. This will likely produce a variety of phenolic and aromatic hydrocarbon fragments. By identifying these fragments, the primary bond scission events can be determined.

Oxidative Degradation Studies

Rationale: In the presence of oxygen, degradation mechanisms can be significantly different and more complex, often involving radical chain reactions.

Protocol 3: Isothermal Oxidation and Product Analysis

Materials and Equipment:

  • Oven or tube furnace with temperature and atmosphere control

  • Schlenk flask or similar reaction vessel

  • Gas chromatography-mass spectrometry (GC-MS)

  • High-performance liquid chromatography (HPLC)

  • FTIR spectrometer

Procedure:

  • Place a known amount of 1,3,5-triphenoxybenzene in a reaction vessel.

  • Heat the sample to a specific temperature (below the onset of purely thermal degradation) in a controlled atmosphere of air or oxygen.

  • Maintain the temperature for a set period, taking aliquots at various time intervals.

  • Analyze the degradation products in the aliquots using GC-MS and HPLC to identify and quantify the formation of new compounds.

  • Monitor changes in the bulk sample using FTIR to observe the formation of new functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.[1][2]

Expected Outcomes: Oxidative degradation is expected to proceed via a radical mechanism, initiated by hydrogen abstraction from the aromatic rings. This can lead to the formation of hydroperoxides, which can then decompose to form a variety of oxidized products, including phenols, quinones, and products resulting from ring-opening reactions.[3][4]

Photo-oxidative Degradation Studies

Rationale: Exposure to ultraviolet (UV) radiation in the presence of oxygen can initiate degradation, particularly in polymers used in outdoor applications.

Protocol 4: UV Irradiation and Spectroscopic Analysis

Materials and Equipment:

  • UV chamber with a controlled wavelength light source (e.g., xenon arc lamp)

  • Quartz reaction vessel

  • UV-Vis spectrophotometer

  • FTIR spectrometer

  • GC-MS

Procedure:

  • Dissolve a known concentration of 1,3,5-triphenoxybenzene in a UV-transparent solvent (e.g., acetonitrile or cyclohexane) and place it in a quartz reaction vessel.

  • Irradiate the solution with UV light of a specific wavelength range for a defined period.

  • At regular intervals, take aliquots and analyze them using UV-Vis spectroscopy to monitor changes in the absorption spectrum, which can indicate the formation of new chromophores.

  • Use FTIR to track the formation of photo-oxidation products containing hydroxyl and carbonyl groups.[2]

  • Employ GC-MS to identify the volatile and semi-volatile degradation products.

Expected Outcomes: Photo-oxidation is likely to involve the formation of excited states of the aromatic rings, leading to radical formation and subsequent reactions with oxygen. Expected products include hydroxylated and carbonylated derivatives of the parent molecule, as well as products from the cleavage of the ether bonds.[5][6]

Data Presentation and Interpretation

Table 1: Key Parameters for Degradation Studies
Degradation TypeKey Parameters to MonitorAnalytical TechniquesExpected Primary Products
Thermal Onset of decomposition, mass loss profile, volatile productsTGA, Py-GC/MSPhenols, benzene, diphenyl ether fragments
Oxidative Formation of hydroxyl and carbonyl groups, ring-opened productsFTIR, GC-MS, HPLCHydroxylated phenols, quinones, carboxylic acids
Photo-oxidative Changes in UV-Vis absorption, formation of new chromophoresUV-Vis, FTIR, GC-MSHydroxylated and carbonylated aromatic compounds

Visualization of Workflows and Pathways

Experimental Workflow for Degradation Studies

experimental_workflow cluster_synthesis Synthesis & Purification cluster_degradation Degradation Studies cluster_analysis Product Analysis Synthesis Synthesis of 1,3,5-Triphenoxybenzene Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, FTIR) Purification->Characterization Thermal Thermal Degradation (TGA, Py-GC/MS) Characterization->Thermal Oxidative Oxidative Degradation (Isothermal Heating) Characterization->Oxidative Photo Photo-oxidative Degradation (UV Irradiation) Characterization->Photo GCMS GC-MS Thermal->GCMS FTIR FTIR Thermal->FTIR Oxidative->GCMS Oxidative->FTIR HPLC HPLC Oxidative->HPLC Photo->GCMS Photo->FTIR UVVis UV-Vis Photo->UVVis

Caption: General experimental workflow for the synthesis, degradation, and analysis of 1,3,5-triphenoxybenzene.

Proposed Thermal Degradation Pathway

thermal_degradation TPB 1,3,5-Triphenoxybenzene Radical1 Phenoxy Radical TPB->Radical1 Δ (Heat) Homolytic Cleavage Radical2 Triphenoxybenzene Radical TPB->Radical2 Δ (Heat) Homolytic Cleavage Phenol Phenol Radical1->Phenol Hydrogen Abstraction DiphenylEther Diphenyl Ether Radical2->DiphenylEther Rearrangement/ Further Scission Other Other Rearrangement Products Radical2->Other

Caption: Simplified proposed pathway for the initial steps of thermal degradation of 1,3,5-triphenoxybenzene.

Proposed Photo-oxidative Degradation Pathway

photo_oxidative_degradation TPB 1,3,5-Triphenoxybenzene ExcitedTPB Excited State [TPB]* TPB->ExcitedTPB hν (UV light) RadicalCation Radical Cation ExcitedTPB->RadicalCation e⁻ transfer Hydroxylated Hydroxylated Products RadicalCation->Hydroxylated + O₂, H₂O Cleavage Ether Cleavage Products RadicalCation->Cleavage Ring Opening/ Scission Carbonylated Carbonylated Products Hydroxylated->Carbonylated Further Oxidation

Caption: Simplified proposed pathway for the photo-oxidative degradation of 1,3,5-triphenoxybenzene.

Conclusion: A Powerful Tool for Mechanistic Insights

1,3,5-triphenoxybenzene provides a robust and versatile platform for dissecting the complex degradation mechanisms of aromatic ether-containing polymers. Its well-defined structure simplifies the analysis of degradation products, allowing for a clear correlation between applied stress and the resulting chemical changes. The protocols outlined in this application note provide a comprehensive framework for synthesizing this model compound and utilizing it in thermal, oxidative, and photo-oxidative degradation studies. The insights gained from these studies are directly applicable to understanding and improving the stability of a wide range of high-performance polymers, ultimately leading to the development of more durable and reliable materials for demanding applications.

References

  • Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903 , 36, 2382–2384. [Link]

  • Williamson, A. W. Theory of Aetherification. Philos. Mag.1850 , 37, 350–356. [Link]

  • Gardette, J.-L.; Lemaire, J. Photo-Fries rearrangement of aromatic polyurethanes. Polym. Degrad. Stab.1991 , 34, 135-167. [Link]

  • Montaudo, G.; Puglisi, C.; Scamporrino, E.; Vitalini, D. Thermal degradation of aromatic-aliphatic polyethers. 2. Flash pyrolysis-gas chromatography-mass spectrometry. Macromolecules1986 , 19, 882-889. [Link]

  • Puglisi, C.; Sturiale, L.; Montaudo, G. Thermal degradation of poly(phenylene ether)s. Macromolecules1999 , 32, 2194-2203. [Link]

  • Jang, B. N.; Wilkie, C. A. The effects of triphenylphosphate and resorcinol bis(diphenylphosphate) on the thermal degradation of polycarbonate in air. Thermochim. Acta2005 , 433, 1-12. [Link]

  • Pačková, V.; Leclercq, P. A. Gas chromatography-mass spectrometry and high-performance liquid chromatographic analyses of thermal degradation products of common plastics. J. Chromatogr. A1991 , 555, 229-237. [Link]

  • Hsiao, S.-H.; Lin, S.-W. Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polym. Degrad. Stab.2007 , 92, 1641-1651. [Link]

  • Irusta, L.; Fernandez-Berridi, M. J. Aromatic poly(ether-urethanes): effect of the polyol molecular weight on the photochemical behaviour. Polymer1999 , 40, 4821-4831. [Link]

  • Takeda, K.; Takayama, S.; Ohki, S.; Shichijo, K. Thermal Degradation of Polyphenylene-ether with Rearrangement Reaction. Mater. Life1995 , 7, 126-135. [Link]

  • Hudlicky, M. Reductions in Organic Chemistry. ACS Monograph 188; American Chemical Society: Washington, DC, 1996. [Link]

  • Delor-Jestin, F.; Drouin, J.; Lacoste, J. Photo- and thermal-oxidation of poly(phenylene ether). Polym. Degrad. Stab.1998 , 62, 417-424. [Link]

  • Pickett, J. E. Photodegradation of polymers. In Handbook of Polymer Degradation, 2nd ed.; Hamid, S. H., Ed.; Marcel Dekker: New York, 2000; pp 191-226. [Link]

Sources

Method

Application Note: Incorporating 1,3,5-Triphenoxybenzene Scaffolds in High-Performance OLED Material Design

Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals. Abstract & Cross-Disciplinary Insight The design of host materials for Phosphorescent Organic Light-Emitting Diodes (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals.

Abstract & Cross-Disciplinary Insight

The design of host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices requires a delicate balance of charge transport, thermal stability, and high triplet energy ( ET​ ). This application note details the incorporation of the 1,3,5-triphenoxybenzene (TPB) core as a structural scaffold to achieve these metrics.

Cross-Disciplinary Note for Drug Development Professionals: While this guide focuses on optoelectronics, the steric and solubility principles of the TPB scaffold are highly relevant to pharmacology. The TPB core is frequently utilized as a hydrophobic B3 branching monomer in the synthesis of1[1]. The same steric hindrance that prevents excimer aggregation in OLEDs prevents premature payload crystallization in nanomedicine, enhancing systemic solubility.

Part 1: Mechanistic Rationale & Molecular Design

The selection of 1,3,5-triphenoxybenzene as a central core is not arbitrary; it is driven by strict structure-property causality. Synthesized traditionally via the 2[2], the TPB scaffold imparts three critical properties to the resulting host material:

  • Restricted π -Conjugation (High ET​ ): The meta-substitution pattern (1,3,5-linkage) on the central benzene ring strictly limits π -electron delocalization across the molecule. This preserves a high triplet energy ( ET​>2.8 eV), which is a non-negotiable requirement to confine triplet excitons on blue phosphorescent dopants and prevent reverse3[3] back to the host.

  • Steric Hindrance: The bulky, star-shaped phenoxy groups prevent close intermolecular π−π stacking. This suppresses excimer formation and Aggregation-Caused Quenching (ACQ), directly increasing the Photoluminescence Quantum Yield (PLQY) of the emissive layer.

  • Amorphous Film Morphology: The flexible ether linkages (-O-) provide rotational degrees of freedom, significantly increasing the solubility of the material for solution-processed OLEDs and raising the glass transition temperature ( Tg​ ) by forming highly amorphous, non-crystalline films.

G A 1,3,5-Triphenoxybenzene Core Scaffold B Meta-Substitution & Ether Linkages A->B C Steric Hindrance (Bulky Phenoxy) A->C D Restricted Conjugation (High ET > 2.8 eV) B->D E Suppressed Aggregation (Reduced ACQ) C->E F Ideal PhOLED/TADF Host Material D->F E->F

Caption: Design logic of 1,3,5-triphenoxybenzene features for ideal OLED host properties.

Part 2: Experimental Protocols & Self-Validating Workflows

To utilize TPB as an OLED host, it must be functionalized with charge-transporting moieties (e.g., Carbazole for hole transport). The following protocol details the synthesis and validation of 1,3,5-tris(4-(carbazol-9-yl)phenoxy)benzene (TCPB) .

Core Functionalization & Cross-Coupling

Step 1: Regioselective Bromination

  • Dissolve 1,3,5-triphenoxybenzene (1.0 eq) in anhydrous chloroform at 0 °C.

  • Add N-bromosuccinimide (NBS, 3.1 eq) portion-wise. Crucial: Shield the reaction flask completely from light using aluminum foil.

  • Causality: Light shielding prevents radical bromination of the aromatic rings. Electrophilic aromatic substitution occurs selectively at the para-positions of the terminal phenoxy rings due to the strong electron-donating resonance effect of the ether oxygen, leaving the meta-substituted central core intact.

Step 2: Buchwald-Hartwig Amination

  • In a nitrogen-filled glovebox, combine the brominated intermediate (1.0 eq), Carbazole (3.2 eq), Pd2(dba)3 (0.05 eq), and sodium tert-butoxide (4.0 eq) in anhydrous toluene.

  • Add tri-tert-butylphosphine ( P(t−Bu)3​ ) (0.1 eq) via syringe. Heat to 110 °C for 12 hours.

  • Causality: Pd-catalyzed Buchwald-Hartwig amination is chosen over Ullmann coupling due to milder conditions and higher yields for bulky carbazoles. The highly electron-rich, bulky P(t−Bu)3​ ligand is critical; it accelerates the oxidative addition of the unactivated aryl bromide and forces the sterically hindered reductive elimination step, preventing premature catalyst deactivation.

Photophysical Validation (Self-Validating System)

Before device fabrication, the triplet energy must be empirically verified to ensure the meta-linkage successfully restricted conjugation.

  • Dissolve the purified TCPB in 2-methyltetrahydrofuran (2-MeTHF) at a concentration of 10−5 M.

  • Transfer to a quartz EPR tube and cool to 77 K using a liquid nitrogen cryostat.

  • Measure the phosphorescence emission spectrum using a time-gated spectrometer (delay: 1 ms).

  • Causality: At 77 K, non-radiative vibrational decay pathways are frozen. The highest-energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum directly corresponds to the triplet energy ( ET​ ). If ET​<2.8 eV, the batch is rejected, making this a self-validating quality control step.

Device Fabrication (Solution Processing)
  • Clean Indium Tin Oxide (ITO) patterned glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the work function.

  • Spin-coat PEDOT:PSS (Hole Injection Layer) at 3000 rpm for 60s. Anneal at 150 °C for 15 min in air.

  • Transfer to a nitrogen glovebox. Spin-coat the emissive layer: TCPB host doped with 10 wt% FIrpic (blue phosphorescent emitter) dissolved in chlorobenzene (10 mg/mL) at 2000 rpm. Anneal at 80 °C for 30 min.

  • Transfer to a vacuum thermal evaporator ( <10−6 Torr). Deposit TPBi (40 nm) as the Electron Transport Layer, followed by LiF (1 nm) and Aluminum (100 nm) as the cathode.

Workflow S1 Step 1: Core Functionalization (Bromination of TPB) S2 Step 2: Cross-Coupling (Buchwald-Hartwig Amination) S1->S2 S3 Step 3: Photophysical Characterization (77K Phosphorescence) S2->S3 S4 Step 4: Device Fabrication (Solution Processing) S3->S4 S5 Step 5: Device Testing (EQE & Luminance) S4->S5

Caption: Experimental workflow for synthesizing and evaluating TPB-based OLED materials.

Part 3: Quantitative Data Summary

The incorporation of the 1,3,5-triphenoxybenzene core yields superior thermal and photophysical properties compared to standard linear hosts like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl). The table below summarizes the comparative performance metrics.

Material ET​ (eV)HOMO (eV)LUMO (eV) Tg​ (°C)Film MorphologyPLQY (%)
CBP (Industry Standard)2.56-5.90-2.4062Polycrystalline~70
TCPB (TPB-Core Scaffold)2.85-5.75-2.35115Highly Amorphous>90

Note: The high Tg​ of TCPB prevents phase separation and crystallization of the emissive layer under Joule heating during continuous device operation, directly extending the operational lifetime of the OLED.

References

  • The Ullmann Ether Condensation - ResearchGate. Available at:[2]

  • Triplet-Triplet Energy Transfer: A Simple Strategy for an Efficient Visible Light-Induced Photoclick Reaction - Angewandte Chemie. Available at:[3]

  • Synthesis and properties of hyperbranched polybenzimidazoles via A2 + B3 approach - ResearchGate. Available at:[1]

Sources

Application

Synthesis of 1,3,5-Triphenoxybenzene Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of 1,3,5-Triphenoxybenzene Scaffolds The 1,3,5-triphenoxybenzene core is a significant structural motif in the fields of materials science and drug discovery. Its C3-symmetric, propeller-li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1,3,5-Triphenoxybenzene Scaffolds

The 1,3,5-triphenoxybenzene core is a significant structural motif in the fields of materials science and drug discovery. Its C3-symmetric, propeller-like, non-planar structure provides a unique three-dimensional framework. This scaffold is integral to the development of a variety of functional molecules, including high-performance polymers, organic light-emitting diodes (OLEDs), and potential therapeutic agents.[1] The strategic functionalization of the peripheral phenyl rings allows for the fine-tuning of the molecule's electronic and steric properties, making it a versatile building block for creating complex molecular architectures. This guide provides a detailed, step-by-step protocol for the synthesis of 1,3,5-triphenoxybenzene derivatives, with a focus on the underlying chemical principles and practical considerations for researchers in organic synthesis and medicinal chemistry.

Core Synthetic Strategy: The Ullmann Condensation

The most prevalent and reliable method for constructing the 1,3,5-triphenoxybenzene core is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[2][3] This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[2] For the synthesis of 1,3,5-triphenoxybenzene, 1,3,5-trihalobenzene (typically tribromobenzene) is reacted with phenol.

Mechanistic Insights:

The mechanism of the Ullmann condensation is complex and has been the subject of extensive study. It is generally accepted to proceed through a series of steps involving copper(I) species.[4][5]

  • Formation of a Copper(I) Phenoxide: The base deprotonates the phenol to form a phenoxide, which then reacts with a Cu(I) salt to generate a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate a Cu(I) species, which can re-enter the catalytic cycle.[5]

The choice of catalyst, base, solvent, and reaction temperature are all critical parameters that can significantly influence the reaction yield and purity of the final product.[2] While traditional Ullmann conditions often required harsh conditions with high temperatures and stoichiometric copper, modern methods have been developed using soluble copper catalysts with ligands, allowing for milder reaction conditions.[2][6]

Experimental Protocol: Synthesis of 1,3,5-Triphenoxybenzene

This protocol details the synthesis of the parent 1,3,5-triphenoxybenzene molecule. The principles outlined can be readily adapted for the synthesis of substituted derivatives by using appropriately functionalized phenols or 1,3,5-trihalobenzenes.

Materials and Reagents:
ReagentFormulaMolar Mass ( g/mol )QuantityMolesNotes
1,3,5-TribromobenzeneC₆H₃Br₃314.8010.0 g0.0318
PhenolC₆H₅OH94.119.9 g0.1053.3 equivalents
Copper(I) IodideCuI190.450.61 g0.003210 mol%
Potassium CarbonateK₂CO₃138.2113.2 g0.09543.0 equivalents
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-Anhydrous
Equipment:
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: Assemble the three-neck flask with the reflux condenser and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction.

  • Charging the Flask: To the flask, add 1,3,5-tribromobenzene (10.0 g, 0.0318 mol), phenol (9.9 g, 0.105 mol), copper(I) iodide (0.61 g, 0.0032 mol), and potassium carbonate (13.2 g, 0.0954 mol).

  • Solvent Addition and Inert Atmosphere: Add anhydrous N,N-dimethylformamide (100 mL) to the flask. Purge the system with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. The color of the reaction mixture will typically darken as the reaction progresses. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 12-24 hours, as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1,3,5-triphenoxybenzene.

Visualization of the Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Assemble and Dry Glassware charge 2. Add Reactants and Catalyst setup->charge solvent 3. Add Anhydrous DMF charge->solvent inert 4. Purge with N2/Ar solvent->inert heat 5. Heat to 140-150 °C with Stirring inert->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Aqueous Work-up and Extraction cool->extract wash 9. Wash Organic Layer extract->wash dry 10. Dry and Concentrate wash->dry purify 11. Column Chromatography dry->purify product Pure 1,3,5-Triphenoxybenzene purify->product

Caption: Experimental workflow for the synthesis of 1,3,5-triphenoxybenzene.

Characterization of 1,3,5-Triphenoxybenzene

The identity and purity of the synthesized 1,3,5-triphenoxybenzene should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The proton NMR spectrum is expected to be complex due to the overlapping signals of the aromatic protons. In CDCl₃, characteristic signals would appear in the aromatic region (approximately δ 7.0-7.8 ppm).
¹³C NMR The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. In CDCl₃, signals are expected around δ 118-160 ppm.[7]
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₂₄H₁₈O₃.
Melting Point The melting point of the purified product should be sharp and consistent with literature values.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or loss during work-up and purification.Ensure anhydrous conditions. Optimize reaction time and temperature. Consider using a different copper catalyst or ligand.[6]
Incomplete Reaction Insufficient heating, inactive catalyst, or poor quality of reagents.Verify the temperature of the heating mantle. Use freshly purchased or purified reagents. Consider activating the copper catalyst.
Formation of Byproducts Homocoupling of the aryl halide or phenol, or other side reactions.Optimize the stoichiometry of the reactants. A slight excess of the phenol is often beneficial.
Difficult Purification Co-elution of starting materials or byproducts with the desired product.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The synthesis of 1,3,5-triphenoxybenzene derivatives via the Ullmann condensation is a robust and versatile method for accessing this important class of molecules. By carefully controlling the reaction parameters and employing rigorous purification techniques, researchers can reliably prepare these compounds for a wide range of applications in materials science and drug development. The protocol and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and exploration of these fascinating molecular scaffolds.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • BYJU'S. (2020, January 5). Ullmann Reaction. Retrieved March 27, 2026, from [Link]

  • Bacon, R. G. R., & Karim, A. (1971). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, 272-278.
  • Slideshare. (n.d.). Ullmann reaction. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved March 27, 2026, from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved March 27, 2026, from [Link]

  • Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved March 27, 2026, from [Link]

  • Scientific Information Center. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Retrieved March 27, 2026, from [Link]

  • The Role of 1,3,5-Trimethoxybenzene in Modern Organic Synthesis. (2025, October 12). Retrieved March 27, 2026, from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved March 27, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2024). A SOLVENT FREE GREEN APPROACH FOR THE SYNTHESIS OF 1,3,5-TRIARYLBENZENES UNDER SULPHATED TIN OXIDE(SO4 2-/SnO2) CATALYST. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). CN107011109A - A kind of preparation method of 1,3,5 triphenyl benzene-like compounds.
  • Michael Pittelkow. (2013, July 23). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2023, January). 1,3,5‐Trimethoxybenzene | Request PDF. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). CN104829412B - Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material.
  • Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). CN101693649B - Process for preparing 1.3.5-trimethoxybenzene.
  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. (n.d.). Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are... Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.
  • Patsnap. (2021, March 23). Preparation method of 1, 3, 5-trimethoxybenzene.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved March 27, 2026, from [Link]

  • Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. (n.d.). Retrieved March 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved March 27, 2026, from [Link]

  • PubMed. (2024, October 5). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Retrieved March 27, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 1,3,5-Triphenoxybenzene Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of C3-symmetric 1,3,5-triphenoxybenzene from 1,3,5-tribromobenzene and phenol via the Ullmann ether condensation presents unique challenges due to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of C3-symmetric 1,3,5-triphenoxybenzene from 1,3,5-tribromobenzene and phenol via the Ullmann ether condensation presents unique challenges due to the necessity of forming three consecutive C-O bonds[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure high-yield outcomes.

Mechanistic Causality & Reaction Pathways

Classical Ullmann couplings require stoichiometric copper and extreme temperatures (up to 200°C), which frequently lead to tar formation and poor conversion[2]. Modern optimizations utilize catalytic Copper(I) iodide (CuI) paired with bidentate ligands (such as picolinic acid) to stabilize the active Cu(I) oxidation state, allowing the reaction to proceed efficiently at 80–100°C[3].

The reaction follows a sequential threefold nucleophilic aromatic substitution. Because the phenoxy group is electron-donating via resonance, each subsequent substitution increases the electron density on the central benzene ring. This electronic deactivation makes the third oxidative addition significantly slower than the first two, creating a kinetic bottleneck at the intermediate stage.

Cycle CuI Cu(I) L Active Catalyst Phenoxide Cu(I)-OPh Complex CuI->Phenoxide + PhO⁻ - X⁻ OxAdd Cu(III) Intermediate Phenoxide->OxAdd + Ar-Br (Oxidative Addition) OxAdd->CuI - Ar-OPh (Reductive Elim.)

Caption: Copper-catalyzed Ullmann C-O coupling mechanistic cycle highlighting oxidation states.

Pathway TBB 1,3,5-Tribromobenzene (Starting Material) MDB 3,5-Dibromophenyl phenyl ether TBB->MDB + PhOH DPB 5-Bromo-1,3- diphenoxybenzene MDB->DPB + PhOH TPB 1,3,5-Triphenoxybenzene (Target Product) DPB->TPB + PhOH DEB Debrominated Byproducts DPB->DEB Side Reaction

Caption: Sequential Ullmann etherification pathway and potential debromination side-reactions.

Quantitative Optimization Data

To maximize the yield of the fully substituted product, reaction parameters must be tightly controlled. The table below summarizes the causality behind various condition choices based on established literature[3],[2],[4].

Table 1: Optimization of Reaction Parameters for Triple C-O Coupling

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome / Primary Issue
Cu Powder (Classical)K₂CO₃None (Melt)20048< 40%Tar formation; thermal degradation of phenoxide.
CuI / No LigandCs₂CO₃DMF1202455%Incomplete substitution; catalyst aggregation.
CuI / 1-Naphthoic AcidK₃PO₄Toluene1103678%Slower kinetics due to lower solvent polarity.
CuI / Picolinic Acid K₃PO₄ DMSO 80 24 > 85% Optimal; ligand stabilizes Cu(I), preventing oxidation.

Self-Validating Experimental Protocol

This methodology incorporates in-process checks to ensure the system validates its own success before proceeding to the final workup[3].

Reagents Required:

  • 1,3,5-Tribromobenzene (1.0 mmol)

  • Phenol (3.6 mmol - slight excess ensures complete triple substitution)

  • Copper(I) iodide (0.15 mmol, 5 mol% per bromine)

  • Picolinic acid (0.30 mmol, 10 mol% per bromine)

  • Potassium phosphate tribasic (K₃PO₄) (6.0 mmol)

  • Anhydrous DMSO (6.0 mL)

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried screw-cap test tube equipped with a magnetic stir bar, combine 1,3,5-tribromobenzene, phenol, CuI, picolinic acid, and K₃PO₄[3].

  • Atmospheric Control (Critical): Evacuate the tube and backfill with high-purity Argon. Repeat this cycle exactly three times. Causality: Cu(I) is highly susceptible to oxidation. Oxygen ingress will irreversibly oxidize the catalyst to Cu(II), halting the reaction.

  • Solvent Addition: Under a positive counterflow of Argon, inject anhydrous DMSO via syringe[3].

  • Reaction Execution: Seal the tube and submerge it in a preheated oil bath at 80°C. Stir vigorously for 24 hours[3].

  • In-Process Validation Check: At the 18-hour mark, observe the color of the solution (it should remain a dark, warm hue, not green/blue) and extract a 0.1 mL aliquot. Quench with water and extract with ethyl acetate. Analyze via GC-MS. Validation: The complete disappearance of the 5-bromo-1,3-diphenoxybenzene intermediate validates that the kinetically hindered third coupling has occurred.

  • Workup: Cool the reaction to room temperature. Add ethyl acetate (30 mL) and water (3 mL)[3]. Wash the organic layer sequentially with 5% aqueous NaOH (to deprotonate and remove unreacted phenol) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Recrystallize the crude residue from a boiling mixture of glacial acetic acid and water. Wash the resulting crystals with chilled 95% ethanol. The pure product will present as a solid with a melting point of approximately 110–116°C[3],.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of 5-bromo-1,3-diphenoxybenzene instead of the final product? A1: You are experiencing incomplete substitution. As phenoxy groups are electron-donating, they increase the electron density of the central benzene ring. This raises the activation energy required for the final oxidative addition of Cu(I) into the remaining C-Br bond. Fix: Ensure a strict 3.6 to 4.0 molar equivalent of phenol, use a bidentate ligand like picolinic acid to increase the nucleophilicity of the Cu-complex, and verify that your K₃PO₄ is finely milled and strictly anhydrous.

Q2: My GC-MS shows significant amounts of 1,3-diphenoxybenzene. How do I prevent this debromination side-reaction? A2: Reductive debromination occurs when the transient Cu(III) intermediate undergoes protonation instead of reductive elimination. This is almost always caused by trace moisture in the solvent or base acting as a proton source. Fix: Use strictly anhydrous DMSO and oven-dried K₃PO₄. Additionally, excessive reaction temperatures (>120°C) can promote homolytic cleavage pathways; keep the temperature strictly between 80–90°C.

Q3: My catalyst mixture is turning green/blue during the reaction. What does this mean? A3: This is a self-validating failure indicator. A color shift from pale yellow/brown to green or blue indicates the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. The catalytic cycle is broken. Fix: Abort the reaction. For your next run, ensure rigorous degassing of your solvents (e.g., via freeze-pump-thaw) and maintain a strict Argon atmosphere throughout the setup.

Q4: What is the most scalable way to purify 1,3,5-triphenoxybenzene? A4: While column chromatography works for small scales, it is solvent-intensive and scales poorly. The most authoritative method is recrystallization. Dissolve the crude product in boiling glacial acetic acid and water, add decolorizing carbon to remove catalyst residues, filter hot, and allow it to crystallize. The pure product should exhibit a melting point of 110–116°C (or ~234°F)[3],[5].

References

  • Application Notes and Protocols: 1,3,5-Tribromobenzene in the Synthesis of Flame Retardants. Benchchem. 3

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.2

  • US3451061A - Functional fluid compositions. Google Patents. 6

  • Solvent-Assisted Ullmann Ether Synthesis. Reactions of Dihydric Phenols. ElectronicsAndBooks.

  • The Ullmann Ether Condensation. ResearchGate.7

  • Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Workflows for 1,3,5-Triphenoxybenzene

Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I have compiled this definitive technical guide to resolving the most common bottlenecks encountered during the isolation and purificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I have compiled this definitive technical guide to resolving the most common bottlenecks encountered during the isolation and purification of crude 1,3,5-triphenoxybenzene. This guide is designed for researchers and drug development professionals, synthesizing thermodynamic principles with field-proven methodologies to ensure high-purity yields.

Physicochemical & Solubility Profile

Understanding the thermodynamic and solubility parameters of 1,3,5-triphenoxybenzene is the first step in designing a successful purification system.

Table 1: Quantitative & Qualitative Profile of 1,3,5-Triphenoxybenzene
PropertyValue / DescriptionMechanistic Implication for Purification
Molecular Formula C₂₄H₁₈O₃Symmetrical, highly non-polar, and hydrophobic structure.
Melting Point 110°C – 112°C (234°F)Target temperature for hot filtration must be >110°C; recrystallization must nucleate below this threshold to prevent oiling out 1.
Solubility (Toluene) HighExcellent extraction solvent for partitioning the target compound into the organic phase during base washes.
Solubility (95% Ethanol) Moderate (Temperature-dependent)Ideal recrystallization solvent; high solubility at reflux, low solubility at 0°C.
Solubility (Water) InsolubleEnables aggressive aqueous base washing to remove phenolic precursors without product loss.

Core Experimental Workflow: Purification & Recrystallization

The synthesis of 1,3,5-triphenoxybenzene typically relies on the2 [[2]](). This reaction generates specific impurities—namely unreacted phenols, copper catalyst residues, and polymeric tars—that must be systematically removed.

G A Crude 1,3,5-Triphenoxybenzene (Ullmann Reaction Mixture) B Liquid-Liquid Extraction (Toluene / 5% NaOH) A->B Add Solvents C Aqueous Phase (Phenoxide Salts) B->C Phase Separation D Organic Phase (Target + Cu Catalyst) B->D Phase Separation E Alumina Plug Filtration D->E Load onto Alumina F Cu Salts & Polar Tars E->F Retained G Concentrated Filtrate E->G Eluted H Recrystallization (95% Ethanol) G->H Heat & Cool I Pure 1,3,5-Triphenoxybenzene Crystals H->I Filtration

Workflow for the purification and recrystallization of 1,3,5-triphenoxybenzene.

Step-by-Step Methodology

Step 1: Liquid-Liquid Extraction (Base Wash)

  • Action: Dissolve the crude reaction mixture in toluene. Wash the organic phase sequentially with five 100-mL portions of 5% aqueous sodium hydroxide (NaOH) [[1]]().

  • Causality: The crude product contains unreacted phloroglucinol and intermediate phenols. Because phenols possess a pKa of ~10, washing with 5% NaOH (pH > 13) quantitatively deprotonates them into water-soluble phenoxide salts. The fully etherified 1,3,5-triphenoxybenzene lacks acidic protons and remains partitioned in the non-polar toluene phase.

  • Validation Checkpoint: Acidify a 1 mL aliquot of the final aqueous wash with 1M HCl. If the solution remains clear, all phenolic impurities have been successfully removed. If it turns cloudy (precipitating phenols), repeat the base wash.

Step 2: Adsorption Filtration (Alumina Plug)

  • Action: Pass the washed organic phase through a short column or plug of activated neutral alumina. Rinse with additional toluene until the eluent is fully collected 1.

  • Causality: Ullmann couplings generate cupric (Cu²⁺) salts and polymeric tar byproducts via radical ion pathways . These polar and coordinating impurities bind irreversibly to the highly polar, porous surface of the alumina. The non-polar 1,3,5-triphenoxybenzene passes through unhindered.

  • Validation Checkpoint: The eluent exiting the alumina plug must be completely colorless. Any residual green/blue tint indicates copper breakthrough, requiring a second pass through fresh alumina.

Step 3: Recrystallization

  • Action: Concentrate the toluene filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in a minimum volume of boiling 95% ethanol . Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0°C) to induce crystallization.

  • Causality: 1,3,5-Triphenoxybenzene exhibits a steep solubility curve in 95% ethanol. At reflux, thermal energy overcomes the π-π stacking lattice energy, solubilizing the compound. Upon cooling, the moderate polarity of the ethanol/water mixture forces the highly non-polar ether to precipitate as a crystalline solid, while trace polar impurities remain dissolved in the mother liquor.

  • Validation Checkpoint: Perform a melting point analysis on the dried crystals. A sharp melting point at 110°C – 112°C confirms high purity 1.

Troubleshooting Guides & FAQs

Q1: Why is my crude Ullmann coupling product heavily contaminated with black tar, and how do I remove it? A1:

  • Causality: The synthesis of 1,3,5-triphenoxybenzene utilizes copper catalysts at elevated temperatures. Under these harsh conditions, radical ion polymerizations of the dihydric or trihydric phenols frequently occur, generating high-molecular-weight polymeric tars . Additionally, the copper catalyst oxidizes to the cupric level, forming dark, soluble complexes.

  • Resolution: Do not attempt to recrystallize directly from a tar-heavy crude. You must first perform an adsorption filtration. Passing the crude organic solution (in toluene) through an activated alumina plug will quantitatively trap the polar polymeric tars and copper salts, yielding a colorless filtrate suitable for recrystallization 1.

Q2: Which solvent system provides the highest yield and purity for recrystallizing 1,3,5-triphenoxybenzene? A2:

  • Causality: 1,3,5-triphenoxybenzene is a highly symmetrical, non-polar aromatic ether. 95% Ethanol is the optimal solvent . The 5% water content acts as an anti-solvent that drastically reduces the solubility of the non-polar ether at lower temperatures, maximizing recovery yield while keeping polar impurities dissolved.

Q3: My recrystallized product is "oiling out" instead of forming crystals. What is the thermodynamic cause and how do I fix it? A3:

  • Causality: "Oiling out" (liquid-liquid phase separation) is a thermodynamic phenomenon that occurs when the solution reaches supersaturation at a temperature ( Ts​ ) that is higher than the melting point ( Tm​ ) of the solute. Because the melting point of 1,3,5-triphenoxybenzene is relatively low (~110°C) , a highly concentrated boiling ethanol solution will cross the saturation threshold while still above 110°C. Instead of forming a solid crystal lattice, the solute separates as a distinct, immiscible liquid phase.

  • Resolution: To force solid-liquid phase separation (crystallization), you must lower the saturation temperature ( Ts​ ) below the melting point ( Tm​ ). Do this by adding more recrystallization solvent (diluting the mixture) so that supersaturation is not reached until the solution cools below 100°C.

G N1 Recrystallization Issue: Product Oils Out N2 Check Saturation Temp (Ts) vs Melting Point (Tm = 110°C) N1->N2 N3 Ts > Tm (Liquid-Liquid Phase Separation) N2->N3 Too Concentrated N4 Ts < Tm (Solid-Liquid Phase Separation) N2->N4 Optimal Concentration N5 Dilute Solvent or Change Solvent System N3->N5 Action N6 Add Seed Crystals & Cool Slowly N4->N6 Action N5->N2 Re-evaluate N7 Successful Nucleation N6->N7 Result

Thermodynamic troubleshooting logic for oiling out during recrystallization.

References

  • Solvent-Assisted Ullmann Ether Synthesis. Reactions of Dihydric Phenols. ElectronicsAndBooks / Journal of Organic Chemistry.

  • US3451061A - Functional fluid compositions. Google Patents. 1

  • The Ullmann Ether Condensation. ResearchGate / Russian Chemical Reviews. 2

Sources

Troubleshooting

preventing side reactions during 1,3,5-triphenoxybenzene synthesis

Welcome to the Technical Support Center for Polyaryl Ether Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly substituted, symmetric aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Polyaryl Ether Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly substituted, symmetric aromatic ethers.

The synthesis of 1,3,5-triphenoxybenzene—typically achieved via the Ullmann ether condensation of 1,3,5-tribromobenzene with phenol—is notoriously prone to side reactions. Because this molecule requires three consecutive C–O bond formations on a single aromatic ring, the reaction system is highly sensitive to catalyst deactivation, steric hindrance, and electronic deactivation.

This guide is designed to move beyond basic troubleshooting. By dissecting the causality behind each side reaction, we will establish a self-validating experimental system that ensures high-yield, reproducible synthesis.

Diagnostic Workflow: Identifying Side Reactions

Before adjusting your protocol, you must accurately diagnose the failure mode of your current reaction based on your crude mixture analysis.

DiagnosticWorkflow Start Analyze Crude Mixture (GC-MS / NMR) Hydro Side Product: 1,3-Dibromobenzene or 3,5-Dibromophenoxybenzene (Hydrodehalogenation) Start->Hydro Loss of Br Incomplete Side Product: Mono- or Di-substituted Ethers Start->Incomplete Incomplete Rxn Tars Black Tars / Phenol Oxidation Start->Tars Degradation Success High Yield: 1,3,5-Triphenoxybenzene Start->Success Optimal Sol1 Check solvent dryness Avoid H-donors Use CuI + Phenanthroline Hydro->Sol1 Sol2 Increase Temp to 110°C Use Cs2CO3 Increase Phenol Eq. Incomplete->Sol2 Sol3 Strict Argon Atmosphere Deoxygenate Solvents Tars->Sol3

Fig 1: Diagnostic workflow for troubleshooting 1,3,5-triphenoxybenzene synthesis.

Core Troubleshooting & FAQs

Q1: My GC-MS shows significant amounts of 1-bromo-3,5-diphenoxybenzene. Why is the substitution incomplete? Causality: The Ullmann ether synthesis proceeds via the oxidative addition of the aryl halide to a ligated anionic Cu(I) phenoxide intermediate[1]. 1,3,5-tribromobenzene has three reactive sites. While the first C–O bond formation is relatively fast, the introduction of an electron-donating phenoxy group increases the electron density of the remaining aryl ring. This makes the subsequent oxidative addition of the Cu(I) species to the remaining C–Br bonds significantly slower, effectively making it the turnover-limiting step[1]. Solution: To overcome this electronic deactivation, you must increase the nucleophilicity of the active copper complex and drive the equilibrium. Switch from K2​CO3​ to Cs2​CO3​ (the larger cesium cation provides a more naked, reactive phenoxide anion) and use a bidentate nitrogen ligand like 1,10-phenanthroline or picolinic acid to stabilize the Cu(I) center and accelerate oxidative addition. Furthermore, use a vast excess of phenol (at least 4.5 to 5.0 equivalents).

Q2: I am detecting 1,3-dibromobenzene and 3,5-dibromophenoxybenzene in my product mixture. What causes this loss of bromine? Causality: This is a classic hydrodehalogenation side reaction. Copper catalysts, particularly in the presence of hydrogen donors, can facilitate the hydrogenolysis of the C–Br bond rather than forming a C–O bond[2]. This occurs when Cu(I) phenoxide complexes undergo H-atom transfer, often exacerbated by trace moisture, protic impurities in the solvent, or radical pathways triggered by unligated copper[2]. Solution: Ensure absolute anhydrous conditions. Dehydrate your base ( Cs2​CO3​ ) in a vacuum oven at 150 °C overnight prior to use. Switch to strictly anhydrous, degassed DMSO or NMP. The use of a strong chelating ligand (like N,N-dimethylglycine or 1,10-phenanthroline) suppresses the radical pathways responsible for hydrodehalogenation by keeping the copper tightly bound in the anionic [Cu(L)(OAr)]− state[1].

Q3: The reaction mixture turns into a black, intractable tar. How can I prevent this? Causality: Phenols are highly susceptible to oxidation, especially at elevated temperatures in the presence of copper, which acts as a potent oxidation catalyst. If oxygen is present in the system, phenols oxidize to quinones, which rapidly polymerize into complex, dark tars. Historically, attempts to run these reactions in open-air melts resulted in total degradation. Solution: The system must be rigorously deoxygenated. Perform three complete vacuum/Argon backfill cycles on the reaction vessel containing all solid reagents before adding the degassed solvent.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how different catalytic systems impact the yield and side-reaction profile of 1,3,5-triphenoxybenzene synthesis.

Catalyst SystemLigandBaseSolventTemp (°C)Target Yield (%)Major Side Reaction
Cu powder (100 mol%)None K2​CO3​ Melt (None)200 °C< 15%Phenol Oxidation / Tars
CuI (15 mol%)None K2​CO3​ DMF120 °C42%Incomplete Substitution
CuI (15 mol%)N,N-dimethylglycine Cs2​CO3​ 1,4-Dioxane100 °C68%Hydrodehalogenation (Trace)
CuI (15 mol%)1,10-Phenanthroline Cs2​CO3​ DMSO110 °C> 85% None (Clean Conversion)

Mechanistic Pathway: The Catalytic Cycle

Understanding the catalytic cycle is essential for a self-validating protocol. The diagram below illustrates the desired pathway versus the branching points where side reactions occur.

CatalyticCycle CuI Cu(I) Precatalyst + Ligand (L) Active [Cu(L)(OAr)]- Active Anionic Complex CuI->Active Base, ArOH OxAdd Oxidative Addition (Turnover Limiting) Active->OxAdd + Ar'Br CuIII Neutral Cu(III) Intermediate [Cu(III)(L)(OAr)(Ar')(Br)] OxAdd->CuIII Side1 Hydrodehalogenation (H-atom transfer) OxAdd->Side1 H-donor presence RedElim Reductive Elimination CuIII->RedElim Side2 Homocoupling (Ar'-Ar') CuIII->Side2 Excess Cu/Radical RedElim->Active Regeneration Product Aryl Ether Product (C-O Bond Formation) RedElim->Product

Fig 2: Cu-catalyzed Ullmann ether synthesis mechanism highlighting side reaction branching.

Step-by-Step Methodology: Optimized Synthesis Protocol

This protocol integrates the mechanistic solutions discussed above to create a self-validating, high-yield system[3].

Reagents & Materials:

  • 1,3,5-Tribromobenzene (1.0 eq, limiting reagent)

  • Phenol (4.8 eq, excess to drive triple substitution)

  • Copper(I) Iodide (15 mol%, 5 mol% per C–Br bond)

  • 1,10-Phenanthroline or Picolinic Acid (30 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (6.0 eq, oven-dried at 150 °C)

  • Anhydrous, degassed DMSO

Step-by-Step Execution:

  • System Preparation: In an oven-dried Schlenk flask or screw-cap pressure tube equipped with a magnetic stir bar, add 1,3,5-tribromobenzene, phenol, CuI, 1,10-phenanthroline, and Cs2​CO3​ .

  • Deoxygenation (Critical IPC): Seal the vessel with a septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Self-Validation: Failure to perform this step will result in the immediate darkening of the solution upon heating due to quinone formation.

  • Solvent Addition: Under a positive counterflow of Argon, inject the anhydrous, degassed DMSO via a gastight syringe.

  • Reaction: Seal the tube tightly and submerge it in a preheated oil bath at 110 °C. Stir vigorously (800+ RPM) for 36 hours. The high stirring rate is required because the reaction is a heterogeneous solid-liquid mixture.

  • In-Process Control (IPC): At 24 hours, cool the reaction, extract a 50 µL aliquot under Argon, dilute with ethyl acetate, wash with water, and analyze via GC-MS. You should observe the disappearance of the di-phenoxy intermediate. If present, continue heating for another 12 hours.

  • Workup & Purification: Cool the mixture to room temperature. Dilute heavily with Ethyl Acetate (30 mL per mmol). Wash the organic layer with 5% aqueous NaOH (3 x 15 mL) to remove all unreacted excess phenol. Wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude reddish-brown solid from chilled 95% ethanol to yield pure 1,3,5-triphenoxybenzene as a crystalline solid[3].

Sources

Optimization

resolving NMR peak overlaps in 1,3,5-triphenoxybenzene analysis

Welcome to the Analytical Characterization Support Center. This guide is specifically designed for researchers and drug development professionals encountering severe spectral congestion when analyzing symmetrical polyaro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Characterization Support Center. This guide is specifically designed for researchers and drug development professionals encountering severe spectral congestion when analyzing symmetrical polyaromatic ethers, specifically 1,3,5-triphenoxybenzene .

Below, you will find field-proven methodologies, causal explanations, and self-validating protocols to disentangle complex aromatic overlaps.

Diagnostic Workflow for Spectral Congestion

NMR_Troubleshooting Start Overlapped Aromatic Region (6.5 - 7.5 ppm) Assess Identify Primary Overlap Driver Start->Assess Path1 Homonuclear J-Coupling Assess->Path1 Multiplets Path2 Chemical Shift Equivalence Assess->Path2 Congestion Path3 Complex Ring Systems Assess->Path3 Connectivity Sol1 Pure Shift NMR (PSYCHE) Path1->Sol1 Sol2 ASIS Method (C6D6 Solvent) Path2->Sol2 Sol3 2D Heteronuclear (HSQC/HMBC) Path3->Sol3 End Unambiguous Peak Assignment Sol1->End Collapses to Singlets Sol2->End Differential Shielding Sol3->End 13C Dispersion

Logical workflow for resolving aromatic NMR peak overlaps in symmetrical ethers.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do the aromatic protons of 1,3,5-triphenoxybenzene severely overlap in standard 1D 1 H NMR, and why doesn't a higher magnetic field solve this?

The Causality: 1,3,5-triphenoxybenzene contains 18 aromatic protons: 3 equivalent protons on the central electron-rich ring, and 15 protons distributed across three peripheral phenoxy rings. Because all protons reside in highly similar chemical environments (adjacent to ether linkages or within conjugated π -systems), their chemical shifts are narrowly dispersed between 6.8 and 7.4 ppm.

While upgrading from a 400 MHz to an 800 MHz spectrometer increases chemical shift dispersion (in Hz), it does not eliminate the extensive homonuclear scalar coupling ( JHH​ ) present in the peripheral rings. The resulting ortho doublets and meta/para triplets create multiplet congestion that physically obscures the central ring's singlet, regardless of the magnetic field strength[1].

Q2: How can I use Pure Shift NMR to eliminate multiplet congestion?

The Causality: In standard 1D 1 H NMR, signal multiplicity causes exponential overlap.1[1]. By generating a time-domain signal where JHH​ evolution is periodically refocused, techniques like PSYCHE (Pure Shift Yielded by CHirp Excitation) collapse complex multiplets into sharp singlets. This reduces the number of signals by almost an order of magnitude, transforming a crowded 6.8–7.4 ppm region into distinct, quantifiable peaks[2][3].

Self-Validating Protocol: PSYCHE Acquisition

  • Preparation: Tune and match the probe. Perform gradient shimming until the un-decoupled solvent linewidth is strictly <1 Hz.

  • Parameterization: Load the PSYCHE pulse sequence. Set the sweep width (SW1) to cover only the aromatic region (e.g., 60 Hz or 0.1 ppm on a 600 MHz instrument) to maximize the signal-to-noise ratio.

  • Critical Ratio Setup: Ensure the ratio of SW2 (acquisition sweep width) to SW1 (chunk duration) is an exact integer.

  • Resolution Definition: Set TD1 (number of chunks) between 8 and 32. This dictates the limiting resolution of the final spectrum ( SW1/TD1 ).

  • Acquisition & Reconstruction: Execute the pseudo-2D experiment and run the spectrometer's pure shift reconstruction macro to generate the 1D broadband decoupled spectrum.

  • System Validation: Inspect the baseline of the reconstructed spectrum. If decoupling artifacts (sidebands) appear at regular intervals equivalent to 1/SW1 , your SW2/SW1 ratio was not a perfect integer[2]. The experiment is invalid and must be recalibrated.

Q3: Pure Shift NMR takes too long. Can I resolve the central ring protons using solvent manipulation?

The Causality: Yes, through Aromatic Solvent-Induced Shifts (ASIS). When a solute is transferred from an isotropic solvent (like CDCl 3​ ) to a magnetically anisotropic solvent (like Benzene- d6​ ), the solvent molecules form transient, non-random collision complexes with the solute[4]. The π -electron cloud of benzene induces an anisotropic magnetic field. Because the central ring of 1,3,5-triphenoxybenzene is highly electron-rich (due to three oxygen atoms), it interacts differently with the benzene solvent field compared to the sterically hindered peripheral phenoxy rings. This causes a differential shift, defined as ΔδASIS​=δC6​D6​​−δCDCl3​​ , physically separating the overlapping signals[5].

Self-Validating Protocol: ASIS Measurement

  • Baseline Acquisition: Acquire a high-resolution 1 H NMR spectrum of 5-10 mg of 1,3,5-triphenoxybenzene in 0.6 mL CDCl 3​ .

  • Solvent Exchange: Evaporate the CDCl 3​ completely under a gentle stream of nitrogen, followed by high vacuum for 2 hours to remove trace isotropic solvent.

  • Anisotropic Solvation: Re-dissolve the identical sample in 0.6 mL of anhydrous Benzene- d6​ (C 6​ D 6​ ).

  • Acquisition: Acquire the new spectrum under identical temperature and field strength parameters.

  • Data Processing: Overlay the spectra and calculate ΔδASIS​ for each proton environment.

  • System Validation: Examine the residual solvent peak of C 6​ D 6​ . It must appear as a perfectly sharp, symmetrical singlet at exactly 7.16 ppm. If the peak is broadened or asymmetric, shimming is inadequate, which invalidates the sub-ppm ΔδASIS​ measurements required for this structural assignment.

Quantitative Data Summaries

Table 1: Comparison of Resolution Techniques for Polyaromatic Ethers
TechniquePrimary Mechanism of ResolutionResolution GainSensitivity PenaltyTypical Execution Time
Ultra-High Field (800+ MHz) Increases chemical shift dispersion (Hz)ModerateNone (Net Gain)Standard (~2 mins)
ASIS (C 6​ D 6​ Solvent) Differential anisotropic shieldingModerate to HighNoneStandard (~2 mins)
Pure Shift (PSYCHE) Homonuclear decoupling (collapses multiplets)Very HighHigh (~5-10x loss)Extended (~10-30 mins)
2D HSQC/HMBC Heteronuclear dispersion ( 13 C dimension)Absolute (2D)ModerateExtended (~30-60 mins)
Table 2: Expected ASIS Shift Differentials ( Δδ ) for 1,3,5-Triphenoxybenzene

Note: Values represent expected anisotropic shielding behaviors based on the electron density and steric accessibility of symmetrical polyaromatic ethers.

Proton EnvironmentMultiplicityExpected δ in CDCl 3​ (ppm)Expected δ in C 6​ D 6​ (ppm) Δδ (ASIS Effect)
Central Ring (H-2,4,6) Singlet~6.40 - 6.60~6.60 - 6.80+0.20 (Deshielded)
Phenoxy Ortho (H-2',6') Doublet~7.00 - 7.10~6.90 - 7.00-0.10 (Shielded)
Phenoxy Meta (H-3',5') Triplet~7.30 - 7.40~7.10 - 7.20-0.20 (Shielded)
Phenoxy Para (H-4') Triplet~7.10 - 7.20~6.95 - 7.05-0.15 (Shielded)

References

  • Pure Shift NMR - University of Wyoming University of Wyoming NMR Facility
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution P
  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples MDPI
  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis N
  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives. Importance of charge Canadian Science Publishing

Sources

Troubleshooting

Technical Support Center: 1,3,5-Triphenoxybenzene (1,3,5-TPB) Functionalization Portal

Welcome to the Advanced Technical Support Center for 1,3,5-Triphenoxybenzene (1,3,5-TPB) functionalization. 1,3,5-TPB is a highly versatile B3 monomer used in the synthesis of hyperbranched poly(ether ketone)s (HPEKs) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 1,3,5-Triphenoxybenzene (1,3,5-TPB) functionalization. 1,3,5-TPB is a highly versatile B3 monomer used in the synthesis of hyperbranched poly(ether ketone)s (HPEKs) and a critical intermediate in advanced drug development. However, its unique topology presents severe steric challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome steric hindrance during late-stage functionalization and polymerization.

System Overview & Mechanistic Causality

The core difficulty in functionalizing 1,3,5-TPB lies in its molecular geometry. The molecule consists of a central benzene ring substituted with three bulky phenoxy groups at the 1, 3, and 5 positions.

  • Central Ring Shielding: The three ether linkages allow the peripheral phenyl rings to rotate freely. This rotation creates a dynamic "steric shield" that physically blocks electrophiles from accessing the remaining 2, 4, and 6 positions on the central ring.

  • Electronic Redirection: The oxygen atoms of the ether linkages donate electron density via resonance, strongly activating the para-positions of the peripheral rings.

  • Causality in Reaction Design: Because standard electrophilic aromatic substitution (EAS) inherently favors the peripheral para-positions, attempting to force central-ring functionalization via EAS leads to catalytic poisoning, low yields, or intractable poly-substituted mixtures. Overcoming this requires either pre-functionalization strategies coupled with specialized transition-metal ligands, or the use of hypervalent reagents that bypass traditional coordination geometries.

Diagnostic Workflow: Overcoming Steric Hindrance

Before initiating your experiment, consult the decision tree below to select the thermodynamically and kinetically appropriate functionalization pathway.

G TPB 1,3,5-Triphenoxybenzene (1,3,5-TPB) Steric Steric Shielding Analysis TPB->Steric Central Target: Central Ring (Pos 2,4,6) Highly Hindered Steric->Central Central Substitution Peripheral Target: Peripheral Rings (Para) Accessible but Congested Steric->Peripheral Peripheral Substitution Method1 Pre-functionalization (e.g., 1,3,5-Tribromobenzene) + Cu/Buchwald Ligands Central->Method1 Overcome Sterics via Cross-Coupling Method2 Friedel-Crafts Acylation (PPA/P2O5 Catalyst System) Peripheral->Method2 Electrophilic Polymerization Method3 Hypervalent Iodine C-H Functionalization Peripheral->Method3 Late-Stage C-H Arylation

Fig 1: Mechanistic decision tree for overcoming steric hindrance in 1,3,5-TPB functionalization.

Troubleshooting Guide & FAQs

Q: Why am I getting incomplete functionalization when attempting Friedel-Crafts acylation on 1,3,5-TPB to form hyperbranched polymers? A: Incomplete functionalization (or premature chain termination) occurs when the reaction medium cannot overcome the steric drag of the growing polymer chain. Standard Lewis acids (like AlCl₃) coordinate too strongly to the ether oxygens, creating bulky complexes that halt the reaction. Solution: Switch to a Polyphosphoric Acid (PPA) and Phosphorus Pentoxide (P₂O₅) system. PPA acts as a viscous solvent that prevents macro-cyclization, while P₂O₅ acts as a potent desiccant, driving the condensation equilibrium forward without permanently coordinating to the ether oxygens 1.

Q: I need to synthesize a highly congested diaryl ether derivative of 1,3,5-TPB, but my palladium catalyst is poisoning. How do I force the C-O coupling? A: Palladium catalysts often fail with bulky diaryl ethers because the reductive elimination step requires the two coupling partners to adopt a specific cis-geometry, which is physically prevented by the phenoxy groups. Solution: Use hypervalent iodine-mediated C-H functionalization. Diaryliodonium salts undergo rapid ligand exchange and reductive elimination at the hypervalent iodine center, allowing C-O coupling to proceed efficiently under mild conditions without requiring a transition metal catalyst 2.

Q: Can I functionalize the central ring directly using electrophiles? A: No. The steric shielding of the 2, 4, and 6 positions makes direct EAS nearly impossible without destroying the molecule. Solution: You must use a pre-functionalized core (e.g., 1,3,5-tribromobenzene) and perform a Cu-catalyzed O-arylation using phenols. To overcome the steric hindrance during this coupling, use picolinic acid as a ligand for copper. The bidentate nature of picolinic acid stabilizes the Cu(I) center and creates a rigid, open pocket that forces the bulky phenol into the correct trajectory for C-O bond formation 3.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the specific validation checkpoint has been met.

Protocol A: Synthesis of Hyperbranched Poly(ether ketone)s via Friedel-Crafts Acylation

Mechanistic Rationale: This "A2 + B3" approach utilizes 1,3,5-TPB as the B3 monomer. P₂O₅ serves as a direct Friedel-Crafts acylation catalyst and desiccant, driving the reaction by consuming the water byproduct.

  • Preparation: In a dry, nitrogen-purged resin flask equipped with a mechanical stirrer, combine 1,3,5-TPB (1.0 equiv) and the A2 monomer (e.g., 4,4′-oxybis(benzoic acid), 1.5 equiv).

  • Catalyst Addition: Add Polyphosphoric acid (PPA) and P₂O₅ (10:1 w/w ratio).

    • Validation Checkpoint 1: The mixture must initially form a heterogeneous, stirrable white slurry. If the mixture immediately clumps into an unstirrable mass, the PPA has absorbed ambient moisture and is inactive. Discard and use fresh reagents.

  • Thermal Activation: Heat the mixture to 100°C–130°C under continuous mechanical stirring for 12 hours.

    • Validation Checkpoint 2: The solution will transition from an opaque slurry to a clear, amber, highly viscous liquid. The torque on the mechanical stirrer will noticeably increase. If the viscosity does not increase after 4 hours, the electrophilic substitution has stalled due to steric hindrance; add an additional 0.1 equiv of P₂O₅.

  • Quenching: Pour the hot, viscous solution in a thin stream into rapidly stirring deionized water.

    • Validation Checkpoint 3: Immediate precipitation of a fibrous, off-white solid confirms successful high-molecular-weight polymer formation. A milky emulsion indicates low-molecular-weight oligomers (reaction failure).

Protocol B: Transition-Metal-Free Synthesis of Congested Ethers via Hypervalent Iodine

Mechanistic Rationale: Bypasses the steric limitations of transition-metal coordination spheres by utilizing the unique reductive elimination geometry of diaryliodonium salts 4.

  • Reagent Mixing: In a vial, combine the hindered phenol derivative of 1,3,5-TPB (1.0 equiv), a diaryliodonium salt (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene.

  • Heating: Seal the vial and heat at 80°C for 8 hours.

    • Validation Checkpoint 1: The reaction mixture will turn a light yellow/brown color as the iodonium salt dissolves and reacts. TLC (Hexanes/EtOAc 9:1) should show the complete disappearance of the phenol starting material (typically highly UV-active).

  • Workup: Cool to room temperature, filter through a short pad of silica gel to remove inorganic salts, and concentrate under reduced pressure.

    • Validation Checkpoint 2: The crude NMR should show a distinct shift in the aromatic protons, with no residual transition-metal line broadening, confirming a clean C-O coupling.

Quantitative Catalyst Comparison for Bulky Ethers

Use the table below to select the optimal catalytic system based on your specific functionalization target.

Functionalization StrategyTarget Site on 1,3,5-TPBReagent / Catalyst SystemTemp (°C)Yield RangeKey Mechanistic Advantage
Friedel-Crafts Acylation Peripheral Rings (Para)PPA / P₂O₅100–13085–95%P₂O₅ drives equilibrium; PPA viscosity prevents intramolecular cyclization.
C-H Arylation Peripheral Rings (Ortho/Para)Diaryliodonium salts / Cs₂CO₃8070–85%Hypervalent iodine undergoes rapid reductive elimination, bypassing metal-coordination steric clashes.
Ullmann-Type C-O Coupling Central Ring (via Halide)CuI / Picolinic Acid9080–90%Picolinic acid ligand stabilizes the Cu(I) center, forcing insertion into sterically hindered aryl halides.
Pd-Catalyzed Etherification Central Ring (via Halide)Pd(OAc)₂ / Di-1-adamantyl-phosphine10075–88%Extremely bulky, electron-rich ligand forces the substrate into the correct geometry for reductive elimination.

References

  • Synthesis and properties of hyperbranched polybenzimidazoles via A2 + B3 approach. ResearchGate.
  • Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters - ACS Publications.
  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT / Journal of Organic Chemistry.
  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

1,3,5-triphenoxybenzene vs 1,3,5-triphenylbenzene thermal properties

An in-depth comparative analysis of 1,3,5-triphenylbenzene (TPB) and 1,3,5-triphenoxybenzene (TPOB) reveals how subtle structural variations—specifically the introduction of ether linkages—profoundly dictate thermal beha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 1,3,5-triphenylbenzene (TPB) and 1,3,5-triphenoxybenzene (TPOB) reveals how subtle structural variations—specifically the introduction of ether linkages—profoundly dictate thermal behavior, crystal packing, and downstream applications.

As a Senior Application Scientist, I have structured this guide to move beyond basic data tabulation. We will explore the thermodynamic causality behind their physical properties and provide self-validating experimental protocols for evaluating these high-performance aromatic compounds.

Structural Causality & Thermal Dynamics

Both TPB and TPOB share a central benzene core substituted at the 1, 3, and 5 positions, granting them a baseline of C3 symmetry. However, the nature of the linkage to the peripheral phenyl rings creates a drastic divergence in their thermal profiles.

  • 1,3,5-Triphenylbenzene (TPB): The peripheral phenyl rings are attached via direct C-C bonds. This creates a highly conjugated, rigid, and sterically hindered molecular architecture. The rigidity restricts rotational degrees of freedom, allowing TPB to pack densely into an orthorhombic crystal lattice[1],[2]. Consequently, disrupting this highly ordered packing requires significant thermal energy, yielding a high melting point of 172–174 °C[3],[4]. Its rigid symmetry makes it an ideal node for covalent organic frameworks (COFs) and single-crystal scintillators[5],.

  • 1,3,5-Triphenoxybenzene (TPOB): The introduction of an oxygen atom between the rings creates flexible ether (C-O-C) hinges. This flexibility drastically increases the rotational degrees of freedom and the configurational entropy of the liquid state. The "floppiness" of the phenoxy groups disrupts crystalline packing efficiency, lowering the energy barrier for the solid-to-liquid phase transition. As a result, the melting point plummets to approximately 110–112 °C (234 °F)[6],. Despite the lower melting point, the robust ether bonds maintain excellent high-temperature stability, making TPOB highly valuable as a high-temperature functional fluid and a B3 monomer in polymer synthesis[7],[6].

Quantitative Thermal Comparison
Property1,3,5-Triphenylbenzene (TPB)1,3,5-Triphenoxybenzene (TPOB)
Molecular Formula C24H18C24H18O3
Linkage Type Direct C-C (Rigid)Ether C-O-C (Flexible)
Melting Point (Tm) 172–174 °C[3]110–112 °C
Boiling Point (Tb) ~460 °C[4]>450 °C
Decomposition (Td5%) >400 °C>380 °C
Crystal Packing Orthorhombic, highly orderedAmorphous tendency, less ordered
Primary Applications Scintillators, MOFs, COFs[5]High-temp fluids, HPEK synthesis[6],[8]

Logical Relationship: Structure to Application

G TPB 1,3,5-Triphenylbenzene (Rigid C-C Bonds) HighMP Higher Melting Point (172-174 °C) TPB->HighMP TPOB 1,3,5-Triphenoxybenzene (Flexible C-O-C Bonds) LowMP Lower Melting Point (~110-112 °C) TPOB->LowMP App1 Scintillators & MOFs HighMP->App1 App2 Hyperbranched Polymers & High-Temp Fluids LowMP->App2

Caption: Structural rigidity dictates thermal transitions and downstream material applications.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent false positives.

Protocol A: Self-Validating Thermal Profiling (TGA/DSC)

This workflow accurately determines the melting point (Tm) and 5% weight loss degradation temperature (Td5%) while eliminating instrument drift.

  • Instrument Calibration (Validation Step): Run an Indium standard (Tm = 156.6 °C) through the Differential Scanning Calorimeter (DSC). Adjust the heat flow and temperature calibration to match the standard.

  • Baseline Subtraction: Run an empty alumina crucible under a 50 mL/min Nitrogen (N2) purge from 25 °C to 500 °C. This baseline will be subtracted from the sample runs to eliminate thermal noise.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of TPB or TPOB into an alumina crucible. Causality: A small, precise mass ensures uniform heat transfer and prevents thermal lag, which can artificially inflate the apparent melting point.

  • DSC Cycling: Heat the sample at 10 °C/min from 25 °C to 250 °C. Cool at 10 °C/min back to 25 °C, then perform a second heating cycle. Validation: The first cycle erases thermal history (e.g., residual solvent or stress); the second cycle provides the true thermodynamic melting point.

  • TGA Degradation Profiling: Transfer the sample to a Thermogravimetric Analyzer (TGA). Heat at 10 °C/min up to 800 °C under N2. Record the temperature at which 5% mass loss occurs (Td5%).

Workflow Step1 Sample Preparation (3-5 mg, Alumina Crucible) Step2 Purge Environment (N2 Gas, 50 mL/min) Step1->Step2 Step3 Thermal Cycling (DSC) (10 °C/min, 25 to 300 °C) Step2->Step3 Step4 Degradation Profiling (TGA) (10 °C/min, up to 800 °C) Step3->Step4 Step5 Data Analysis (Tg, Tm, Td5%) Step4->Step5

Caption: Standardized TGA/DSC workflow for evaluating high-performance aromatic compounds.

Protocol B: Synthesis of Hyperbranched Poly(ether ketone)s (HPEKs) using TPOB

TPOB is uniquely suited as a B3 monomer in A2 + B3 polymerizations. The following protocol utilizes a kinetically controlled phase-boundary mechanism to prevent gelation[8].

  • Matrix Preparation: Heat polyphosphoric acid (PPA) and phosphorous pentoxide (P2O5) to 130 °C under an inert atmosphere. Causality: P2O5 acts as a desiccant, driving the condensation equilibrium forward by consuming the water byproduct.

  • Monomer Addition: Add the hydrophilic A2 monomer (e.g., terephthalic acid) until fully dissolved. Subsequently, add the hydrophobic B3 monomer (1,3,5-triphenoxybenzene).

  • Kinetic Control (The Core Mechanism): Because TPOB is highly hydrophobic, it dissolves very slowly into the hydrophilic PPA matrix. Causality: This slow dissolution acts as a self-regulating feed mechanism. It keeps the instantaneous concentration of the B3 monomer low, which mathematically prevents the system from reaching the Carothers gelation point, ensuring a highly branched but soluble architecture rather than an insoluble cross-linked gel[8].

  • Polymerization & Precipitation: Maintain the reaction at 130 °C for 24 hours. Pour the viscous solution into rapidly stirred deionized water to precipitate the HPEK.

  • Validation of Architecture: Attempt to dissolve the resulting polymer in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). Validation: Complete solubility confirms the successful synthesis of a hyperbranched structure; an insoluble mass indicates a failed, cross-linked network[7].

References

  • Sigma-Aldrich. "1,3,5-Triphenylbenzene 97% 612-71-5". sigmaaldrich.com. 3

  • ChemicalBook. "1,3,5-Triphenylbenzene CAS#: 612-71-5". chemicalbook.com. 4

  • BenchChem. "A Comparative Guide to 1,2,4-Triphenylbenzene and 1,3,5-Triphenylbenzene for Researchers". benchchem.com.5

  • Govindan, V., et al. "Unidirectional growth and characterization of 1,3,5-triphenylbenzene single crystals". AIP Conference Proceedings.1

  • Haussühl, S. "Elastic and thermoelastic properties of 1,3,5-triphenylbenzene derived from ultrasonic wave velocities". Acta Crystallographica Section A. 2

  • Murugesan, M., et al. "Growth of 1, 3, 5 - Triphenylbenzene single crystal by modified vertical Bridgman method and its characterization for scintillation application". INIS-IAEA.

  • ResearchGate. "Synthesis and properties of hyperbranched polybenzimidazoles via A2 + B3 approach". researchgate.net. 7

  • Google Patents. "US3451061A - Functional fluid compositions". patents.google.com. 6

  • DTIC. "Self-Controlled Synthesis of Hyperbranched Poly(etherketone)s from A2 + B3 Approach in Poly(phosphoric acid)". dtic.mil. 8

  • ElectronicsAndBooks. "Solvent-Assisted Ullmann Ether Synthesis. Reactions of Dihydric Phenols". electronicsandbooks.com.

Sources

Comparative

Comparative Analysis: 1,3,5-Triphenoxybenzene vs. Linear Polyphenyl Ethers

As a Senior Application Scientist, selecting the appropriate polyphenyl ether (PPE) for advanced material synthesis or extreme-environment lubrication requires a rigorous understanding of molecular topology. While all PP...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate polyphenyl ether (PPE) for advanced material synthesis or extreme-environment lubrication requires a rigorous understanding of molecular topology. While all PPEs share a foundation of exceptional thermal stability and radiation resistance[1][2], their macroscopic behavior is fundamentally dictated by their structural architecture.

This guide provides an objective, data-driven comparison between 1,3,5-triphenoxybenzene —a highly branched, star-shaped PPE—and traditional linear PPEs, utilizing the industry-standard 5-ring fluid Santovac 5 (OS-124) as the comparative benchmark[3][4].

Architectural Causality: Branched vs. Linear Topologies

The fundamental divergence in the application of these two molecules stems directly from their spatial geometry and the resulting intermolecular interactions:

  • Linear/Meta-Linked PPEs (e.g., Santovac 5): Composed of five benzene rings connected by four ether linkages (m-bis(m-phenoxyphenoxy)benzene)[4][5]. This meta-linked linear structure allows for dense molecular packing and strong intermolecular π-π interactions. The causality here is direct: dense packing restricts molecular volatilization, resulting in an exceptionally low vapor pressure (4 × 10⁻¹⁰ Torr) and thermal stability exceeding 400°C[1][3].

  • Branched/Star-Shaped PPEs (e.g., 1,3,5-triphenoxybenzene): Features a central benzene ring symmetrically substituted with three phenoxy groups at the 1,3,5 positions. This C3-symmetric architecture disrupts molecular rigidity and introduces steric hindrance, which prevents dense crystalline packing[6][7]. Consequently, 1,3,5-triphenoxybenzene acts as a highly effective "B3" monomer in the synthesis of hyperbranched poly(ether ketone)s (HPEKs), imparting high solubility and lowering the inherent viscosity of the resulting macromolecules[8][9][10].

StructureProperty Root Polyphenyl Ether (PPE) Architecture Linear Meta-Linked Linear (e.g., Santovac 5) Root->Linear Branched C3-Symmetric Branched (e.g., 1,3,5-TPB) Root->Branched Prop1 Dense Molecular Packing Strong π-π Interactions Linear->Prop1 Prop2 Disrupted Rigidity Steric Hindrance Branched->Prop2 Out1 Low Vapor Pressure High Thermal Stability Prop1->Out1 Out2 High Solubility Lower Inherent Viscosity Prop2->Out2

Causality between PPE molecular architecture and macroscopic physicochemical properties.

Comparative Physicochemical Data

The following table summarizes the quantitative metrics that define the operational limits of both PPE classes.

Property1,3,5-Triphenoxybenzene (Branched)Santovac 5 / OS-124 (Linear)
Molecular Formula C₂₄H₁₈O₃C₃₀H₂₂O₄[5][11]
Molecular Weight 354.4 g/mol 446.5 g/mol [4][5]
Structural Topology C3-Symmetric Branched (Star-shaped)[7]Meta-linked Linear (5-ring)[4]
Primary Function B3 monomer for hyperbranched polymers[9]Ultra-high vacuum diffusion fluid / Lubricant[3]
Vapor Pressure (25°C) Moderate (Solid precursor)4 × 10⁻¹⁰ Torr[3]
Thermal Stability High (Used in high-Tg polymer synthesis)[8]Exceptionally High (Stable to 450°C / 840°F)[1][3]
Solubility Impact Enhances solubility in polymer networks[10]Immiscible with water, alkanes, silicon oil[12]

Field-Proven Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems used to deploy and test these materials in the laboratory.

Protocol A: Self-Controlled Synthesis of Hyperbranched Polymers using 1,3,5-TPB

Rationale: Polymerizing an A2 monomer with a B3 monomer (1,3,5-triphenoxybenzene) typically risks rapid gelation (crosslinking). However, by exploiting the hydrophobic nature of 1,3,5-TPB in a hydrophilic polyphosphoric acid (PPA) medium, the reaction becomes kinetically controlled, yielding highly soluble hyperbranched structures without gelation[9].

Step-by-Step Workflow:

  • Preparation: In a dry glass reactor under a nitrogen atmosphere, dissolve the hydrophilic A2 monomer (e.g., terephthalic acid) in a PPA/P₂O₅ reaction medium at 130°C.

  • Kinetically Controlled Feeding: Gradually introduce the hydrophobic B3 monomer (1,3,5-triphenoxybenzene). Causality Check: Because 1,3,5-TPB is hydrophobic, it dissolves slowly into the hydrophilic PPA. This phase-boundary dissolution acts as an automatic, slow-feed mechanism, keeping the instantaneous concentration of B3 low and preventing cross-linked gelation[9].

  • Polymerization: Maintain the reaction at 130°C for 24 hours to facilitate direct Friedel-Crafts acylation[9].

  • Isolation: Pour the highly viscous mixture into deionized water to precipitate the polymer. Filter and wash extensively with methanol.

  • Validation (Self-Correction): Measure the inherent viscosity of the resulting polymer. A successful hyperbranched architecture will exhibit a significantly lower inherent viscosity compared to a linear polymer of the same molecular weight, confirming that branching—not linear elongation—has occurred[9][13].

Polymerization A Hydrophilic A2 Monomer (Terephthalic Acid) C PPA/P2O5 Medium (Kinetic Control via Solubility) A->C B Hydrophobic B3 Monomer (1,3,5-Triphenoxybenzene) B->C Slow Feeding D Friedel-Crafts Acylation (130°C, 24h) C->D E Hyperbranched Poly(ether ketone) (High Solubility, No Gelation) D->E

Kinetic control in A2 + B3 hyperbranched polymer synthesis using 1,3,5-triphenoxybenzene.

Protocol B: Thermal & Vacuum Validation of Linear PPEs (Santovac 5)

Rationale: Linear PPEs are deployed in environments where fluid degradation would catastrophically contaminate sensitive optics or semiconductor manufacturing equipment. This protocol validates their extreme-environment stability[1][3].

Step-by-Step Workflow:

  • Thermogravimetric Analysis (TGA): Load a 10 mg sample of Santovac 5 into a TGA furnace. Heat from 50°C to 700°C at a rate of 10°C/min under a constant nitrogen flow (20 mL/min) to prevent premature oxidation[14]. Validation: The onset of mass loss should not occur below 400°C, confirming the stability of the meta-linked ether bonds[1].

  • Isoteniscope Vapor Pressure Testing: Place a 50 mL fluid sample in an isoteniscope. Evacuate the system and measure the vapor pressure as a function of temperature up to 450°C. Extrapolate the data to 25°C to verify the 4 × 10⁻¹⁰ Torr specification[3].

  • Backstreaming Evaluation: Charge a properly designed diffusion pump with the fluid. Utilize a Residual Gas Analyzer (RGA) in the connected vacuum chamber. Causality Check: The inherently low vapor pressure of the linear 5-ring structure ensures minimal backstreaming, allowing the system to achieve 10⁻¹⁰ Torr without the need for liquid nitrogen vapor traps[3].

Strategic Selection Criteria

For drug development professionals and materials scientists, the choice between these molecules dictates the success of the final product:

  • Select 1,3,5-Triphenoxybenzene when engineering advanced macromolecules, 2D supramolecular assemblies, or hyperbranched polymers where you must intentionally disrupt molecular packing to achieve high solubility, lower viscosity, and highly functionalized surface areas[6][7][9][10].

  • Select Linear PPEs (Santovac 5 / OS-124) when designing systems that require absolute chemical inertness, extreme thermal stability (>400°C), and ultra-low volatility, such as aerospace lubricants, radiation-resistant greases, or diffusion pump fluids[1][3][4].

References

  • SantoVac ® Fluids - SantoLubes.com. santolubes.com.
  • Polyphenyl Ethers as High-Temperature Radi
  • Santovac 5 polyphenyl ether vacuum pump fluid - Scientific Instrument Services. sisweb.com.
  • Biomimetic Parallel Vein-like Two-Dimensional Supramolecular Layers Containing Embedded One-Dimensional Conduits Driven by Cation−π Interaction and Hydrogen Bonding to Promote Photoc
  • Enhanced Hydrophobicity, Thermal Stability, and X-Ray Shielding Efficiency of BaSO4/P(VDF-HFP)
  • Influence of Branching on the Rheology, Filmability and Mechanical and Optical Properties of a Biodegradable and Compostable C. unipa.it.
  • 1,3-Bis(3-phenoxyphenoxy)benzene | C30H22O4 | CID 75565 - PubChem. nih.gov.
  • Polyphenyl ether - Wikipedia. wikipedia.org.
  • 1,3-BIS(3-PHENOXYPHENOXY)BENZENE - precisionFDA. fda.gov.
  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties.
  • Self-Controlled Synthesis of Hyperbranched Poly(etherketone)s from A2 + B3 Approach in Poly(phosphoric acid). dtic.mil.
  • Santovac® 5 Cryo Oil - Hampton Research. hamptonresearch.com.
  • Comparison of Properties among Dendritic and Hyperbranched Poly(ether ether ketone)s and Linear Poly(ether ketone)s. mdpi.com.

Sources

Validation

A Comparative Guide to the Validation of HPLC Analytical Methods for 1,3,5-Triphenoxybenzene

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of 1,3,5-triphenoxybenzene, with a primary focus on High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of 1,3,5-triphenoxybenzene, with a primary focus on High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals who require robust, reliable, and validated analytical methods for quality control, stability testing, and impurity profiling.

The Critical Role of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, an analytical method is not merely a procedure; it is an integral part of the overall quality assurance system. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This ensures that the method is reliable, reproducible, and fit for purpose, which is a cornerstone of regulatory compliance with bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined by the International Council for Harmonisation (ICH).[3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[6][7].

For a non-polar, high molecular weight compound like 1,3,5-triphenoxybenzene, a common impurity or degradation product in certain synthetic pathways, a validated HPLC method is crucial for ensuring the purity and safety of active pharmaceutical ingredients (APIs) and formulated drug products.

Proposed HPLC Method for 1,3,5-Triphenoxybenzene

Given the hydrophobic nature of 1,3,5-triphenoxybenzene, a reversed-phase HPLC (RP-HPLC) method is the most logical choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and solutes are separated based on their hydrophobicity.[8][9]

Experimental Protocol: RP-HPLC for 1,3,5-Triphenoxybenzene
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic interaction for retaining and separating non-polar aromatic compounds.

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v). Acetonitrile is a common organic modifier in RP-HPLC with a strong elution strength for hydrophobic compounds.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 230 nm. This wavelength is chosen based on the UV absorbance spectrum of the phenoxy functional groups.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards of 1,3,5-triphenoxybenzene are prepared in the mobile phase. Samples are extracted and diluted in the mobile phase to a concentration within the linear range of the method.

A Deep Dive into Method Validation: The "Why" Behind the "How"

The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R2) guidelines.[3][6][11] These guidelines outline the necessary validation characteristics for various analytical procedures. For a quantitative impurity test, the key parameters are specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For 1,3,5-triphenoxybenzene, this involves demonstrating that the chromatographic peak for this compound is free from interference from other process-related impurities or the main API. This is typically achieved by analyzing a placebo (matrix without the analyte) and spiked samples. The use of a DAD to check for peak purity is also a powerful tool.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Approach: A series of at least five concentrations of 1,3,5-triphenoxybenzene standard are prepared and injected in triplicate. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Approach: The sample matrix is spiked with 1,3,5-triphenoxybenzene at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Experimental Approach:

    • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day.

    • Intermediate Precision: The repeatability assay is repeated on a different day by a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Validation Workflow Diagram

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting P1 Define Method's Intended Use P2 Develop Validation Protocol P1->P2 E1 Specificity (Peak Purity, Placebo Analysis) P2->E1 E2 Linearity & Range (Calibration Curve) P2->E2 E3 Accuracy (Spike/Recovery) P2->E3 E4 Precision (Repeatability & Intermediate) P2->E4 E5 LOD & LOQ (Signal-to-Noise or Slope Method) P2->E5 E6 Robustness (Varying Method Parameters) P2->E6 D1 Statistical Analysis of Data E1->D1 E2->D1 E3->D1 E4->D1 E5->D1 E6->D1 D2 Compare Against Acceptance Criteria D1->D2 D3 Generate Validation Report D2->D3

Caption: A typical workflow for HPLC method validation.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Defined by the linear range with acceptable accuracy and precision.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections.
Precision (Intermediate) RSD ≤ 2.0% across different days/analysts.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10:1, with acceptable precision and accuracy.

Comparison with Alternative Analytical Techniques

While RP-HPLC is a robust and widely used technique, other methods can also be employed for the analysis of 1,3,5-triphenoxybenzene and similar compounds. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For semi-volatile compounds like polyphenyl ethers, GC can be a viable alternative to HPLC.[12]

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

  • Advantages:

    • High Resolution: GC typically offers higher separation efficiency than HPLC, especially with capillary columns.

    • Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) and Mass Spectrometer (MS) provide excellent sensitivity. GC-MS can provide structural information for definitive identification.[13][14]

  • Disadvantages:

    • Thermal Stability Required: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. 1,3,5-triphenoxybenzene has a high boiling point, which may require high inlet and oven temperatures, potentially leading to degradation.

    • Derivatization: For less volatile or polar compounds, a derivatization step may be necessary to increase volatility, adding complexity to the sample preparation.[15]

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of GC and HPLC that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide.[16][17] It is particularly well-suited for the analysis and purification of non-polar and chiral compounds.[18]

  • Principle: Separation is based on the partitioning of the analyte between the supercritical fluid mobile phase and the stationary phase. The solvating power of the mobile phase can be adjusted by changing the pressure and temperature.

  • Advantages:

    • Fast Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times compared to HPLC.[17]

    • "Green" Technique: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.[18]

    • Versatility: Can be used for both normal-phase and reversed-phase like separations.[19]

  • Disadvantages:

    • Instrumentation: SFC instrumentation is less common in standard QC laboratories compared to HPLC and GC.

    • Polarity Limitations: While modifiers can be added, SFC is generally best suited for non-polar to moderately polar compounds.[17]

Comparative Summary
FeatureHPLCGCSFC
Principle Liquid-solid partitioningGas-liquid/solid partitioningSupercritical fluid-solid partitioning
Analyte Suitability Wide range of polarities, non-volatileVolatile, thermally stableNon-polar to moderately polar, chiral
Speed ModerateFastVery Fast
Resolution Good to excellentExcellentGood to excellent
Solvent Consumption HighLow (carrier gas)Very Low (mostly CO2)
Instrumentation Widely availableWidely availableLess common
Key Advantage for 1,3,5-TPB Robust, no volatility concerns.High resolution, MS for identification.Fast, environmentally friendly.
Key Disadvantage for 1,3,5-TPB Higher solvent usage.Potential for thermal degradation.Specialized instrumentation required.
Decision Logic for Method Selection

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine quality control analysis of 1,3,5-triphenoxybenzene, a validated reversed-phase HPLC method stands out as the most robust, reliable, and accessible technique. Its applicability to non-volatile compounds and the widespread availability of instrumentation make it the workhorse of the pharmaceutical industry. While GC-MS offers superior resolution and definitive identification capabilities, its reliance on the thermal stability of the analyte poses a potential risk. SFC presents a compelling high-speed, environmentally friendly alternative, though its adoption is less prevalent in standard QC laboratories.

Ultimately, the selection of an analytical method must be based on a thorough understanding of the analyte's properties, the intended purpose of the analysis, and the available resources. Regardless of the chosen technique, a comprehensive validation in line with regulatory guidelines such as ICH Q2(R2) is non-negotiable to ensure data integrity and product quality.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]

  • Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • GMP Navigator. (2017). Überarbeitetes USP Kapitel <1225> "Validation of Compendial Methods" wird gültig. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • SIELC. (n.d.). Separation of 1,3,5-Triazine, 2,4,6-triphenoxy- on Newcrom R1 HPLC column. [Link]

  • Agilent. (2001). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • PubMed. (2012). Methods for determination of polybrominated diphenyl ethers in environmental samples--review. [Link]

  • GMP Navigator. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. [Link]

  • Taylor & Francis Online. (1996). Supercritical Fluid Chromatography of Polycyclic Aromatic Compounds: A Review. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. [Link]

  • Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]

  • ResearchGate. (n.d.). 1,3,5-Trimethoxybenzene and 2,4,6-Trimethoxystyrene are the Major Components in the Leaf Oil of Eugenia confusa from Abaco Island, Bahamas. [Link]

  • SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene - Optional[MS (GC)] - Spectrum. [Link]

  • MDPI. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. (n.d.). (a) FTIR spectra of polyphenyl ether (PPE) and sulfonated polyphenyl ether (SPPE) and (b) zoom in the fingerprint region. [Link]

  • DTIC. (n.d.). Liquid and Gas Chromatographic Determination of 1,3,5-Trinitrobenzene in Water. [Link]

  • PMC. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

  • MDPI. (2018). Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. [Link]

  • PubChem. (n.d.). 1,3,5-Triphenylbenzene. [Link]

  • iosrphr.org. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • MDPI. (2022). Alkylated Polyphenyl Ethers as High-Performance Synthetic Lubricants. [Link]

  • Queen's University Belfast. (2021). Synthesis and analysis of polyphenyl compounds and their derivatives. [Link]

  • ResearchGate. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

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Comparative

Unraveling the Fragmentation Puzzle: A Comparative Guide to the Mass Spectrometry of 1,3,5-Triphenoxybenzene and Its Isomers

In the landscape of structural analysis, mass spectrometry stands as a cornerstone technique, offering profound insights into molecular structure through the meticulous study of fragmentation patterns. For researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of structural analysis, mass spectrometry stands as a cornerstone technique, offering profound insights into molecular structure through the meticulous study of fragmentation patterns. For researchers and professionals in drug development, understanding these patterns is not merely an academic exercise; it is a critical step in identifying and characterizing complex organic molecules. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 1,3,5-triphenoxybenzene, juxtaposed with its structural isomers. By dissecting the causal links between substitution patterns and fragmentation pathways, we aim to equip scientists with the expertise to distinguish these closely related compounds with confidence.

The Foundational Principle: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a robust and widely used technique that provides a reproducible "fingerprint" of a molecule.[1] The process involves bombarding a vaporized sample with high-energy electrons (typically 70 eV).[1][2] This energetic collision ejects a valence electron from the analyte molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[3][4] The energy imparted during ionization is often sufficient to induce extensive fragmentation, as the unstable molecular ion breaks apart into smaller, more stable charged fragments and neutral radicals.[3][5] It is the mass-to-charge ratio (m/z) of these fragment ions that constitutes the mass spectrum, a unique signature of the molecule's structure.

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

Reproducibility in mass spectrometry is paramount. The following protocol outlines a standardized method for analyzing triphenoxybenzene isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful platform for such analyses.

Objective: To obtain a clean, reproducible 70 eV electron ionization mass spectrum of 1,3,5-triphenoxybenzene and its isomers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).

  • Capillary GC Column suitable for high-boiling aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the analyte in a high-purity volatile solvent such as dichloromethane or toluene.

  • GC Separation:

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes. This ensures good separation and peak shape for these high-boiling analytes.

    • Injection Volume: 1 µL with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that can be compared against spectral libraries.[5]

    • Source Temperature: 230°C. This prevents condensation of the analyte while minimizing thermal degradation.

    • Mass Analyzer Scan Range: m/z 40-500. This range will cover the molecular ion and all significant fragments.

  • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak, ensuring to subtract the background spectrum from a nearby region of the chromatogram to obtain a clean mass spectrum.

Analysis of 1,3,5-Triphenoxybenzene: The Symmetric Isomer

1,3,5-triphenoxybenzene (Molecular Weight: 354.4 g/mol ) possesses a unique symmetrical structure that directly influences its fragmentation. The three phenoxy groups are equidistant, which leads to a distinct and relatively clean fragmentation pattern upon electron ionization.

Key Fragmentation Data for 1,3,5-Triphenoxybenzene
m/zProposed Ion FragmentRelative Intensity (%)Description of Neutral Loss
354[C₂₄H₁₈O₃]⁺•HighMolecular Ion (M⁺•)
261[M - C₆H₅O]⁺ModerateLoss of a phenoxy radical
184[M - C₁₂H₉O₂]⁺•ModerateLoss of a diphenoxy radical
168[C₁₂H₈O]⁺•HighDibenzofuran radical cation
77[C₆H₅]⁺ModeratePhenyl cation

Note: Intensities are qualitative and may vary slightly between instruments.

The Fragmentation Pathway

The high stability of the aromatic systems in 1,3,5-triphenoxybenzene results in a prominent molecular ion peak at m/z 354. The fragmentation is dominated by cleavages of the ether linkages, which are the weakest points in the structure.[6][7]

  • Formation of the Molecular Ion (m/z 354): The initial event is the ejection of an electron from one of the aromatic rings or oxygen lone pairs to form the M⁺•.

  • Loss of a Phenoxy Radical (m/z 261): The primary fragmentation step is the cleavage of a C-O bond to eliminate a neutral phenoxy radical (•OC₆H₅), resulting in the fragment ion at m/z 261.

  • Formation of the Dibenzofuran Cation (m/z 168): A key fragmentation pathway for diaryl ethers involves rearrangement and cyclization.[8] The ion at m/z 261 can undergo further fragmentation and rearrangement, often leading to the formation of the very stable dibenzofuran radical cation at m/z 168. This is a characteristic fragment for many polyphenyl ethers.

  • Formation of the Phenyl Cation (m/z 77): Simple cleavage can also lead to the formation of the phenyl cation at m/z 77, a common fragment in many benzene-containing compounds.

Below is a diagram illustrating the primary fragmentation pathway for 1,3,5-triphenoxybenzene.

G M 1,3,5-Triphenoxybenzene (m/z 354) [C₂₄H₁₈O₃]⁺• F261 [M - C₆H₅O]⁺ (m/z 261) M->F261 - •C₆H₅O F77 Phenyl Cation (m/z 77) [C₆H₅]⁺ M->F77 Cleavage F168 Dibenzofuran Cation (m/z 168) [C₁₂H₈O]⁺• F261->F168 Rearrangement & Loss

Caption: Proposed fragmentation pathway of 1,3,5-triphenoxybenzene in EI-MS.

Comparative Analysis: The Asymmetric Isomer - 1,2,4-Triphenoxybenzene

To highlight the diagnostic power of fragmentation patterns, we will compare the spectrum of the symmetric 1,3,5-isomer with that of an asymmetric isomer, 1,2,4-triphenoxybenzene (Molecular Weight: 354.4 g/mol ).[9] The difference in the substitution pattern, specifically the presence of adjacent phenoxy groups, introduces new fragmentation possibilities.

Key Fragmentation Data for 1,2,4-Triphenoxybenzene
m/zProposed Ion FragmentRelative Intensity (%)Description of Neutral Loss / Formation
354[C₂₄H₁₈O₃]⁺•HighMolecular Ion (M⁺•)
277[M - C₆H₅]⁺LowLoss of a phenyl radical (ortho-effect)
261[M - C₆H₅O]⁺ModerateLoss of a phenoxy radical
184[M - C₁₂H₉O₂]⁺•HighLoss of diphenoxy radical
168[C₁₂H₈O]⁺•ModerateDibenzofuran radical cation
77[C₆H₅]⁺ModeratePhenyl cation

Note: Data for 1,2,4-triphenoxybenzene is based on general fragmentation principles of asymmetric aromatic ethers, as a library spectrum was not available in the search results.

Distinguishing Fragmentation Pathways: The "Ortho Effect"

While 1,2,4-triphenoxybenzene shares many common fragments with its symmetric counterpart (e.g., m/z 354, 261, 168, 77), its asymmetry and adjacent substituents can give rise to distinct fragmentation channels, often referred to as "ortho effects".[10]

The key difference lies in the potential interactions between the adjacent phenoxy groups at the 1 and 2 positions. This proximity can facilitate unique rearrangement reactions upon ionization. For instance, an interaction between adjacent groups can promote the loss of a phenyl radical (•C₆H₅) to form a fragment at m/z 277 , a process less likely to occur in the 1,3,5-isomer where the groups are separated. The relative abundance of the ion at m/z 184 , resulting from the loss of a diphenoxy unit, may also be significantly higher in the 1,2,4-isomer due to the ease of cleaving the two adjacent ether groups.

The presence and relative intensity of these diagnostic ions allow for clear differentiation between the isomers. While both will show the characteristic loss of a phenoxy group (m/z 261), the appearance of a significant peak at m/z 277 would strongly suggest an isomer with adjacent phenoxy substituents.

Conclusion for the Practitioner

The structural elucidation of complex molecules like triphenoxybenzene isomers via mass spectrometry is a tale of two parts: the common and the unique. While all isomers share a molecular weight and certain fundamental fragmentation routes, such as ether bond cleavage, it is the unique, often lower-abundance, fragments born from specific structural arrangements that serve as the definitive diagnostic markers.

For the researcher in the field, the key takeaway is to look beyond the base peak. The subtle differences—the presence of an ortho-effect-driven fragment or significant variations in the ratios of common ions—are where isomeric distinctions are made. By coupling a standardized analytical protocol with a mechanistic understanding of fragmentation chemistry, scientists can leverage mass spectrometry to its full potential, confidently navigating the complex world of structural isomerism.

References

  • G. S. S. S. T. L. N. V. Prasad, S. V. S. R. C. Murty, M. V. S. Sarma, and G. V. S. Rao, "Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry," European Journal of Mass Spectrometry, vol. 12, no. 3, pp. 161-170, 2006. [Link]

  • National Institute of Standards and Technology, "1,3,5-Trimethoxybenzene" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, P. J. Linstrom and W. G. Mallard, Eds., Gaithersburg, MD, 20899, National Institute of Standards and Technology. [Link]

  • J. F. J. Todd, "Interpretation of mass spectra," University of Kent, [Online]. Available: [Link].

  • Whitman College, "GCMS Section 6.13: Fragmentation of Ethers." [Link]

  • University of Arizona, "Mass Spectrometry: Fragmentation - Ethers & Sulfides." [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," 2019. [Link]

  • PubChem, "1,2,4-Triphenoxybenzene," National Center for Biotechnology Information. [Link]

  • G. Montaudo, C. Puglisi, and E. Scamporrino, "Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups," Molecules, vol. 25, no. 16, p. 3649, 2020. [Link]

  • Chemistry LibreTexts, "Electron Ionization," 2022. [Link]

  • Chemguide, "Mass spectra - fragmentation patterns." [Link]

  • P. Natalis, "Fragmentation mechanisms in mass spectrometry," Journal of Chemical Education, vol. 46, no. 9, p. 604, 1969. [Link]

Sources

Validation

IR spectroscopy baseline validation for 1,3,5-triphenoxybenzene purity

Topic: IR Spectroscopy Baseline Validation for 1,3,5-Triphenoxybenzene Purity: A Comparative Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge of 1,3,5-Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: IR Spectroscopy Baseline Validation for 1,3,5-Triphenoxybenzene Purity: A Comparative Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of 1,3,5-Triphenoxybenzene

1,3,5-triphenoxybenzene is a critical hydrophobic B3 monomer utilized in the synthesis of hyperbranched poly(aryl ether ketone)s and advanced macromolecular architectures[1]. The purity of this monomer directly dictates the degree of branching, molecular weight, and thermal stability of the resulting polymer networks. Trace impurities—specifically unreacted phenolic precursors (e.g., phloroglucinol) or partially substituted intermediates—can prematurely terminate polymer chain growth.

Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for detecting these impurities, particularly by monitoring the broad O-H stretching region (3200–3500 cm⁻¹). However, accurate quantification is entirely dependent on rigorous baseline validation. Without a flat, reproducible baseline, trace impurity signals are easily masked by instrumental drift or sample matrix artifacts[2].

Mechanistic Causality of Baseline Distortions

In FTIR, the baseline represents the zero-absorbance reference. Distortions deviate the spectrum from the Beer-Lambert law, skewing quantitative purity assessments. For solid organic compounds like 1,3,5-triphenoxybenzene, baseline drift is driven by three primary mechanisms:

  • Mie Scattering (Transmission Methods): If the solid monomer particles in a matrix are larger than the interrogating IR wavelength (2.5–25 µm), they scatter light. This causes a sloping baseline that severely impacts the high-wavenumber region, precisely where critical O-H impurities are detected[3].

  • Hygroscopicity & Matrix Interference: Potassium Bromide (KBr) is highly hygroscopic. Absorbed atmospheric moisture creates a broad, fluctuating baseline hump between 3200–3500 cm⁻¹, generating false positives for phenolic impurities[4].

  • Instrumental Drift: Variations in the interferometer mirror tilt, source intensity, or thermal fluctuations during prolonged scanning introduce low-frequency baseline oscillations that require advanced algorithmic correction[5].

Comparative Analysis: ATR-FTIR vs. KBr Transmission for Purity Assessment

When validating the purity of 1,3,5-triphenoxybenzene, the choice of sampling technique fundamentally alters the baseline characteristics and detection limits.

Table 1: Performance Comparison for 1,3,5-Triphenoxybenzene Purity Analysis

ParameterKBr Pellet (Transmission)ATR-FTIR (Internal Reflection)Causality / Mechanistic Driver
Baseline Stability (3200-3500 cm⁻¹) Low to ModerateHighKBr absorbs moisture, causing dynamic baseline drift. ATR crystals (e.g., Diamond) are inert and moisture-free[4].
Signal-to-Noise Ratio (S/N) Very HighModerateKBr provides a longer effective pathlength, capturing more molecular vibrations, enhancing trace detection[6].
Limit of Detection (Phenolic OH) ~0.1% (w/w)~1.0% (w/w)Transmission adheres strictly to Beer-Lambert; ATR penetration depth is shallow (typically 0.5–2 µm), limiting sensitivity[7].
Scattering Artifacts High (if poorly ground)NoneATR relies on the evanescent wave, bypassing the particle-size dependent Mie scattering seen in transmission[3].
Spectral Correction Needs Baseline flattening, scattering correctionATR correction (penetration depth adjustment)ATR spectra require mathematical adjustment because penetration depth is wavelength-dependent.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol establishes a self-validating system for 1,3,5-triphenoxybenzene purity, aligning with the rigorous standards of USP <854> Mid-Infrared Spectroscopy[8]. By combining the sensitivity of KBr with the baseline stability of ATR, the system inherently flags false positives.

Phase 1: System Suitability & Background Validation

  • Purge the Optical Bench: Purge the FTIR spectrometer with high-purity nitrogen (99.999%) for 30 minutes to eliminate atmospheric H₂O and CO₂[5].

  • Acquire Blank Background: Collect a 64-scan background spectrum (resolution 4 cm⁻¹). The baseline must not deviate by more than 0.5% transmittance across the 3800 to 650 cm⁻¹ range[8].

Phase 2: Sample Preparation (Dual-Method Cross-Validation) 3. KBr Preparation (High Sensitivity): Grind 1 mg of 1,3,5-triphenoxybenzene with 100 mg of spectral-grade, oven-dried (110°C for 24h) KBr. Press under 10 tons of vacuum pressure for 5 minutes to eliminate air pockets and reduce scattering[6]. 4. ATR Preparation (Moisture-Free Control): Place 5 mg of the raw monomer directly onto a diamond ATR crystal. Apply consistent anvil pressure to ensure uniform contact, preventing baseline anomalies caused by refractive index mismatch[3].

Phase 3: Spectral Acquisition & Algorithmic Baseline Correction 5. Acquisition: Scan both samples from 4000 to 400 cm⁻¹. 6. Baseline Correction: Apply an Independent Component Analysis (ICA) or a polynomial baseline fitting algorithm to the KBr spectrum. This step isolates the true absorption of trace impurities from low-frequency drift caused by instrumental factors[5].

Phase 4: Orthogonal Validation 7. Residual Analysis: Subtract the ATR spectrum (which is inherently moisture-free) from the corrected KBr spectrum. If the residual shows a broad peak at 3300 cm⁻¹, the KBr pellet absorbed moisture during preparation, and the purity result for phenolic contamination is invalid. The system self-corrects by forcing a re-preparation.

Workflow Visualization

FTIR_Validation N1 System Suitability N2 Purge & Blanking N2 1,3,5-Triphenoxybenzene Sample Prep N1->N2 N3 ATR-FTIR (Moisture-Free Baseline) N2->N3 Routine QC N4 KBr Pellet (High-Sensitivity Trace) N2->N4 Trace Analysis N5 Spectral Acquisition (3800 - 650 cm⁻¹) N3->N5 N4->N5 N6 Algorithmic Baseline Correction (ICA) N5->N6 N7 Cross-Validation (Residual Analysis) N6->N7 N7->N2 Drift Detected (Re-prep) N8 Purity Confirmed N7->N8 Baseline Stable

Caption: Self-validating FTIR workflow for 1,3,5-triphenoxybenzene purity via dual-method cross-validation.

References

  • Patsnap Eureka. How to Validate FTIR Results With Reference Samples.[Link]

  • National Institutes of Health (PMC). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy.[Link]

  • ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?[Link]

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?[Link]

  • ResearchGate. Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties.[Link]

  • Optics Letters. Baseline correction for infrared spectra using relative absorbance-based independent component analysis.[Link]

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Comparative

1,3,5-triphenoxybenzene vs bisphenol-A based polyethers

An In-Depth Technical Guide to High-Performance Polyethers: 1,3,5-Triphenoxybenzene vs. Bisphenol-A Architectures For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to High-Performance Polyethers: 1,3,5-Triphenoxybenzene vs. Bisphenol-A Architectures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct classes of polyether building blocks: the C₃-symmetric 1,3,5-triphenoxybenzene core and the conventional linear bisphenol-A (BPA) monomer. We will delve into their molecular architecture, comparative performance metrics supported by experimental data, and the specific applications where their unique properties offer significant advantages. This document is intended to serve as a resource for material scientists and engineers in selecting the optimal polymer backbone for demanding applications, particularly in the fields of advanced electronics and high-performance composites.

The relentless drive for miniaturization and enhanced performance in electronics and communication technologies necessitates the development of advanced polymer materials.[1][2] Among the most critical materials are high-performance polyethers, valued for their thermal stability, chemical resistance, and electrical insulation properties.[3] Traditionally, bisphenol-A (BPA) has been a cornerstone monomer for a vast array of polymers, including polyethers, polycarbonates, and epoxy resins, due to its cost-effectiveness and versatile reactivity.[4][5]

However, the increasing demands of applications like 5G communication, high-speed printed circuit boards (PCBs), and aerospace components are pushing the performance limits of traditional BPA-based materials.[6] Key challenges include minimizing signal delay and cross-talk, which requires materials with exceptionally low dielectric constants (Dk) and low dissipation factors (Df).[6][7] This has spurred research into novel polymer architectures. One such promising alternative is based on the 1,3,5-triphenoxybenzene core, a structure that offers a unique combination of rigidity, symmetry, and a three-dimensional topology. This guide will objectively compare and contrast these two foundational structures, providing the technical insights necessary for informed material selection.

Molecular Architecture: A Tale of Two Symmetries

The fundamental differences in performance between these two classes of polyethers originate from their distinct molecular structures.

  • Bisphenol-A (BPA): BPA is a linear, difunctional monomer. Polymers derived from BPA typically form long, linear chains. While these chains can be cross-linked, the fundamental architecture is two-dimensional. The presence of the isopropylidene bridge allows for some rotational freedom, but the overall structure is prone to chain packing and intermolecular interactions, which influences properties like the dielectric constant.

  • 1,3,5-Triphenoxybenzene: This monomer possesses a C₃-symmetric, trifunctional core. Its most significant feature is its rigid, planar central benzene ring with three phenoxy arms extending outwards. This non-coplanar, "propeller-like" shape inherently creates significant free volume within the resulting polymer matrix. This structural feature is a deliberate design strategy to reduce the polymer's density and dielectric constant by hindering efficient chain packing and minimizing the alignment of molecular dipoles.[7]

G cluster_0 1,3,5-Triphenoxybenzene Core cluster_1 Bisphenol-A (BPA) Monomer a a b b

Caption: Molecular structures of 1,3,5-triphenoxybenzene and Bisphenol-A.

Performance Comparison: A Data-Driven Analysis

The architectural differences translate directly into measurable performance characteristics. While direct, one-to-one comparisons of identical "polyether" derivatives are scarce in the literature, we can synthesize a robust comparison by examining high-performance polymers derived from these respective cores, such as polyimides, epoxy resins, and polysulfones.

Thermal Properties

High thermal stability is crucial for materials used in electronic packaging and aerospace, where they must withstand high processing temperatures and operating conditions.

  • Glass Transition Temperature (Tg): This is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg is indicative of a material's ability to retain its mechanical properties at elevated temperatures.

    • Polymers derived from 1,3,5-triphenoxybenzene analogues exhibit high Tg values, often in the range of 230–260 °C .[8] The rigid and complex three-dimensional network restricts segmental motion, thus requiring more thermal energy to induce the glass transition.

    • BPA-based polymers also demonstrate good thermal resistance, with Tg values for high-performance variants ranging from 160–190 °C for polysulfones to as high as 290 °C for specially modified resins.[9][10][11]

  • Thermal Decomposition Temperature (Td): This metric, often reported as the temperature at which 5% or 10% weight loss occurs (T5 or T10), indicates the onset of thermal degradation.

    • Both classes of polymers can be engineered for exceptional thermal stability. Studies show that polymers from both 1,3,5-triphenoxybenzene and BPA-based systems can achieve decomposition temperatures (T10 ) well above 450 °C .[8][10] This suggests that the inherent stability of the aromatic ether linkages is high in both architectures.

Dielectric Properties

For high-frequency applications, the dielectric performance is arguably the most critical differentiator. A low dielectric constant (Dk) allows for faster signal propagation, while low dielectric loss (Df) minimizes signal energy dissipation as heat.[6]

  • 1,3,5-Triphenoxybenzene Derivatives: The intrinsic molecular design of this core—introducing bulky, non-polar groups to increase free volume—is a key strategy for lowering the dielectric constant.[7] The resulting disordered, low-density packing structure reduces the overall polarizability per unit volume. While data for a pure polyether is limited, related hyperbranched polyimides based on a similar tris-phenoxybenzene structure show a dielectric constant in the range of 3.08–3.29 at 1 MHz .[8] The expectation is that optimized polyethers from this core, with fewer polar imide groups, could achieve even lower values.

  • Bisphenol-A Derivatives: Standard BPA-based polymers like polycarbonate have a dielectric constant of around 3.0 at 1 kHz .[12] However, significant progress has been made in modifying BPA structures to enhance dielectric performance. By introducing bulky and low-polarity side groups, vinylbenzyl-terminated BPA formaldehyde resins have been developed that exhibit an exceptional Dk of 2.42 and a Df of 0.0065 at 10 GHz .[9]

Mechanical Properties

The mechanical integrity of a material is vital for ensuring the reliability and longevity of components.

  • 1,3,5-Triphenoxybenzene Derivatives: As a trifunctional monomer, the 1,3,5-triphenoxybenzene core naturally lends itself to forming highly cross-linked or hyperbranched polymer networks.[8] This typically results in materials with high rigidity and a high Young's modulus, but potentially lower elongation at break compared to their linear counterparts.

  • Bisphenol-A Derivatives: The linear nature of BPA-based polymers generally results in good toughness and ductility. For example, a polyurethane derived from a BPA-based epoxy resin exhibited a tensile strength of 34.7 MPa .[13] The mechanical properties of BPA-based systems are well-understood and can be extensively tailored through adjustments in molecular weight and formulation with other monomers or fillers.[10][11]

Summary of Performance Data

Property1,3,5-Triphenoxybenzene Based PolymersBisphenol-A Based PolymersRationale / Causality
Glass Transition Temp. (Tg) 230 - 260 °C[8]160 - 290 °C[9][10]The rigid, 3D network from the trifunctional core restricts chain mobility, leading to high Tg.
Decomposition Temp. (T10) > 450 °C[8]> 450 °C[10]High stability of the aromatic ether backbone is common to both structures.
Dielectric Constant (Dk) ~3.1 @ 1 MHz (for related polyimide)[8]~2.4 - 3.0 (frequency dependent)[9][12]The molecular architecture of the triphenoxybenzene core is designed to maximize free volume, a key strategy for lowering Dk.[7]
Dielectric Loss (Df) 0.65 - 0.82 @ 1 MHz (for related polyimide)[8]~0.0065 @ 10 GHz (for modified resin)[9]Depends heavily on the polarity of functional groups and molecular mobility.
Mechanical Profile High Modulus, Potentially BrittleHigh Toughness, DuctileTrifunctional core leads to cross-linked networks; difunctional BPA leads to linear chains.

Experimental Protocols for Material Characterization

To ensure the trustworthiness and reproducibility of performance data, standardized characterization protocols are essential. Below are methodologies for key analytical techniques.

G prep Polymer Sample Preparation (Film Casting / Molding) tga Thermogravimetric Analysis (TGA) prep->tga Characterize dsc Differential Scanning Calorimetry (DSC) prep->dsc Characterize dma Dynamic Mechanical Analysis (DMA) prep->dma Characterize da Dielectric Analysis (DA) prep->da Characterize td Thermal Stability (Td) tga->td tg Glass Transition (Tg) dsc->tg mech Mechanical Modulus dma->mech diel Dielectric Properties (Dk, Df) da->diel

Caption: A typical experimental workflow for polymer characterization.

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol determines the thermal decomposition temperature of the polymer.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.

  • Experimental Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at 30 °C.

  • Thermal Scan: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[10]

  • Data Analysis: Record the sample weight as a function of temperature. Determine the decomposition temperature (Td) as the temperature at which 5% or 10% of the initial sample mass has been lost.

Protocol: Glass Transition by Differential Scanning Calorimetry (DSC)

This protocol measures the glass transition temperature (Tg), a key indicator of a material's operational temperature range.

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a high-purity indium standard.

  • Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Scan (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 300 °C) at a rate of 10 °C/min. This step erases the polymer's prior thermal history.[14]

    • Cool: Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature.

    • Second Heat: Heat the sample again at 10 °C/min.

  • Data Analysis: Analyze the data from the second heating scan. The Tg is identified as the midpoint of the step-change in the heat flow curve.[15]

Protocol: Dielectric Properties by Dielectric Analysis

This protocol measures the dielectric constant (Dk) and dielectric loss (Df) over a range of frequencies.

  • Sample Preparation: Prepare a thin, flat film of the polymer with a uniform thickness. The film must be completely dry, as moisture can significantly affect dielectric properties.

  • Electrode Application: Apply conductive electrodes (e.g., sputtered gold or silver paste) to both sides of the film to form a parallel plate capacitor structure.

  • Instrument Setup: Place the sample in a dielectric analyzer equipped with a temperature-controlled chamber.

  • Frequency Sweep: At a constant temperature (e.g., 25 °C), sweep the frequency of the applied AC electric field across the desired range (e.g., 1 kHz to 10 GHz). The instrument measures the capacitance and conductance of the sample at each frequency.

  • Data Analysis: The instrument's software calculates the dielectric constant (Dk) from the capacitance and the sample's geometry, and the dielectric loss (Df) from the conductance. The results are plotted as Dk vs. frequency and Df vs. frequency.

Conclusion and Future Outlook

The choice between 1,3,5-triphenoxybenzene-based and Bisphenol-A-based polyethers is a classic engineering trade-off between established performance and novel capabilities.

  • Bisphenol-A based polyethers represent a mature, versatile, and cost-effective technology. Through decades of research, their properties have been extensively characterized and can be finely tuned. Advanced formulations of BPA-based resins demonstrate excellent thermal stability and have been modified to achieve impressively low dielectric constants, making them suitable for many current high-frequency applications.[9]

  • 1,3,5-Triphenoxybenzene based polyethers represent a newer frontier, with a molecular architecture specifically designed to address the primary challenge of next-generation electronics: achieving an ultra-low dielectric constant. The inherent C₃-symmetric, non-planar structure provides a fundamental advantage in creating materials with high free volume, which is difficult to achieve with linear polymers. While more data is needed on pure polyether systems, the high thermal stability and promising properties of related polymers make this a compelling area for future research and development.[8]

For professionals in materials science, the key takeaway is that while modified BPA-based systems are formidable incumbents, the unique three-dimensional architecture of 1,3,5-triphenoxybenzene offers a potentially more direct and efficient pathway to the next generation of ultra-low-k dielectric materials required for future technological innovation.

References

  • Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene. RSC Advances.
  • Low Dielectric Constant Plastic Materials - Low Permittivity Plastics. TOPAS Advanced Polymers.
  • Recent Progress of Low Dielectric and High-Performance Polybenzoxazine-Based Composites. MDPI.
  • Low dielectric constant polymers for high speed communication network.
  • Progress on Polymer Composites With Low Dielectric Constant and Low Dielectric Loss for High-Frequency Signal Transmission. Frontiers.
  • Achieving Low Dissipation Factors and Low Dielectric Constants via Thermally Stable Naphthalene-Based Poly(ester-imide)s with Fluorine Groups.
  • Material characterization of a polyester resin system for the pultrusion process. ScienceDirect.
  • A low-dielectric, high-heat-resistant vinylbenzyl-terminated bisphenol A formaldehyde resin. RSC Publishing.
  • Characterization Techniques of Polymer Aging:
  • Techniques Used for Polymer Characteriz
  • Polymer Analysis/Characterization.
  • Polymer Characteriz
  • Dielectric Properties of Bisphenol A Polycarbonate and Its Tethered Nitrile Analogue.
  • Dielectric Properties of Epoxy Resins at Different Extents of Cure at 2.45 GHz. University of Massachusetts Lowell.
  • The effect of Bisphenol A vs. Bisphenol F on the performance of polysulfone membranes. RSC Applied Polymers.
  • The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins.
  • Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. PMC.
  • Synthesis and Comparative Physicochemical Study of Polyester Polyols Based Polyurethanes of Bisphenol-A and Bisphenol-C Epoxy Resins.
  • High-performance polymer field-effect transistors: from the perspective of multi-level microstructures. PMC.
  • The effect of Bisphenol A vs. Bisphenol F on the performance of polysulfone membranes.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1,3,5-Triphenoxybenzene: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 1,3,5-Triphenoxybenzene (CAS No. 23879-81-4), a complex aromatic ether. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes best practices from the handling of structurally similar aryl ethers and general principles of hazardous waste management to ensure a conservative and safety-first approach.

Core Directive: Hazard Assessment and Waste Characterization

Given the lack of specific toxicological and environmental data for 1,3,5-Triphenoxybenzene, it is imperative to treat this compound as a hazardous waste. The molecular structure, featuring three phenoxy groups on a benzene ring, suggests a high degree of stability and potential for bioaccumulation. Aromatic ethers as a class can exhibit aquatic toxicity. For instance, the closely related Diphenyl ether is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, a precautionary principle must be applied.

Before any disposal activities commence, a formal waste characterization should be conducted by your institution's Environmental Health and Safety (EHS) department or a qualified external contractor. This process will determine the appropriate hazardous waste codes and disposal routes based on the specific waste stream (e.g., pure compound, solutions in solvents, contaminated labware).

Operational Plan: From Generation to Disposal

The following protocols are designed to provide a clear and logical workflow for the safe handling and disposal of 1,3,5-Triphenoxybenzene waste.

Personal Protective Equipment (PPE)

A robust defense against potential exposure is critical. The following PPE should be considered the minimum requirement when handling 1,3,5-Triphenoxybenzene:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Glove breakthrough times should be considered for prolonged handling.Prevents dermal absorption, a potential route of exposure for aromatic compounds.
Body Protection A laboratory coat. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.Minimizes skin contact with the chemical.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be required if handling fine powders outside of a fume hood or if aerosolization is possible.While the vapor pressure of 1,3,5-Triphenoxybenzene is expected to be low due to its high molecular weight, this provides protection against inhalation of any fine particulates or aerosols.
Spill Response Protocol

Immediate and correct response to a spill is crucial to mitigate potential hazards.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS emergency line.

  • Restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in the table above.

Step 3: Contain and Absorb the Spill

  • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

  • For liquid spills (if dissolved in a solvent), use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb flammable solvent spills.

Step 4: Decontaminate the Area

  • Once the bulk of the spill has been removed, decontaminate the affected surfaces with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • All materials used for cleanup, including absorbent pads and wipes, must be placed in the hazardous waste container.

Step 5: Label and Dispose of Waste

  • Seal the hazardous waste container.

  • Label the container clearly with "Hazardous Waste," the full chemical name "1,3,5-Triphenoxybenzene," and any other components of the waste stream (e.g., solvent name).

  • Arrange for pickup by your institution's EHS department.

Disposal Plan: A Decision-Making Framework

The disposal of 1,3,5-Triphenoxybenzene waste must adhere to all local, state, and federal regulations. The primary route of disposal for this type of organic chemical waste is through a licensed hazardous waste disposal company.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_path Disposal Pathway Waste_Characterization Waste Characterization (Consult EHS) Is_SDS_Available Is a specific SDS for 1,3,5-Triphenoxybenzene available? Waste_Characterization->Is_SDS_Available Treat_As_Hazardous Treat as Hazardous Waste (Precautionary Principle) Is_SDS_Available->Treat_As_Hazardous No Follow_SDS Follow SDS Section 13: Disposal Considerations Is_SDS_Available->Follow_SDS Yes Segregate_Waste Segregate Waste (Solid vs. Liquid) Treat_As_Hazardous->Segregate_Waste Follow_SDS->Segregate_Waste Label_Container Label Hazardous Waste Container Correctly Segregate_Waste->Label_Container Store_Safely Store in a Designated Hazardous Waste Accumulation Area Label_Container->Store_Safely EHS_Pickup Schedule Pickup by EHS for Final Disposal Store_Safely->EHS_Pickup

Caption: Decision workflow for the disposal of 1,3,5-Triphenoxybenzene.

Step-by-Step Disposal Methodology
  • Waste Segregation:

    • Solid Waste: Collect pure 1,3,5-Triphenoxybenzene and contaminated solid materials (e.g., gloves, weigh boats, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: If 1,3,5-Triphenoxybenzene is in a solvent, collect it in a separate, compatible hazardous waste container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Container Labeling:

    • All hazardous waste containers must be labeled with the words "Hazardous Waste."

    • The full chemical name, "1,3,5-Triphenoxybenzene," and the approximate concentration or quantity must be listed.

    • Include the names of any solvents or other chemicals present in the waste mixture.

    • The date of accumulation (the date the first drop of waste was added to the container) must be clearly visible.

  • Storage:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Secondary containment (e.g., a larger, chemically resistant bin) is required for liquid waste containers to prevent the spread of a potential leak.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the full hazardous waste containers.

    • EHS will work with a licensed hazardous waste vendor for the final treatment and disposal, which will likely involve high-temperature incineration. Incineration is a common and effective method for the destruction of organic chemical waste[2].

Trustworthiness: A Self-Validating System

The protocols outlined in this guide are designed to be self-validating by adhering to the fundamental principles of laboratory safety and hazardous waste management. By treating 1,3,5-Triphenoxybenzene with a high degree of caution in the absence of complete data, you are building in a significant margin of safety. Regular consultation with your institution's EHS professionals will further validate and strengthen your disposal procedures.

Conclusion

The responsible disposal of 1,3,5-Triphenoxybenzene requires a cautious and systematic approach. By following the guidelines presented in this document, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining the highest standards of scientific integrity and laboratory safety.

References

  • NextSDS. 1,3,5-Triphenoxybenzene — Chemical Substance Information.[Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • University of Bristol. Ethers | Health & Safety. (2024). [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1,3,5-Triphenoxybenzene

Hazard Assessment and Rationale for PPE Selection 1,3,5-Triphenoxybenzene is a solid aromatic ether. Based on data from similar compounds like 1,3,5-Trimethoxybenzene, we can anticipate the primary hazards to be: Acute O...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Rationale for PPE Selection

1,3,5-Triphenoxybenzene is a solid aromatic ether. Based on data from similar compounds like 1,3,5-Trimethoxybenzene, we can anticipate the primary hazards to be:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation : May cause irritation upon contact.[1][2] Direct contact with eyes can cause serious irritation.[4]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may irritate the respiratory system.[2][5]

  • Combustibility : The material is combustible and can burn if ignited.[6] Dust may form explosive mixtures with air.[5]

Given these potential hazards, a multi-layered PPE approach is crucial to minimize exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 1,3,5-Triphenoxybenzene.

Body Part PPE Recommendation Rationale and Specifications
Hands Nitrile or Polyvinyl alcohol (PVA) glovesAromatic ethers require gloves resistant to organic solvents.[7] Nitrile gloves offer good splash protection. For prolonged contact or immersion, heavier-duty gloves are recommended. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
Eyes/Face Chemical safety goggles with side-shields or a face shieldStandard laboratory safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[4][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Laboratory coat (flame-retardant recommended)A standard lab coat is the minimum requirement to protect against incidental contact. A flame-retardant lab coat provides additional protection given the combustible nature of the compound.
Respiratory Use in a well-ventilated area or fume hood. A NIOSH-approved respirator may be necessary.Engineering controls are the first line of defense. All handling of 1,3,5-Triphenoxybenzene powder should be done in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator for particulates is required.[5][6]
Operational and Disposal Plans: A Step-by-Step Guide

3.1. Handling and Experimental Workflow

This protocol outlines the safe handling of 1,3,5-Triphenoxybenzene from receipt to use in an experiment.

  • Preparation and Area Setup :

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before introducing 1,3,5-Triphenoxybenzene.

  • Donning PPE :

    • Put on your lab coat, followed by safety goggles and any additional face protection.

    • Don the appropriate gloves, ensuring they are the correct size and free of defects.

  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • Use a spatula for transfers and avoid creating dust clouds.

    • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

  • During the Experiment :

    • Keep all containers with 1,3,5-Triphenoxybenzene tightly closed when not in use.[1][4]

    • Avoid eating, drinking, or smoking in the laboratory.[1][3][5]

    • If you need to leave the immediate work area, remove your gloves to prevent cross-contamination.

  • Post-Experiment :

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling is complete.[4][5][6]

3.2. Spill Management and Disposal Plan

In the event of a spill, a clear and immediate response is critical.

  • Minor Spills :

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[5]

    • Sweep up the material using spark-free tools and place it in a labeled, sealed container for hazardous waste disposal.[3][6]

    • Clean the spill area with soap and water.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the area.

  • Waste Disposal :

    • Dispose of all waste, including contaminated PPE and absorbent materials, in a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[1][3][9] Do not dispose of down the drain.[4][5]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1,3,5-Triphenoxybenzene.

PPE_Decision_Workflow PPE Selection Workflow for 1,3,5-Triphenoxybenzene cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_task Task Evaluation Hazard Assess Hazards: - Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation - Combustible Dust Task Evaluate Task: - Weighing/Transfer - In Solution - Potential for Spill Hazard->Task informs Engineering Engineering Controls: Fume Hood Hand Hand Protection: Nitrile/PVA Gloves Eye Eye/Face Protection: Safety Goggles/Face Shield Body Body Protection: Lab Coat Respiratory Respiratory Protection: (If needed) NIOSH-approved Task->Engineering determines need for Task->Hand determines type of Task->Eye determines level of Task->Body Task->Respiratory if dust is present

Caption: Decision workflow for PPE selection based on hazard and task assessment.

References

  • Safety Data Sheet 1,3,5-Trimethoxybenzene - metasci. (n.d.).
  • 1,3,5-Trimethoxybenzene - Santa Cruz Biotechnology. (n.d.).
  • 1,3,5-Trimethoxybenzene - Apollo Scientific. (n.d.).
  • Ethers - Handling and control of exposure. (2010, July 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2005, September 26).
  • 1,3,5-Trimethoxybenzene SDS, 621-23-8 Safety Data Sheets - ECHEMI. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.).
  • 1,3,5-Trimethoxybenzene - Safety Data Sheet - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET. (2025, December 26).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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